Diphenyllead dichloride
Description
The exact mass of the compound Diphenyllead dichloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173034. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diphenyllead dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenyllead dichloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dichloro(diphenyl)plumbane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2ClH.Pb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYWRKSVJFJVTB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175410 | |
| Record name | Plumbane, dichlorodiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2117-69-3 | |
| Record name | Dichlorodiphenylplumbane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plumbane, dichlorodiphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyllead dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Plumbane, dichlorodiphenyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyllead dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Diphenyllead Dichloride: Chemical Properties, Structure, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Organolead Chemistry
Organolead compounds, characterized by a direct carbon-lead bond, occupy a unique and historically significant niche in the field of organometallic chemistry.[1][2] While the toxicity of lead compounds has curtailed their widespread use, their distinct reactivity continues to be of interest in specialized synthetic applications.[1] Among these, diphenyllead dichloride (Ph₂PbCl₂) serves as a key intermediate and precursor for the synthesis of other organolead derivatives. This guide provides a comprehensive technical overview of the chemical properties, structure, and handling of diphenyllead dichloride, with a focus on providing actionable insights for researchers in synthetic chemistry and drug development. Although organolead compounds are not typically considered for direct therapeutic use due to their inherent toxicity, understanding their chemistry is valuable for the synthesis of complex organic molecules that may possess biological activity.[3]
Molecular Structure and Chemical Properties
Diphenyllead dichloride is a white crystalline solid at room temperature.[4] The central lead atom is in the +4 oxidation state, forming covalent bonds with two phenyl groups and two chlorine atoms.
Structural Characteristics
-
IUPAC Name: Dichloro(diphenyl)plumbane[5]
-
CAS Number: 2117-69-3[5]
-
Molecular Formula: C₁₂H₁₀Cl₂Pb[5]
Physicochemical Properties
A summary of the key physicochemical properties of diphenyllead dichloride is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 432.31 g/mol | [5] |
| Melting Point | Decomposes | [5] |
| Solubility | Insoluble in water. Soluble in organic solvents like benzene. | [6] |
| Appearance | White crystalline solid | [4] |
Spectroscopic Characterization
The characterization of diphenyllead dichloride relies on a combination of spectroscopic techniques. While a comprehensive public database of its spectra is limited, the expected spectral features can be predicted based on its structure and data from related compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the phenyl protons. The integration of these signals would correspond to 10 protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the phenyl carbons. The carbon attached directly to the lead atom (ipso-carbon) will have a characteristic chemical shift, and its coupling to the ²⁰⁷Pb nucleus (a spin-1/2 nucleus with a natural abundance of 22.1%) would result in satellite peaks.
-
-
Vibrational Spectroscopy (IR and Raman):
-
The infrared (IR) and Raman spectra will be dominated by the vibrational modes of the phenyl rings. Characteristic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.[7]
-
The Pb-C and Pb-Cl stretching and bending vibrations will appear in the far-infrared and low-frequency Raman regions.
-
-
Mass Spectrometry (MS):
-
Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak [M]⁺, although it may be weak due to the lability of the C-Pb bond.
-
The fragmentation pattern would be characterized by the loss of phenyl and chloride radicals.[4][8] The isotopic pattern of lead (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb) would be a key feature in identifying lead-containing fragments.
-
Experimental Protocols
Caution: Diphenyllead dichloride is a highly toxic compound. All handling and synthesis must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Synthesis of Diphenyllead Dichloride
A common method for the preparation of diphenyllead dichloride involves the reaction of tetraphenyllead with hydrogen chloride.[9]
Reaction:
(C₆H₅)₄Pb + 2 HCl → (C₆H₅)₂PbCl₂ + 2 C₆H₆
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of diphenyllead dichloride.
Step-by-Step Protocol:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve tetraphenyllead in anhydrous benzene.
-
Reaction: Bubble dry hydrogen chloride gas through the stirred solution at room temperature. The reaction is typically exothermic.
-
Monitoring: Monitor the progress of the reaction by a suitable method, such as thin-layer chromatography (TLC), to observe the consumption of the starting material.
-
Isolation: Upon completion of the reaction, the diphenyllead dichloride will precipitate out of the solution. Collect the white solid by filtration.
-
Washing: Wash the collected solid with small portions of cold benzene to remove any unreacted starting material and benzene formed as a byproduct.
-
Drying: Dry the product under vacuum to remove residual solvent.
-
Purification (Optional): For higher purity, the diphenyllead dichloride can be recrystallized from hot benzene.
Reactivity and Applications in Synthesis
The chemistry of diphenyllead dichloride is dominated by the reactivity of the Pb-Cl and Pb-C bonds.
Reactions at the Pb-Cl Bond
The chloride ligands can be substituted by other nucleophiles. For instance, reaction with organolithium or Grignard reagents can lead to the formation of tetraorganolead compounds.[10]
(C₆H₅)₂PbCl₂ + 2 R-Li → (C₆H₅)₂PbR₂ + 2 LiCl
Reactions Involving the Pb-C Bond
The phenyl groups can be cleaved under certain conditions. The weak C-Pb bond allows for transmetalation reactions, where the phenyl group is transferred to another metal.[2] This reactivity has been explored in cross-coupling reactions, although the use of less toxic organometallic reagents (e.g., organoboron or organotin compounds) is now more common.
Potential Relevance to Drug Development
While the direct application of organolead compounds in pharmaceuticals is precluded by their toxicity, their unique reactivity can be harnessed in the synthesis of complex organic molecules. For instance, organolead triacetates have been used as reagents for electrophilic arylation to create sterically hindered structures, which can be relevant in the synthesis of bioactive natural products or their analogues.[11] The development of catalytic methods that could potentially use lead compounds in trace amounts is an area of academic interest, although practical applications in pharmaceutical manufacturing are limited due to stringent regulations regarding heavy metal contamination. The primary relevance for drug development professionals lies in understanding the potential for lead contamination in synthetic routes and the toxicological profile of such impurities.[3]
Safety and Toxicology
Diphenyllead dichloride is a hazardous substance and must be handled with extreme caution. It is harmful if swallowed or inhaled and is suspected of causing reproductive toxicity.[4] Organolead compounds, in general, are neurotoxins.[7] The toxicity of organolead compounds is a critical consideration in any synthetic application and necessitates rigorous safety protocols and waste disposal procedures.
Conclusion
Diphenyllead dichloride is a foundational organolead compound with well-defined, albeit hazardous, chemical properties. For researchers in synthetic chemistry, it offers a pathway to a range of other organolead derivatives and can serve as a reagent in specific synthetic transformations. For professionals in drug development, an understanding of its chemistry is primarily important from a safety, toxicology, and impurity profiling perspective. The protocols and data presented in this guide are intended to provide a solid foundation for the safe and effective handling and utilization of this compound in a research setting.
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A Note to the Researcher: Navigating the Chemistry and Hazards of an Archetypal Organolead Compound
An In-Depth Technical Guide to Diphenyllead Dichloride (CAS No. 2117-69-3)
This guide provides a comprehensive technical overview of diphenyllead dichloride, an organometallic compound characterized by two phenyl groups and two chlorine atoms covalently bonded to a central lead(IV) atom. Within the field of organometallic chemistry, organolead compounds have a storied history, from their early synthesis in the 19th century to the large-scale industrial use of tetraethyllead as a gasoline additive.[1][2] Diphenyllead dichloride serves as a quintessential example of a diaryl-dihalo plumbane, a class of compounds that, while historically explored for various applications, are now primarily of academic and research interest due to their profound toxicity.
For professionals in drug development, it is critical to distinguish the term "lead compound" in pharmacology—a promising molecule for further optimization—from organolead compounds containing the element lead (Pb).[3][4][5] Owing to their inherent and severe toxicity, organolead species like diphenyllead dichloride are not viable candidates for therapeutic development.[6][7] This document is therefore structured to provide researchers and scientists with the essential knowledge for its synthesis, handling, and characterization, emphasizing the causality behind its chemical behavior and the stringent safety protocols required for its use.
Part 1: Chemical and Physical Properties
A precise understanding of a compound's physical properties is fundamental to its safe handling, storage, and application in experimental design. The key properties of diphenyllead dichloride are summarized below.
| Property | Value | Source |
| CAS Number | 2117-69-3 | [6][8] |
| IUPAC Name | dichloro(diphenyl)plumbane | [8] |
| Molecular Formula | C₁₂H₁₀Cl₂Pb | [6][8] |
| Molecular Weight | 432.31 g/mol | [6] |
| Appearance | White solid / powder with lumps | [9] |
| Melting Point | 249-251 °C (decomposes) | [6] |
| Boiling Point | 362.3 °C at 760 mmHg (Predicted) | [6] |
| Solubility | Insoluble in water. | [9] |
| Density | 5.85 g/cm³ (for the related PbCl₂) | [7][9] |
Part 2: Synthesis and Reactivity
Synthesis of Diphenyllead Dichloride
The synthesis of diorganolead dihalides typically involves the controlled reaction of a tetraorganolead precursor with a halogenating agent. The most common laboratory-scale synthesis for diphenyllead dichloride involves the reaction of tetraphenyllead with hydrochloric acid.[10][11] The underlying principle of this reaction is the cleavage of the carbon-lead bonds, which are weaker than carbon-tin or carbon-silicon bonds.[12]
The C–Pb bond in tetramethyllead has a dissociation energy of approximately 204 kJ/mol, significantly lower than the C–Sn bond in tetramethyltin (297 kJ/mol).[12] This relative weakness facilitates the stepwise replacement of organic ligands with halides.
Experimental Protocol: Synthesis from Tetraphenyllead
This protocol describes the synthesis via chlorination of a precursor.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve tetraphenyllead in a suitable dry, inert solvent such as benzene. The reaction should be conducted under an inert atmosphere (e.g., Argon) and protected from light.[10]
-
Chlorination: While stirring the solution at room temperature, bubble dry hydrogen chloride (HCl) gas through the solution.[10] The reaction progress can be monitored by observing the precipitation of the product.
-
Stoichiometry Control: The reaction proceeds in stages, first forming triphenyllead chloride and then diphenyllead dichloride. Precise control of the amount of HCl is crucial to prevent further reaction to form phenyllead trichloride.
-
Isolation: Upon completion, the precipitated diphenyllead dichloride is isolated by filtration under an inert atmosphere.
-
Purification: The crude product can be washed with a small amount of cold, dry solvent to remove any unreacted starting material or byproducts. Due to its limited solubility, recrystallization can be challenging.
Caption: Workflow for the synthesis of diphenyllead dichloride.
Core Reactivity
Organolead(IV) compounds like diphenyllead dichloride are primarily defined by the chemistry of the carbon-lead bond.[1][12]
-
Electrophilic Arylation: These compounds can act as electrophilic arylating agents, transferring a phenyl group to a nucleophile. This reactivity has been harnessed in organic synthesis for creating sterically hindered quaternary carbon centers.[1][13]
-
Lewis Acidity: The lead center is Lewis acidic, allowing it to coordinate with Lewis bases. This can lead to hypercoordinate species, distorting the geometry from tetrahedral towards a trigonal bipyramidal or octahedral arrangement, which can influence stability and reaction selectivity.[1]
-
Redistribution Reactions: In solution, organolead halides can undergo redistribution (scrambling) reactions, leading to mixtures of R₄Pb, R₃PbX, R₂PbX₂, and RPbX₃ species.
Part 3: Applications & Relevance in Drug Discovery
Industrial and Research Applications
The practical applications of diphenyllead dichloride are severely limited by its high toxicity. Historically, it has been used in niche areas:
-
Fungicide and Biocide: It has been employed as a fungicide in wood preservation and as a pesticide to prevent microbial contamination in the production of some plastics and rubbers.[6]
-
Chemical Intermediate: It can serve as a precursor for the synthesis of other organolead compounds.[9][14]
However, due to significant health and environmental risks, its use has been heavily restricted in many regions and largely replaced by safer alternatives.[6]
Unsuitability for Drug Development
It is imperative for the target audience to understand that diphenyllead dichloride is not a "lead compound" in the pharmaceutical context.[3] The term "lead" in drug discovery refers to a starting chemical structure for drug design and optimization.[3][15] Organolead compounds are potent neurotoxins and exhibit severe reproductive and systemic toxicity, making them fundamentally unsuitable for therapeutic use.[7][16] The toxic effects stem from the bioaccumulation of lead and its interference with numerous biological processes, including damage to the nervous system, kidneys, and reproductive system.[6][7]
Part 4: Toxicology and Safe Handling
The extreme toxicity of diphenyllead dichloride necessitates rigorous safety protocols. It is classified as a substance that is harmful if swallowed or inhaled, may damage fertility or the unborn child, and causes organ damage through prolonged exposure.[7][8][17]
Summary of Toxicological Hazards
| Hazard Class | GHS Classification | Details |
| Acute Toxicity | H302: Harmful if swallowedH332: Harmful if inhaled | Oral LD50 data for related lead compounds suggest high toxicity.[7][8][18] |
| Reproductive Toxicity | H360: May damage fertility or the unborn child | Lead compounds are known to cross the placenta and have teratogenic effects.[8][16] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs (Central nervous system, Kidney, Blood) | Chronic exposure leads to lead accumulation and systemic damage.[7] |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | Organolead compounds pose a significant environmental hazard.[7] |
Protocol for Safe Handling and Emergency Procedures
1. Engineering Controls:
-
All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Use a dedicated work area that can be easily decontaminated.
2. Personal Protective Equipment (PPE):
-
Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal techniques.[7]
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A lab coat must be worn and kept separate from personal clothing.
-
Respiratory Protection: If there is any risk of aerosol generation outside of a fume hood, a respirator is required.
Caption: Essential PPE and primary hazards for handling diphenyllead dichloride.
3. Storage and Disposal:
-
Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[18]
-
Store away from incompatible materials such as strong oxidizing agents.
-
All waste containing diphenyllead dichloride must be treated as hazardous waste and disposed of according to institutional and governmental regulations. Do not release into the environment.[19]
4. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention.[18]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[18]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
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The Enduring Chemistry of Organolead Compounds: A Technical Guide for the Modern Researcher
Abstract
Organolead compounds, despite their well-documented toxicity, occupy a unique and historically significant niche in the field of organometallic chemistry. Their distinct reactivity, driven by the weak carbon-lead bond, has enabled transformations not easily achieved with other organometallic reagents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental chemistry of organolead compounds. We will delve into their synthesis, structure, and reactivity, with a focus on the mechanistic principles that govern their behavior. Furthermore, this guide will explore their applications in organic synthesis, particularly in the construction of complex molecular architectures, and provide detailed, field-proven protocols for their safe handling, quenching, and disposal.
Introduction: A Legacy of Reactivity and Caution
The study of organolead compounds dates back to 1858 with the synthesis of hexaethyldilead.[1] For much of the 20th century, tetraethyllead was a ubiquitous gasoline additive, a testament to its ability to generate radicals and prevent engine knocking.[2] While this large-scale application has been phased out due to environmental and health concerns, the unique chemical properties of organolead species continue to be of interest to the synthetic chemist.
Lead, a member of Group 14, is most commonly found in the +4 oxidation state in its organometallic compounds, a notable deviation from the preference for the +2 state in inorganic lead chemistry due to the inert pair effect.[3] The carbon-lead (C-Pb) bond is significantly weaker than its lighter congeners (C-C, C-Si, C-Sn), with a dissociation energy of approximately 204 kJ/mol for the C-Pb bond in tetramethyllead.[1] This inherent weakness is the cornerstone of organolead reactivity, facilitating homolytic cleavage to generate radicals and enabling a range of transmetalation and coupling reactions.[2]
This guide will provide a robust framework for understanding and utilizing the chemistry of these powerful reagents, while emphasizing the critical importance of rigorous safety protocols.
Synthesis of Organolead Compounds: Taming the Metal
The preparation of organolead compounds can be broadly categorized into two main classes: tetraorganoleads (R₄Pb) and organolead(IV) salts (RₙPbX₄₋ₙ).
Tetraorganolead Compounds (R₄Pb)
The most common laboratory-scale synthesis of tetraorganolead compounds involves the reaction of a lead(II) salt, typically lead(II) chloride, with an excess of a Grignard reagent or an organolithium reagent.
Experimental Protocol: Synthesis of Tetraphenyllead
This protocol is adapted from the foundational work of Pfeiffer and Truskier and subsequent improvements.[4]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Lead(II) chloride (PbCl₂), finely ground and dried
-
Iodine (crystal)
-
Toluene, dry
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a change in color. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until most of the magnesium has been consumed.
-
Reaction with Lead(II) Chloride: To the vigorously stirred Grignard reagent, add dry toluene. Subsequently, add finely ground, dry lead(II) chloride in portions. The addition is exothermic, and the rate should be controlled to maintain a manageable reaction temperature.
-
After the addition of lead(II) chloride is complete, heat the reaction mixture to reflux for several hours to ensure complete reaction.
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of dilute hydrochloric acid. This will dissolve any unreacted magnesium and lead salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude tetraphenyllead can be purified by recrystallization from a suitable solvent, such as a mixture of chloroform and ethanol.
Aryllead Triacetates (ArPb(OAc)₃)
Aryllead triacetates are valuable reagents in organic synthesis and are typically prepared by the direct plumbation of an activated aromatic ring with lead tetraacetate.
Experimental Protocol: Synthesis of p-Methoxyphenyllead Triacetate
This protocol is based on the electrophilic aromatic substitution of anisole.[1]
Materials:
-
Anisole
-
Lead tetraacetate (Pb(OAc)₄)
-
Chloroform
-
Dichloroacetic acid
-
Hexane
Procedure:
-
In a flask protected from moisture, dissolve lead tetraacetate in chloroform.
-
Add anisole to the solution, followed by a catalytic amount of dichloroacetic acid. The dichloroacetic acid accelerates the reaction.[1]
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is typically poured into hexane to precipitate the product.
-
The solid p-methoxyphenyllead triacetate is collected by filtration, washed with hexane, and dried under vacuum.
Structure and Bonding: The Key to Reactivity
The geometry of tetravalent organolead compounds is typically tetrahedral around the lead atom. The C-Pb bond is highly covalent but polarized towards the carbon atom. As mentioned, the defining characteristic is the low bond dissociation energy, which dictates the chemical behavior of these compounds.
| Bond | Bond Length (pm) | Dissociation Energy (kJ/mol) |
| C-Sn (in Me₄Sn) | 214 | 297 |
| C-Pb (in Me₄Pb) | 222 | 204 |
| Table 1: Comparison of Carbon-Tin and Carbon-Lead Bond Properties. [1] |
The longer and weaker C-Pb bond makes organolead compounds more reactive than their organotin counterparts in many reactions.[2]
Reactivity and Mechanistic Insights
The reactivity of organolead compounds is dominated by processes that involve the cleavage of the C-Pb bond.
Radical Reactions
The facile homolytic cleavage of the C-Pb bond upon heating or photolysis makes tetraalkyllead compounds effective radical initiators. This property was the basis for their use as anti-knock agents in gasoline.[2]
Figure 1: Homolytic cleavage of tetraalkyllead.
Transmetalation and Cross-Coupling Reactions
Organolead compounds are effective partners in transmetalation reactions with a variety of metals. This reactivity is particularly useful in palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. While organotin (Stille coupling) and organoboron (Suzuki coupling) reagents are more commonly used due to their lower toxicity, organolead reagents can offer advantages in certain cases, such as in the synthesis of sterically hindered biaryls.[2]
The general mechanism for a palladium-catalyzed cross-coupling reaction involving an organolead reagent follows a well-established catalytic cycle.
Figure 2: Catalytic cycle of a palladium-catalyzed cross-coupling reaction.
Causality in Experimental Choices:
-
Choice of Catalyst: The selection of the palladium catalyst and ligands is crucial. Electron-rich and bulky phosphine ligands often accelerate the rate-limiting oxidative addition step and promote reductive elimination.
-
Role of the Base (in Suzuki-type reactions): While not always required for organolead couplings, in related Suzuki reactions, a base is essential to activate the organoboron species for transmetalation.[1]
-
Solvent: The choice of solvent can significantly influence the reaction rate and yield by affecting the solubility of the reagents and the stability of the catalytic intermediates.
Aryllead triacetates are particularly effective in palladium-catalyzed cross-coupling reactions with a variety of nucleophiles, including alkenes, alkynes, and boronic acids.
Applications in Complex Molecule Synthesis
The unique reactivity of organolead compounds has been harnessed in the total synthesis of natural products, although their use has become less common. They have been particularly valuable for the construction of sterically congested C-C bonds.
Illustrative Example: Arylation in Natural Product Synthesis
While a specific, contemporary example of organolead reagents in a multi-step total synthesis is less common in recent literature due to toxicity concerns, their historical application in forming challenging biaryl linkages is noteworthy. For instance, the palladium-catalyzed coupling of an aryllead triacetate with a complex aryl halide could be a key step in constructing the core of a natural product like a lignan.
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The Enduring Legacy and Resurgence of Organolead Compounds: A Technical Guide
Abstract
For nearly two centuries, organolead compounds have occupied a unique and often controversial space in the landscape of chemistry. From their early synthesis in the mid-19th century to their revolutionary impact on the automotive industry and their recent resurgence in cutting-edge materials science, the story of organolead chemistry is one of innovation, environmental concern, and renewed discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the history, discovery, synthesis, and evolving applications of these remarkable compounds. We will delve into the foundational synthetic methodologies, explore the mechanistic underpinnings of their reactivity, address the critical aspects of their toxicology and safe handling, and illuminate their contemporary role in advancing organic synthesis and renewable energy technologies.
A Historical Perspective: From Serendipitous Discovery to Industrial Dominance
The journey of organolead chemistry began in 1853, when German chemist Carl Jacob Löwig reported the first synthesis of an organolead compound.[1][2] By reacting ethyl iodide with a lead-sodium alloy, Löwig unknowingly synthesized a mixture containing what is now believed to be tetraethyllead (TEL) and hexaethyldilead.[3] This pioneering work, however, did not immediately yield a pure, well-characterized compound.
The isolation of a pure organolead compound was achieved in 1859 by George Bowdler Buckton, who successfully synthesized and characterized tetraethyllead.[3] Two years later, in 1861, Auguste Cahours expanded the family of organolead compounds by preparing tetramethyllead.[3] A significant advancement in the synthesis of these compounds came in 1916 with the work of Gerhard Grüttner and Erich Krause, who were the first to utilize Grignard reagents for the preparation of organolead compounds, a method that offered greater versatility and control.[3]
The most profound impact of organolead chemistry on society came with the discovery of tetraethyllead's anti-knock properties in gasoline by Thomas Midgley Jr. in 1921.[4] This discovery revolutionized the automotive industry, enabling the development of higher-compression, more powerful, and more efficient internal combustion engines.[5] However, the widespread use of leaded gasoline led to significant environmental and health concerns due to the release of lead into the atmosphere, a legacy that prompted its eventual phase-out and global ban.[3][4]
The Chemistry of the Carbon-Lead Bond: Synthesis and Reactivity
The defining feature of organolead compounds is the carbon-lead (C-Pb) bond. This bond is relatively weak, with a dissociation energy of approximately 204 kJ/mol for the C-Pb bond in tetramethyllead.[6][7] This inherent weakness dictates much of the reactivity of organolead compounds, making them useful as sources of organic radicals and as transmetalation reagents in organic synthesis.[6][7] Lead in organolead compounds typically exists in the +4 oxidation state, a notable contrast to the predominance of the +2 oxidation state in inorganic lead chemistry.[3]
Foundational Synthetic Methodologies
The synthesis of organolead compounds has evolved significantly since Löwig's initial experiments. The following provides an overview of key synthetic approaches.
Table 1: Key Milestones in the Synthesis of Organolead Compounds
| Year | Researcher(s) | Method | Significance |
| 1853 | Carl Jacob Löwig | Reaction of ethyl iodide with a lead-sodium alloy | First synthesis of an organolead compound.[1][2] |
| 1859 | George Bowdler Buckton | Reaction of diethylzinc with lead(II) chloride | Isolation and characterization of pure tetraethyllead.[3] |
| 1861 | Auguste Cahours | Synthesis of tetramethyllead | Expansion of the known organolead compounds.[3] |
| 1916 | Gerhard Grüttner & Erich Krause | Use of Grignard reagents with lead halides | A more general and controllable synthetic route.[3] |
Experimental Protocol: Synthesis of Tetraphenyllead via a Grignard Reagent
This protocol provides a representative method for the synthesis of a tetraaryl organolead compound, tetraphenyllead, utilizing a Grignard reagent. This method is adapted from established procedures and highlights the key steps and precautions necessary for handling these reactive compounds.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Lead(II) chloride (PbCl₂)
-
Iodine crystal (as initiator)
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
All glassware must be rigorously dried to exclude moisture.
-
In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
The reaction mixture is typically refluxed until the magnesium is consumed, resulting in a grayish solution of phenylmagnesium bromide.
-
-
Reaction with Lead(II) Chloride:
-
The solution of phenylmagnesium bromide is cooled in an ice bath.
-
A suspension of finely powdered lead(II) chloride in anhydrous diethyl ether or THF is added portion-wise or as a slurry to the stirred Grignard reagent under an inert atmosphere.
-
The reaction is highly exothermic and the addition should be slow to maintain a controlled temperature.
-
-
Workup and Isolation:
-
After the addition is complete, the reaction mixture is stirred for a specified period at room temperature or with gentle heating to ensure complete reaction.
-
The reaction is then quenched by carefully adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF.
-
The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure to yield crude tetraphenyllead.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of benzene and petroleum ether.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, such as water. The presence of moisture will quench the Grignard reagent, forming benzene and magnesium salts, thus preventing the desired reaction with lead chloride.
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere prevents the oxidation of the Grignard reagent and other reactive intermediates.
-
Iodine Initiation: A small crystal of iodine is often used to activate the surface of the magnesium, facilitating the initiation of the Grignard reaction.
-
Controlled Addition: The exothermic nature of both the Grignard formation and its reaction with lead chloride necessitates slow, controlled addition to prevent runaway reactions and ensure safety.
Scientific Integrity & Logic: Understanding the Risks and Ensuring Safety
The toxicity of lead and its compounds is well-documented, and organolead compounds present a unique set of hazards due to their volatility and ability to be absorbed through the skin.[8][9] A thorough understanding of these risks and the implementation of robust safety protocols are paramount for any researcher working with these materials.
Toxicology of Organolead Compounds
The toxicity of organolead compounds, particularly alkyllead compounds like tetraethyllead, is primarily due to their metabolic conversion in the body to trialkyllead species. These metabolites are potent neurotoxins that can cause a range of symptoms from tremors and hallucinations to severe neurological damage and death.[10] The historical incidents of lead poisoning in workers at tetraethyllead production plants underscore the severe health risks associated with occupational exposure.[4]
Laboratory Safety and Handling Protocols
Adherence to strict safety protocols is non-negotiable when working with organolead compounds. The following guidelines are based on recommendations from the Occupational Safety and Health Administration (OSHA) and established laboratory safety practices.[11]
-
Engineering Controls: All manipulations of organolead compounds should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat with long sleeves should be worn.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling organolead compounds and before leaving the laboratory.
-
Do not consume food or beverages in the laboratory.
-
-
Waste Disposal: All organolead waste, including contaminated consumables, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.
-
Spill Response: A spill kit specifically for reactive and toxic chemicals should be readily available. In the event of a spill, the area should be evacuated, and trained personnel should handle the cleanup.
Modern Applications: A Renaissance in Organolead Chemistry
Despite their historical association with environmental toxicity, organolead compounds have found a resurgence in modern chemical research, offering unique reactivity and properties for a range of applications.
Organolead Compounds in Organic Synthesis
Organolead reagents, particularly organolead triacetates, have emerged as versatile reagents in organic synthesis. They are effective in a variety of coupling reactions, including the arylation of phenols and dicarbonyl compounds.[12][13] These reactions often exhibit high regioselectivity, providing access to sterically hindered molecules that are challenging to synthesize using other methods.[12]
Diagram 1: Generalized Experimental Workflow for Palladium-Catalyzed Cross-Coupling using an Organolead Reagent
Caption: A typical workflow for a palladium-catalyzed cross-coupling reaction involving an organolead reagent.
Organolead Halide Perovskites: A New Frontier in Solar Energy
One of the most exciting recent developments in organolead chemistry is the emergence of organolead halide perovskites as highly efficient materials for photovoltaic applications.[3] These materials, with a general formula of AMX₃ (where A is an organic cation, M is lead, and X is a halide), have demonstrated remarkable power conversion efficiencies in solar cells, rivaling those of traditional silicon-based technologies. The tunable electronic properties and solution-processability of these materials make them a promising avenue for the development of low-cost, high-performance solar energy conversion devices.
Diagram 2: Signaling Pathway of Charge Generation in a Perovskite Solar Cell
Caption: The process of photon absorption, charge generation, and transport in an organolead perovskite solar cell.
Conclusion and Future Outlook
The field of organolead chemistry has undergone a remarkable transformation. While the era of tetraethyllead in gasoline has rightfully come to a close due to its environmental impact, the fundamental reactivity of the carbon-lead bond continues to inspire new discoveries. From enabling the synthesis of complex organic molecules to powering the next generation of solar cells, organolead compounds are poised to play a significant role in addressing contemporary scientific challenges. As researchers continue to explore the rich chemistry of these compounds, a steadfast commitment to safety and environmental stewardship will be essential to harnessing their full potential responsibly.
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Organolead chemistry - Wikipedia. (n.d.). Retrieved from [Link]
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Kovarik, W. (n.d.). Charles F. Kettering and the 1921 discovery of tetraethyl lead. Retrieved from [Link]
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Carl Jacob Loewig (1803-1890): A pioneer of organometallic chemistry - American Chemical Society. (n.d.). Retrieved from [Link]
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Kang, S.-K., Choi, S.-C., Ryu, H.-C., & Yamaguchi, T. (1998). Palladium-Catalyzed Coupling of Organolead Compounds with Olefins. The Journal of Organic Chemistry, 63(23), 8436–8437. [Link]
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toxicological data and safety precautions for diphenyllead dichloride
An In-depth Technical Guide to Diphenyllead Dichloride: Toxicological Profile and Safety Imperatives
Authored by: Gemini, Senior Application Scientist
Abstract
Diphenyllead dichloride (C₁₂H₁₀Cl₂Pb) is an organolead compound characterized by its significant toxicological profile and environmental hazards.[1] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's toxicological data, GHS hazard classifications, and rigorous safety protocols. The objective is to furnish scientific personnel with the critical knowledge required to handle this substance responsibly, ensuring personal safety and environmental protection. We will delve into its acute and chronic health effects, reproductive toxicity, and carcinogenic potential, supported by established safety data. Furthermore, this document outlines essential engineering controls, personal protective equipment (PPE) requirements, and emergency procedures to mitigate exposure risks.
Compound Identification and Physicochemical Properties
Diphenyllead dichloride, also known as dichlorodiphenylplumbane, is a white crystalline powder.[2] Understanding its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| CAS Number | 2117-69-3 | [1][3][4] |
| Molecular Formula | C₁₂H₁₀Cl₂Pb | [1][3][5] |
| Molecular Weight | 432.31 g/mol | [1] |
| Melting Point | 249-251°C (decomposes) | [1] |
| Boiling Point | 362.3°C at 760 mmHg | [1] |
| Appearance | White crystalline powder | [2] |
| Density | 5.85 g/mL |
Toxicological Profile: A Substance of High Concern
The toxicity of diphenyllead dichloride is significant and multifaceted, primarily driven by the presence of lead, a cumulative poison.[6] Exposure can lead to severe acute and chronic health effects.
GHS Hazard Classification
Globally Harmonized System (GHS) classifications provide a standardized understanding of the compound's intrinsic hazards.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Reproductive Toxicity | Category 1A | H360: May damage fertility or the unborn child |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Acute Effects
-
Oral and Inhalation: Classified as harmful if swallowed or inhaled.[7][9] Acute exposure can lead to symptoms of lead poisoning, including metallic taste, abdominal pain, nausea, headache, and central nervous system effects.[2][6]
-
Dermal Contact: While specific data for diphenyllead dichloride is limited, lead compounds can be absorbed through the skin with prolonged exposure, potentially causing local irritation, redness, and pain.[6]
-
Eye Contact: May cause irritation or abrasion to eye tissues.[6]
Chronic and Repeated Exposure Effects
The primary danger of organolead compounds lies in their potential for cumulative toxicity. Prolonged or repeated exposure causes damage to multiple organ systems.[8][9]
-
Target Organs: The central nervous system, kidneys, and blood are primary targets.[7]
-
Neurological Effects: Lead is a potent neurotoxin. Chronic exposure can result in irritability, memory loss, disturbed sleep, and mood changes.[2] High body levels can lead to increased cerebrospinal pressure and brain damage.
-
Renal Effects: The kidneys are susceptible to damage from chronic lead exposure.[2]
-
Hematological Effects: Lead can interfere with heme synthesis, potentially leading to anemia.[2]
Carcinogenicity and Reproductive Toxicity
-
Carcinogenicity: Diphenyllead dichloride is suspected of causing cancer (GHS Category 2).[7][8][9] The EPA IRIS classification for inorganic lead compounds is Group B2, indicating it is a probable human carcinogen based on sufficient animal evidence.[6]
-
Reproductive Toxicity: The compound is classified as a Category 1A reproductive toxin, meaning it is known to damage fertility or the unborn child. Lead salts are known to cross the placenta and can induce embryo- and feto-mortality. It may also cause harm to breast-fed children.
Mandatory Safety Protocols and Procedures
Given the severe hazard profile, a multi-layered approach to safety is non-negotiable. This involves a combination of engineering controls, rigorous work practices, and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
The primary objective is to minimize the generation and release of dusts and aerosols.
-
Ventilation: All work with diphenyllead dichloride must be conducted in a well-ventilated area.
-
Chemical Fume Hood: Handling of the solid compound or any solutions must be performed inside a certified chemical fume hood.[9]
-
Restricted Access: The area where the compound is stored and handled should be locked or otherwise accessible only to qualified and authorized personnel.[7]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use, and a proper removal technique must be employed to avoid skin contact.
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield where there is a risk of splashing or dust generation.[6]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[10] For larger quantities or in situations with a high potential for exposure, protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[11]
Caption: Personal Protective Equipment (PPE) and Handling Workflow.
Handling and Storage
-
Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7] Avoid contact with skin, eyes, and clothing.[7][9] Do not eat, drink, or smoke when using this product.[7] Avoid the formation of dust.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store locked up.[7] Isolate from incompatible substances such as strong oxidizing agents.[6][11]
Spill Management and Waste Disposal
-
Spill Procedure:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[7]
-
Wear full PPE, including respiratory protection.[6]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7][9]
-
Carefully sweep up or vacuum the spilled material using a HEPA filter vacuum.[6] Avoid creating dust.[7]
-
Place the collected material into a suitable, closed, and labeled container for disposal.[7]
-
Clean the affected area thoroughly.
-
-
Waste Disposal: Dispose of contents and containers to an approved waste disposal plant.[7] This material is considered hazardous waste and must be disposed of in accordance with all federal, state, and local regulations.[9][12]
Emergency Procedures: A Plan for the Unexpected
Immediate and appropriate action is crucial in the event of an exposure or other emergency.
First Aid Measures
Always show the Safety Data Sheet (SDS) to the attending medical professional.
-
Inhalation: Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Call an ophthalmologist.[9]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[7]
Caption: First Aid Decision Flowchart for Exposure Incidents.
Firefighting Measures
-
Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including hydrogen chloride gas and lead oxides.[9]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[6]
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diphenyllead dichloride molecular weight and formula
An In-Depth Technical Guide to Diphenyllead Dichloride
Authored by: A Senior Application Scientist
Introduction
Diphenyllead dichloride, an organolead compound, holds a significant, albeit cautionary, place in the annals of chemistry. With the chemical formula C12H10Cl2Pb, it is structurally characterized by a central lead atom bonded to two phenyl groups and two chlorine atoms.[1][2][3] This guide provides a comprehensive overview of its molecular characteristics, synthesis, historical applications, and the critical safety considerations that govern its handling, tailored for professionals in research and drug development.
Core Molecular and Physical Properties
A foundational understanding of a compound begins with its fundamental properties. Diphenyllead dichloride is a solid at room temperature with a melting point that signals decomposition.[2] Its molecular structure dictates its reactivity and physical characteristics, which are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C12H10Cl2Pb | [1][2][3][4] |
| Molecular Weight | 432.31 g/mol | [1][2][4] |
| CAS Number | 2117-69-3 | [1][2] |
| IUPAC Name | dichloro(diphenyl)plumbane | [4] |
| Melting Point | 249-251°C (decomposes) | [2] |
| Boiling Point | 362.3°C at 760 mmHg | [2] |
| Appearance | Crystalline solid | [5] |
These properties are critical for designing experimental conditions, such as selecting appropriate solvents and determining reaction temperatures.
Synthesis of Diphenyllead Dichloride: A Laboratory Protocol
The synthesis of diphenyllead dichloride is most commonly achieved through the controlled reaction of tetraphenyllead with hydrochloric acid.[1][6] This reaction cleaves two of the four phenyl groups from the lead atom, replacing them with chloride ions. The causality behind this specific stoichiometry lies in the relative stability of the resulting organolead chlorides; the reaction can be modulated to favor the formation of triphenyllead chloride or diphenyllead dichloride.
Experimental Protocol: Synthesis from Tetraphenyllead
This protocol is a self-validating system, where the purity of the product can be confirmed through melting point analysis and spectroscopic methods.
Materials:
-
Tetraphenyllead ((C6H5)4Pb)
-
Concentrated Hydrochloric Acid (HCl)
-
Benzene or Chloroform (solvent)
-
Ethanol (for washing/purification)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve a known quantity of tetraphenyllead in benzene or chloroform under an inert atmosphere of argon.[1]
-
Addition of HCl: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the stirred solution at room temperature. The reaction is typically carried out in the dark to prevent photochemical side reactions.[1]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the more polar diphenyllead dichloride will be evident by a lower Rf value compared to the starting tetraphenyllead.
-
Isolation of Product: Upon completion, the reaction mixture is filtered. Diphenyllead dichloride, being less soluble, may precipitate out of the solution.[6] The collected solid is the crude product.
-
Purification: The crude product is washed with hot ethanol to remove any unreacted tetraphenyllead and other soluble impurities.[6] The purified diphenyllead dichloride is then dried under vacuum.
-
Characterization: The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (e.g., NMR, IR).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of diphenyllead dichloride.
Applications: A Historical Perspective
The primary historical applications of diphenyllead dichloride were as a fungicide and a pesticide.[2] It was utilized in wood preservation and in the production of plastics and rubber to prevent microbial degradation.[2] However, the high toxicity and significant environmental hazards associated with organolead compounds have led to severe restrictions on its use.[2] Modern research has largely shifted towards safer alternatives.
Safety, Handling, and Toxicology
Diphenyllead dichloride is a hazardous substance and must be handled with extreme caution. Its toxicological profile necessitates stringent safety protocols in a laboratory setting.
GHS Hazard Classification
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[4] |
| H332 | Harmful if inhaled.[4] |
| H360 | May damage fertility or the unborn child.[4] |
| H373 | May cause damage to organs through prolonged or repeated exposure.[4] |
| H400 | Very toxic to aquatic life.[4] |
| H410 | Very toxic to aquatic life with long lasting effects.[4] |
Safe Handling and Emergency Procedures
Engineering Controls:
-
Work should be conducted in a well-ventilated chemical fume hood.
-
Use of a glovebox is recommended for handling larger quantities.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.
Emergency Procedures:
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Flush eyes with water as a precaution for at least 15 minutes. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Toxicological Insights
Exposure to diphenyllead dichloride can lead to severe health consequences. It is known to be a reproductive toxin and can cause damage to the nervous system, kidneys, and other organs with prolonged or repeated exposure.[2][4] Its environmental persistence and high toxicity to aquatic life underscore the importance of proper disposal according to local, state, and federal regulations.
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An In-depth Technical Guide to the Solubility and Stability of Diphenyllead Dichloride
Foreword
Diphenyllead dichloride ((C₆H₅)₂PbCl₂), an organolead compound, presents a unique set of chemical properties that are of significant interest to researchers in various fields, including organic synthesis and materials science. However, its utility is intrinsically linked to a thorough understanding of its solubility and stability, which dictates its handling, application in reaction media, and shelf-life. This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of diphenyllead dichloride, intended for researchers, scientists, and drug development professionals. It is designed to be a practical resource, combining theoretical principles with actionable experimental protocols.
Physicochemical Properties of Diphenyllead Dichloride
A foundational understanding of the physicochemical properties of diphenyllead dichloride is paramount before delving into its solubility and stability. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀Cl₂Pb | [1] |
| Molecular Weight | 432.31 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 249-251 °C (decomposes) | [2] |
| Boiling Point | 362.3 °C at 760 mmHg | [2] |
| CAS Number | 2117-69-3 | [1] |
Solubility Profile
The solubility of diphenyllead dichloride is a critical parameter for its application in synthesis and other solution-phase studies. The principle of "like dissolves like" is a useful starting point for predicting solubility. As an organometallic compound with both nonpolar (phenyl groups) and polar (Pb-Cl bonds) characteristics, its solubility is nuanced.
Qualitative Solubility
| Solvent | Solvent Type | Polarity | Solubility | Rationale and Citations |
| Benzene | Aromatic Hydrocarbon | Nonpolar | Soluble, especially when hot | The nonpolar phenyl groups of diphenyllead dichloride interact favorably with the aromatic solvent. |
| Toluene | Aromatic Hydrocarbon | Nonpolar | Likely Soluble | Similar to benzene, toluene is a nonpolar aromatic solvent that should effectively solvate the phenyl moieties. |
| Chloroform | Halogenated Hydrocarbon | Polar Aprotic | Likely Soluble | The polarity of chloroform can help to solvate the polar Pb-Cl bonds, while its organic nature is compatible with the phenyl groups. |
| Dichloromethane | Halogenated Hydrocarbon | Polar Aprotic | Likely Soluble | Similar to chloroform, dichloromethane is a polar aprotic solvent that can facilitate dissolution. |
| Acetone | Ketone | Polar Aprotic | Sparingly Soluble to Soluble | Acetone's polarity may allow for some interaction with the Pb-Cl bonds. |
| Ethanol | Alcohol | Polar Protic | Sparingly Soluble | The polar hydroxyl group can interact with the polar part of the molecule, but the overall solubility is likely limited by the nonpolar phenyl groups. |
| Methanol | Alcohol | Polar Protic | Sparingly Soluble | Similar to ethanol, but its higher polarity might lead to slightly lower solubility. |
| Hexane | Aliphatic Hydrocarbon | Nonpolar | Sparingly Soluble to Insoluble | While nonpolar, the lack of aromaticity in hexane makes it a poorer solvent for the phenyl groups compared to benzene or toluene. |
| Water | Inorganic | Polar Protic | Insoluble | The large nonpolar organic component of diphenyllead dichloride makes it highly hydrophobic and insoluble in water. |
It is important to note that for many applications, experimental determination of solubility in the specific solvent system of interest is highly recommended.
Experimental Protocol for Solubility Determination
This protocol outlines a standard method for determining the qualitative and semi-quantitative solubility of diphenyllead dichloride in a range of organic solvents.
Materials:
-
Diphenyllead dichloride
-
A selection of solvents to be tested (e.g., benzene, toluene, chloroform, dichloromethane, acetone, ethanol, methanol, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Water bath or heating block
-
Analytical balance
Procedure:
-
Preparation: Label a series of test tubes, one for each solvent to be tested.
-
Initial Qualitative Assessment:
-
Add approximately 10-20 mg of diphenyllead dichloride to each labeled test tube.
-
Add 1 mL of the corresponding solvent to each tube.
-
Vortex each tube vigorously for 30-60 seconds at room temperature.
-
Visually inspect for dissolution. Record as "soluble," "sparingly soluble," or "insoluble."
-
-
Effect of Temperature:
-
For tubes where the compound was sparingly soluble or insoluble at room temperature, gently heat the tube in a water bath or on a heating block (use appropriate caution for flammable solvents).
-
Observe any changes in solubility with increased temperature.
-
-
Semi-Quantitative Assessment (Saturation Method):
-
To a known volume of solvent (e.g., 5 mL) in a vial, add small, pre-weighed portions of diphenyllead dichloride.
-
After each addition, vortex the mixture until the solid is fully dissolved.
-
Continue adding the compound until a small amount of solid remains undissolved, indicating a saturated solution.
-
The total mass of the dissolved solid will provide an approximate solubility value (e.g., in g/100 mL).
-
Safety Precautions: Diphenyllead dichloride is a hazardous substance. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[3] Dispose of all waste according to institutional and regulatory guidelines.[4]
Caption: A typical workflow for the experimental determination of solubility.
Stability Profile
The stability of diphenyllead dichloride is a critical consideration for its storage and handling. As with many organometallic compounds, it is susceptible to degradation under certain conditions.
Thermal Stability
Diphenyllead dichloride exhibits moderate thermal stability. Its melting point is reported to be in the range of 249-251 °C, at which it also begins to decompose.[2] The thermal decomposition of organolead compounds generally proceeds via homolytic cleavage of the carbon-lead bond to generate radical intermediates. In the case of diphenyllead dichloride, heating is expected to lead to the formation of phenyl radicals and lead-containing inorganic species.
The likely decomposition products upon strong heating in the presence of air are lead(II) oxide, benzene, and chlorinated aromatic compounds. In an inert atmosphere, the formation of metallic lead is also possible.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are invaluable for quantitatively assessing thermal stability.[5][6][7][8] A TGA analysis would reveal the onset temperature of decomposition and the mass loss associated with the degradation process. DSC can be used to determine the enthalpy changes associated with melting and decomposition.
Photochemical Stability
Organolead compounds are generally sensitive to light. The energy from ultraviolet (UV) radiation can be sufficient to induce homolytic cleavage of the C-Pb bond, leading to the formation of phenyl radicals.[9][10][11] Therefore, it is recommended to store diphenyllead dichloride in amber vials or otherwise protected from light to prevent photochemical degradation. The degradation products are likely to be similar to those from thermal decomposition, including benzene and various lead species.
Hydrolytic Stability
The presence of lead-chlorine bonds in diphenyllead dichloride makes it susceptible to hydrolysis, although the rate is expected to be slow in neutral water due to the compound's low water solubility. The hydrolysis of similar organometallic halides often proceeds via a nucleophilic substitution mechanism.[12][13][14][15][16]
In the presence of water, a stepwise hydrolysis of the Pb-Cl bonds is anticipated, leading to the formation of diphenyllead hydroxychloride ((C₆H₅)₂Pb(OH)Cl) and subsequently diphenyllead dihydroxide ((C₆H₅)₂Pb(OH)₂). The ultimate decomposition product in an aqueous environment is likely to be lead(II) hydroxide (Pb(OH)₂).
Caption: Proposed stepwise hydrolysis of diphenyllead dichloride.
Reactivity with Acids and Bases
-
Acids: Diphenyllead dichloride is expected to be relatively stable in the presence of dilute non-coordinating acids. However, strong acids may facilitate the cleavage of the phenyl-lead bond. The reaction with hydrochloric acid can lead to the formation of the tetrachloroplumbate(II) complex ion, [PbCl₄]²⁻, which is soluble in excess chloride.[17][18][19]
-
Bases: Strong bases, such as sodium hydroxide, will react with diphenyllead dichloride. The initial reaction is likely the formation of a white precipitate of lead(II) hydroxide.[20][21][22][23] In excess hydroxide, this precipitate can dissolve to form soluble plumbite complexes.
Safety, Handling, and Disposal
Diphenyllead dichloride is a highly toxic compound and a suspected carcinogen.[3] It is harmful if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure.[3] It is also very toxic to aquatic life with long-lasting effects.[3]
Handling:
-
Always handle diphenyllead dichloride in a well-ventilated chemical fume hood.[24]
-
Wear appropriate personal protective equipment, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.[24]
-
Avoid inhalation of dust and contact with skin and eyes.[3]
-
Keep containers tightly closed and store in a dry, well-ventilated place, protected from light.[3]
Disposal:
-
Dispose of diphenyllead dichloride and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4]
-
Do not dispose of this material down the drain or in the regular trash.[3]
Conclusion
This technical guide has provided a detailed overview of the solubility and stability of diphenyllead dichloride based on available scientific literature and established chemical principles. While quantitative data for some properties remains limited, the information presented herein offers a robust framework for the safe and effective handling and use of this compound in a research setting. It is imperative that all work with diphenyllead dichloride be conducted with a thorough understanding of its hazards and with the implementation of appropriate safety protocols.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Diphenyllead Dichloride from Lead(II) Chloride
Abstract: This document provides a comprehensive guide for the synthesis of diphenyllead dichloride, a significant organolead compound, starting from lead(II) chloride. The protocol is designed for researchers in synthetic chemistry, materials science, and drug development. It details a robust two-step, one-pot procedure involving the formation of a Grignard reagent, its reaction with lead(II) chloride to form a diphenyllead intermediate, and subsequent in-situ chlorination. This guide emphasizes the underlying chemical principles, safety protocols, and analytical validation necessary for successful and safe synthesis.
Introduction and Scientific Context
Organolead compounds, characterized by a carbon-lead covalent bond, have historically played a role in various applications, from antiknock agents in gasoline to precursors in materials science.[1] Diphenyllead dichloride ((C₆H₅)₂PbCl₂) serves as a valuable starting material for the synthesis of other organolead derivatives and as a subject of study in organometallic chemistry.[2] Its synthesis, however, requires careful management of reactive intermediates and stringent safety measures due to the inherent toxicity of organolead compounds.[3][4]
The synthesis route described herein is based on the well-established Grignard reaction, a cornerstone of carbon-carbon bond formation.[5] The core of this protocol involves the reaction of phenylmagnesium bromide with lead(II) chloride. A critical aspect of this chemistry is the nature of the initially formed diphenyllead(II) intermediate, (C₆H₅)₂Pb. This species is generally unstable and prone to disproportionation, which can complicate the synthesis.[6] This protocol addresses this challenge by employing an in-situ chlorination step, converting the transient diphenyllead intermediate directly to the more stable diphenyllead dichloride. This approach avoids the isolation of the unstable intermediate and improves the overall efficiency of the synthesis.
Reaction Mechanism and Causality
The synthesis proceeds through three key stages, each with specific experimental considerations rooted in the underlying chemistry.
Stage 1: Formation of Phenylmagnesium Bromide (Grignard Reagent)
The process begins with the synthesis of the Grignard reagent, phenylmagnesium bromide (PhMgBr), from bromobenzene and magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[5]
C₆H₅Br + Mg → C₆H₅MgBr
-
Causality: The ether solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent through coordination.[7] The reaction is highly sensitive to moisture; any water present will protonate the Grignard reagent, quenching it and reducing the yield.[8] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used. Initiation of the reaction can be sluggish and is often facilitated by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane, which activate the magnesium surface.
Stage 2: Reaction with Lead(II) Chloride
The prepared Grignard reagent is then added to a suspension of lead(II) chloride. Two equivalents of the Grignard reagent react with one equivalent of lead(II) chloride to form the diphenyllead intermediate.
2 C₆H₅MgBr + PbCl₂ → (C₆H₅)₂Pb + 2 MgBrCl
-
Causality: This is a salt metathesis reaction where the nucleophilic phenyl groups from the Grignard reagent displace the chloride ions on the lead center. The reaction is typically conducted at low temperatures (e.g., -10 °C to 0 °C) to minimize side reactions, particularly the disproportionation of the diphenyllead intermediate into tetraphenyllead and elemental lead.[6]
Stage 3: In-situ Chlorination
The unstable diphenyllead intermediate is not isolated but is immediately treated in the same reaction vessel with a chlorinating agent. Anhydrous hydrogen chloride (HCl) is a suitable choice.
(C₆H₅)₂Pb + 2 HCl → (C₆H₅)₂PbCl₂ + H₂
-
Causality: The addition of HCl provides a source of both protons and chloride ions. The reaction proceeds via oxidative addition, where the lead(II) center is oxidized to lead(IV). This step is critical for trapping the desired diphenyl product in a stable form. The use of anhydrous HCl is essential to prevent the quenching of any remaining Grignard reagent and the hydrolysis of the product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of diphenyllead dichloride.
Detailed Experimental Protocol
3.1. Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity/Notes |
| Magnesium Turnings | Mg | 24.31 | 2.67 g (0.11 mol) | Reagent grade, activated if necessary |
| Bromobenzene | C₆H₅Br | 157.01 | 15.7 g (0.10 mol) | Anhydrous, >99% |
| Lead(II) Chloride | PbCl₂ | 278.11 | 13.9 g (0.05 mol) | Anhydrous, finely powdered, >98% |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | ~250 mL | Reagent grade, dried over sodium/benzophenone |
| Hydrogen Chloride | HCl | 36.46 | ~0.10 mol | Anhydrous (gas or solution in dry ether) |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | ~100 mL | Aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |
| Toluene | C₇H₈ | 92.14 | For recrystallization | Reagent grade |
| Iodine | I₂ | 253.81 | 1 small crystal | For initiation (optional) |
3.2. Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
250 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Ice-water bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
3.3. Protocol Steps
Part A: Preparation of Phenylmagnesium Bromide
-
Setup: Assemble the 500 mL three-neck flask with the dropping funnel, reflux condenser, and an inert gas inlet. Ensure all glassware is flame-dried or oven-dried before assembly.
-
Magnesium Activation: Place the magnesium turnings (2.67 g) and a magnetic stir bar in the flask. Place a small crystal of iodine in the flask if the magnesium is not highly reactive.
-
Initiation: Add 50 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromobenzene (15.7 g) in 100 mL of anhydrous diethyl ether.
-
Reaction: Add approximately 10-15 mL of the bromobenzene solution to the magnesium suspension. The reaction should initiate, indicated by cloudiness, bubbling, and gentle refluxing. If it does not start, gently warm the flask with a heating mantle.
-
Addition: Once the reaction is self-sustaining, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be dark and cloudy. Cool the solution to room temperature.
Part B: Synthesis of Diphenyllead Dichloride
-
Lead(II) Chloride Suspension: In a separate, dry 500 mL flask equipped with a stirrer, suspend the finely powdered lead(II) chloride (13.9 g) in 100 mL of anhydrous diethyl ether.
-
Cooling: Cool the lead(II) chloride suspension to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add the prepared phenylmagnesium bromide solution to the cold lead(II) chloride suspension via a cannula or dropping funnel over 1-2 hours with vigorous stirring. Maintain the temperature below 5 °C. A dark grey or black precipitate will form.
-
Chlorination: After the Grignard addition is complete, continue stirring at 0 °C. Prepare a solution of anhydrous HCl in dry ether or bubble anhydrous HCl gas through the reaction mixture until the solution is acidic (test with moist litmus paper at the gas outlet). The dark color should lighten, and a precipitate of diphenyllead dichloride will form.
Part C: Workup and Purification
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice and 50 mL of saturated aqueous ammonium chloride solution. This will quench any unreacted Grignard reagent and dissolve magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash them with 100 mL of water, followed by 100 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude solid is diphenyllead dichloride. Recrystallize the product from hot toluene to yield fine white crystals.
-
Characterization: Dry the purified product in a vacuum oven. Determine the yield and characterize by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The expected melting point is around 224-227 °C (decomposes).
Safety and Hazard Management
Extreme caution must be exercised throughout this procedure.
-
Toxicity: Organolead compounds are highly toxic and are readily absorbed through the skin.[3] They are known reproductive toxins and can cause severe damage to organs upon repeated exposure.[3] All manipulations should be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves at all times.
-
Grignard Reagents: Grignard reagents are highly reactive with water and protic solvents. The reaction can be exothermic and may release flammable gases. Ensure an inert atmosphere is maintained throughout the Grignard preparation and reaction.[8]
-
Waste Disposal: All organolead waste, including contaminated solvents, glassware rinses, and solid residues, must be collected in a designated, sealed hazardous waste container.[4] Do not dispose of any material down the drain. Follow institutional guidelines for heavy metal and organic waste disposal.
Expected Results and Characterization
-
Yield: Moderate to good yields (50-70%) can be expected depending on the purity of reagents and adherence to anhydrous conditions.
-
Appearance: Pure diphenyllead dichloride is a white crystalline solid.
-
Spectroscopic Data:
-
¹H NMR (in CDCl₃): Phenyl protons will appear as multiplets in the aromatic region (~7.4-7.8 ppm). Satellites due to coupling with the ²⁰⁷Pb isotope may be observable.
-
¹³C NMR (in CDCl₃): Four signals for the phenyl carbons are expected in the aromatic region (~128-150 ppm).
-
IR (KBr pellet): Characteristic peaks for the phenyl group will be present, including C-H stretching (~3050 cm⁻¹), C=C stretching (~1570, 1480, 1430 cm⁻¹), and out-of-plane C-H bending (~730, 690 cm⁻¹). A Pb-Cl stretching frequency may be observed in the far-IR region.
-
References
-
Gilman, H., & Bindschadler, E. (1941). Mechanism of the Formation of Tetraphenyl-Lead from Lead Chloride and Phenyllithium. Proceedings of the Iowa Academy of Science, 48(1), 273-274. Available at: [Link]
- Gilman, H., & Robinson, J. D. (1929). THE PREPARATION OF TRIPHENYL LEAD CHLORIDE AND DIPHENYL LEAD DICHLORIDE. Journal of the American Chemical Society, 51(10), 3112-3114.
-
PubChem. (n.d.). Diphenyllead dichloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2023). Organolead chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Grignard reagent. Retrieved from [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
-
Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 [organic-chemistry.org]
- 7. "Mechanism of the Formation of Tetraphenyl-Lead from Lead Chloride and " by Ernest Bindschadler and Henry Gilman [scholarworks.uni.edu]
- 8. brainly.com [brainly.com]
In-Depth Technical Guide to the Preparation of Diphenyllead Dichloride
This comprehensive guide provides a detailed experimental protocol for the synthesis, purification, and characterization of diphenyllead dichloride (Ph₂PbCl₂). This document is intended for researchers, scientists, and professionals in drug development and organometallic chemistry. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both safety and reproducibility.
Introduction
Diphenyllead dichloride is a key organolead compound that serves as a precursor in the synthesis of various other organolead derivatives. Its utility in chemical synthesis stems from the reactivity of the lead-carbon and lead-chlorine bonds, allowing for further functionalization. Due to the inherent toxicity of organolead compounds, adherence to strict safety protocols is paramount throughout the experimental process. This guide provides a robust and well-referenced procedure for the preparation of high-purity diphenyllead dichloride.
Safety First: Handling Organometallic Lead Compounds
Organolead compounds are highly toxic and require stringent safety measures. Before commencing any experimental work, a thorough risk assessment must be conducted.
Core Safety Requirements:
-
Ventilation: All manipulations must be performed in a certified chemical fume hood with adequate airflow.
-
Personal Protective Equipment (PPE): At a minimum, this includes a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[1]
-
Containment: Work should be carried out over a spill tray to contain any accidental releases.
-
Waste Disposal: All organolead waste must be segregated and disposed of according to institutional and national environmental regulations.
Synthesis of Diphenyllead Dichloride
The described method is a reliable procedure for the preparation of diphenyllead dichloride via the cleavage of two phenyl groups from tetraphenyllead using alcoholic hydrogen chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Tetraphenyllead (Ph₄Pb) | 98% or higher | Sigma-Aldrich | |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | Essential to prevent side reactions. |
| Concentrated Hydrochloric Acid (HCl) | ACS Reagent Grade | VWR | Typically 37% w/w. |
| Chloroform (CHCl₃) | ACS Reagent Grade | EMD Millipore | For reaction setup. |
Experimental Protocol: Step-by-Step
1. Preparation of Alcoholic Hydrogen Chloride:
-
In a fume hood, carefully bubble dry hydrogen chloride gas through 100 mL of anhydrous ethanol, cooled in an ice bath, until the solution is saturated. Alternatively, a solution of acetyl chloride in ethanol can be used to generate anhydrous HCl in situ. The concentration of the resulting solution should be determined by titration. For the purpose of this protocol, a 2 M solution is targeted.
2. Reaction Setup:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of inert gas (nitrogen or argon) to exclude moisture.
-
To the flask, add a solution of 10.3 g (0.02 mol) of tetraphenyllead in 100 mL of chloroform.
3. Reaction Execution:
-
With vigorous stirring, add a solution of 1.6 g (0.044 mol) of hydrogen chloride in 22 mL of ethanol dropwise from the dropping funnel over a period of 30 minutes at room temperature.
-
After the addition is complete, gently heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
4. Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation of the crude diphenyllead dichloride.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the product in a vacuum desiccator over P₄O₁₀.
Visualization of the Synthetic Workflow
Caption: Logical workflow for the characterization and validation of diphenyllead dichloride.
Conclusion
This application note provides a comprehensive and safety-conscious protocol for the preparation of diphenyllead dichloride. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently produce this valuable organometallic reagent with high purity. The emphasis on understanding the rationale behind each step is intended to empower scientists to troubleshoot and adapt the protocol as needed for their specific research applications.
References
-
MIT Digital Lab Techniques Manual. Recrystallization. [Link]
Sources
The Resurgence of a Classic Reagent: Diphenyllead Dichloride in Modern Cross-Coupling Reactions
Introduction: A Paradigm Shift in Arylation Chemistry
For decades, the synthesis of biaryl and substituted aromatic compounds has been dominated by palladium-catalyzed cross-coupling reactions. While the Stille and Suzuki-Miyaura reactions, employing organotin and organoboron reagents respectively, have become mainstays in the synthetic chemist's toolbox, the exploration of alternative organometallic partners continues to push the boundaries of efficiency and scope.[1][2][3] This guide delves into the often-overlooked potential of diphenyllead dichloride, a reagent with a rich history in organometallic chemistry, as a potent arylating agent in modern cross-coupling catalysis. Organolead compounds, while historically recognized for their high reactivity, have been largely sidelined due to toxicity concerns.[4][5] However, with advancements in catalyst design and a deeper understanding of reaction mechanisms, a re-evaluation of their utility is warranted, particularly for the synthesis of complex, sterically hindered biaryls where conventional methods may falter.[4] This document provides a comprehensive overview of diphenyllead dichloride, from its synthesis and handling to its application in palladium-catalyzed arylation reactions, offering detailed protocols and mechanistic insights for the research scientist.
Scientific Integrity and Logic: Understanding the Reagent
The carbon-lead bond is inherently weak, a characteristic that facilitates the facile transfer of organic groups.[4] This inherent reactivity makes organolead compounds, in principle, excellent nucleophilic partners in cross-coupling reactions.[4] The general mechanism for palladium-catalyzed cross-coupling provides a robust framework for understanding the role of diphenyllead dichloride (Scheme 1).[1][2] The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the organolead reagent and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst.[1][2]
A key advantage of organolead reagents is their heightened reactivity compared to their organotin counterparts, which can be attributed to the more polarized C-Pb bond.[4][5] This enhanced reactivity can translate to milder reaction conditions and the ability to couple sterically demanding substrates that are challenging for other organometallic reagents.[4]
Visualization: The Catalytic Cycle
Sources
Application Notes and Protocols for Diphenyllead Dichloride in Polymerization Catalysis: A Critical Assessment and Guide to Safe Handling
Abstract
This document provides a comprehensive overview of diphenyllead dichloride, with a primary focus on its potential application in polymerization catalysis. A thorough review of the current scientific literature reveals limited evidence for its direct and widespread use as a primary catalyst in common polymerization reactions. Therefore, this guide pivots to address the broader context of organolead compounds in materials synthesis, including their role in the formation of coordination polymers. Crucially, this document serves as a detailed protocol for the safe handling, storage, and disposal of diphenyllead dichloride, acknowledging its significant toxicity. These notes are intended for researchers, scientists, and drug development professionals who may encounter or consider using organolead compounds in their work.
Introduction: The Elusive Catalytic Role of Diphenyllead Dichloride
Organometallic compounds have long been pivotal in the advancement of polymer science, acting as catalysts and initiators for a wide array of polymerization reactions.[1] While transition metal complexes and organoaluminum compounds are well-established in this field, the catalytic applications of organolead compounds, such as diphenyllead dichloride, are less documented.[2] The carbon-lead (C-Pb) bond is notably weak, facilitating homolytic cleavage to form radicals.[3] This property underpinned the use of tetraethyllead as a radical initiator in its former role as an anti-knock agent in gasoline.[3][4]
However, an extensive review of current literature reveals a significant scarcity of studies employing diphenyllead dichloride as a catalyst for conventional polymerization processes like radical, condensation, or ring-opening polymerizations. While organolead alkoxides have been shown to act as catalysts in specific reactions like oxyplumbation, this does not translate to a broad catalytic utility for compounds like diphenyllead dichloride in polymer synthesis.[3] The primary application of lead compounds in polymer science appears to be in the synthesis of lead-containing coordination polymers, where the lead ion acts as a structural node rather than a catalyst for chain propagation of other monomers.
This document, therefore, serves a dual purpose: to transparently address the current knowledge gap regarding diphenyllead dichloride's catalytic activity in polymerization and to provide essential, detailed protocols for its safe handling, given its classification as a hazardous substance.
Safety First: Mandatory Protocols for Handling Diphenyllead Dichloride
Diphenyllead dichloride is a highly toxic organolead compound that poses significant health risks.[3] It is harmful if swallowed or inhaled, is suspected of causing cancer, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[3] Therefore, strict adherence to the following safety protocols is non-negotiable.
Personal Protective Equipment (PPE)
A minimum set of PPE must be worn at all times when handling diphenyllead dichloride:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: All handling of solid diphenyllead dichloride must be conducted in a certified chemical fume hood to avoid inhalation of dust particles. If there is a risk of aerosol generation, a respirator may be required.
Engineering Controls and Emergency Procedures
-
Ventilation: Always handle diphenyllead dichloride in a well-ventilated area, preferably within a chemical fume hood.
-
Emergency Eyewash and Shower: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Response: In case of a spill, evacuate the area and prevent further spread. Absorb small liquid spills with an inert material (e.g., vermiculite, dry sand) and collect for disposal. For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. Do not use water to clean up spills, as this may increase the contaminated area.
Storage and Disposal
-
Storage: Store diphenyllead dichloride in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: All waste containing diphenyllead dichloride must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Never dispose of organolead compounds down the drain.
The logical workflow for ensuring safety when handling diphenyllead dichloride is illustrated in the diagram below.
Application in Coordination Polymer Synthesis
While its role as a traditional polymerization catalyst is not well-established, diphenyllead dichloride can serve as a precursor for the synthesis of lead-based coordination polymers. These materials are of interest for their unique structural and photoluminescent properties. The following is a general protocol for the synthesis of a lead-based coordination polymer.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Diphenyllead Dichloride | ≥98% | Sigma-Aldrich |
| Organic Ligand (e.g., Isonicotinic Acid) | Reagent Grade | Acros Organics |
| Solvent (e.g., Dimethylformamide) | Anhydrous | Fisher Scientific |
| Co-solvent (e.g., Ethanol) | ACS Grade | VWR |
Protocol for Hydrothermal Synthesis of a Lead Coordination Polymer
-
Preparation of Precursor Solution: In a fume hood, dissolve diphenyllead dichloride (1 mmol) in 10 mL of dimethylformamide (DMF) in a 20 mL glass vial.
-
Preparation of Ligand Solution: In a separate vial, dissolve the organic bridging ligand (e.g., isonicotinic acid, 2 mmol) in 10 mL of a 1:1 mixture of DMF and ethanol.
-
Mixing and Sealing: Slowly add the ligand solution to the diphenyllead dichloride solution while stirring. A precipitate may form.
-
Hydrothermal Reaction: Seal the vial in a Teflon-lined stainless steel autoclave. Place the autoclave in an oven and heat to 120 °C for 48 hours.
-
Cooling and Crystal Collection: Allow the autoclave to cool slowly to room temperature over 24 hours. Collect the resulting crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with fresh DMF and then ethanol to remove any unreacted starting materials. Dry the crystals under vacuum at 60 °C for 12 hours.
-
Characterization: The resulting coordination polymer can be characterized by single-crystal X-ray diffraction (SC-XRD), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and photoluminescence spectroscopy.
The logical flow of this synthetic protocol is depicted below.
Conclusion and Future Outlook
The available scientific evidence does not support the widespread use of diphenyllead dichloride as a catalyst for common polymerization reactions. Its primary utility in polymer and materials science currently lies in its role as a precursor for lead-containing coordination polymers. The significant toxicity of organolead compounds necessitates strict adherence to safety protocols, which should be the foremost consideration for any researcher contemplating their use.
Future research could explore the potential of diphenyllead dichloride and other organolead compounds as co-catalysts or initiators in niche polymerization systems. However, the high toxicity and environmental concerns associated with lead compounds present substantial barriers to their practical application. The development of less toxic, more sustainable catalysts remains a critical goal in polymer chemistry.
References
-
Wikipedia. (2023). Organolead chemistry. [Link]
-
MDPI. (2022). Feature Papers in Catalysis in Organic and Polymer Chemistry. [Link]
-
YouTube. (2020). Applications Of Organometallic Compounds In Polymerization And In Catalysis. [Link]
-
National Institute of Standards and Technology. (2021). Phenyl-Terminated Polyolefins via Living Coordinative Chain Transfer Polymerization with ZnPh2 as a Chain Transfer Agent. [Link]
-
Wikipedia. (2023). Radical initiator. [Link]
Sources
The Versatility of Diphenyllead Dichloride: A Precursor for Advanced Organometallic Synthesis
Introduction: Unlocking the Potential of Diphenyllead Dichloride
Diphenyllead dichloride, (C₆H₅)₂PbCl₂, stands as a pivotal precursor in the realm of organometallic chemistry. Its unique reactivity, characterized by the presence of two labile chloride ligands and two stable phenyl groups attached to a lead(IV) center, renders it an invaluable starting material for the synthesis of a diverse array of organolead compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging diphenyllead dichloride to forge new molecular architectures. We will delve into the fundamental principles governing its reactivity, present detailed protocols for key transformations, and discuss the characterization of the resulting organometallic products. The inherent toxicity of organolead compounds necessitates stringent safety protocols, which are also outlined herein.[1][2][3]
Core Principles of Reactivity
The chemistry of diphenyllead dichloride is dominated by the electrophilic nature of the lead center and the propensity of the chloride ions to act as leaving groups in nucleophilic substitution reactions. The lead-carbon bonds are relatively stable, allowing for selective transformations at the lead-chlorine bonds.
The primary synthetic strategies involve the reaction of diphenyllead dichloride with a variety of nucleophiles, leading to the substitution of one or both chloride ions. The choice of nucleophile dictates the nature of the final product, opening avenues to compounds with tailored electronic and steric properties.
Application Notes and Protocols
Synthesis of Tetraorganolead Compounds via Grignard and Organolithium Reagents
The reaction of diphenyllead dichloride with Grignard or organolithium reagents is a cornerstone of organolead synthesis, providing a direct route to tetraorganolead compounds with the general formula (C₆H₅)₂PbR₂. These reactions proceed through a nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic lead center, displacing the chloride ions.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard and organolithium reagents are highly reactive towards protic solvents like water and alcohols. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent the quenching of the reagents.
-
Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of the organometallic reagents and intermediates.
-
Temperature Control: These reactions are often exothermic. Slow, controlled addition of the organometallic reagent at low temperatures (e.g., 0 °C or -78 °C) is essential to manage the reaction rate and prevent side reactions.
Protocol 1: Synthesis of Diphenyldialkyl(or diaryl)lead from Diphenyllead Dichloride and a Grignard Reagent
Materials:
-
Diphenyllead dichloride ((C₆H₅)₂PbCl₂)
-
Magnesium turnings
-
Appropriate alkyl or aryl halide (R-X)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of the alkyl or aryl halide in anhydrous diethyl ether or THF dropwise to the magnesium suspension. The reaction is typically initiated by gentle warming. Once initiated, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (RMgX).
-
Reaction with Diphenyllead Dichloride: In a separate Schlenk flask, dissolve diphenyllead dichloride in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Slowly add the freshly prepared Grignard reagent to the solution of diphenyllead dichloride via a cannula or dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Diphenyldialkyl(or diaryl)lead from Diphenyllead Dichloride and an Organolithium Reagent
Materials:
-
Diphenyllead dichloride ((C₆H₅)₂PbCl₂)
-
Appropriate organolithium reagent (R-Li) in a suitable solvent (e.g., hexanes, diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous work-up reagents
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve diphenyllead dichloride in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: Slowly add the organolithium reagent to the diphenyllead dichloride solution via a syringe or cannula over 30 minutes, maintaining the temperature at -78 °C. A color change is often observed upon addition.
-
Reaction and Work-up: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight. Quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Isolation: Extract the product with an organic solvent, wash the organic phase, dry it, and remove the solvent under reduced pressure. Purify the product as described in Protocol 1.
| Precursor | Reagent | Product | Typical Yield (%) |
| (C₆H₅)₂PbCl₂ | Phenylmagnesium bromide | (C₆H₅)₄Pb | 80-90 |
| (C₆H₅)₂PbCl₂ | Methyllithium | (C₆H₅)₂Pb(CH₃)₂ | 75-85 |
| (C₆H₅)₂PbCl₂ | n-Butyllithium | (C₆H₅)₂Pb(n-Bu)₂ | 70-80 |
Table 1: Representative yields for the synthesis of tetraorganolead compounds.
Figure 1: Synthesis of tetraorganolead compounds.
Synthesis of Diphenyllead Dicarboxylates
Diphenyllead dicarboxylates can be readily synthesized by the reaction of diphenyllead dichloride with the sodium or potassium salt of a carboxylic acid. This reaction proceeds via a salt metathesis reaction.
Protocol 3: Synthesis of Diphenyllead Diacetate
Materials:
-
Diphenyllead dichloride ((C₆H₅)₂PbCl₂)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
Procedure:
-
Dissolution: Dissolve diphenyllead dichloride in hot ethanol.
-
Addition of Acetate: In a separate flask, dissolve sodium acetate in a minimal amount of water and add it to the hot ethanolic solution of diphenyllead dichloride.
-
Precipitation: Upon mixing, a white precipitate of diphenyllead diacetate will form.
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold ethanol, and then with water.
-
Drying: Dry the product in a vacuum oven at 60 °C.
Synthesis of Diphenyllead Dithiocarbamates
Dithiocarbamate ligands are excellent chelators for heavy metals. Diphenyllead bis(dithiocarbamates) can be prepared by reacting diphenyllead dichloride with a sodium or potassium dithiocarbamate salt.[4]
Protocol 4: Synthesis of Diphenyllead bis(diethyldithiocarbamate)
Materials:
-
Diphenyllead dichloride ((C₆H₅)₂PbCl₂)
-
Sodium diethyldithiocarbamate ((C₂H₅)₂NCS₂Na)
-
Ethanol or Acetone
Procedure:
-
Solution Preparation: Dissolve diphenyllead dichloride in ethanol or acetone.
-
Ligand Addition: Add a solution of sodium diethyldithiocarbamate in the same solvent to the diphenyllead dichloride solution with stirring.
-
Reaction: A precipitate will form immediately. Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Isolation and Purification: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum. The product can be recrystallized from a suitable solvent system like chloroform/ethanol if necessary.
Figure 2: Synthesis of dicarboxylates and dithiocarbamates.
Characterization of Organolead Compounds
The synthesized organolead compounds can be characterized by a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the organic ligands attached to the lead atom. The chemical shifts and coupling constants are indicative of the electronic environment.
-
¹³C NMR: Complements the ¹H NMR data, providing information about the carbon skeleton of the ligands.
-
²⁰⁷Pb NMR: This is a particularly powerful technique for characterizing organolead compounds. The chemical shift of the ²⁰⁷Pb nucleus is highly sensitive to the nature of the substituents on the lead atom.[5][6]
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups in the organolead compound, such as C=O stretches in carboxylates or C-N and C-S stretches in dithiocarbamates.[4][7]
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and isotopic distribution of the synthesized compounds, confirming their identity.[8]
| Technique | Key Information Obtained |
| ¹H NMR | Structure and environment of organic ligands. |
| ¹³C NMR | Carbon framework of the ligands. |
| ²⁰⁷Pb NMR | Direct information about the lead center and its coordination environment. |
| IR Spectroscopy | Presence of functional groups (e.g., C=O, C-N, C-S). |
| Mass Spectrometry | Molecular weight and isotopic pattern confirmation. |
Table 2: Spectroscopic techniques for the characterization of organolead compounds.
Safety and Handling
Organolead compounds are highly toxic and should be handled with extreme caution.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All manipulations should be carried out in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all organolead waste in designated, properly labeled containers according to institutional and regulatory guidelines.
-
Exposure: In case of skin contact, wash the affected area immediately with soap and water. If inhaled or ingested, seek immediate medical attention.
Conclusion
Diphenyllead dichloride is a versatile and valuable precursor for the synthesis of a wide range of organometallic compounds. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of organolead compounds. By understanding the principles of reactivity and adhering to strict safety protocols, scientists can effectively utilize diphenyllead dichloride to develop novel molecules with potential applications in various fields, including materials science and medicinal chemistry.
References
-
Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]
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Harrah, L. A., Ryan, M. T., & Tamborski, C. (1960). The Infrared Spectra of the Phenyl Compounds of Group IVb, Vb, and VIb Elements. Wright Air Development Division Technical Report 60-759. [Link]
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Linden, H. B. (n.d.). Mass Spectrometry in Organometallic Chemistry. University of Victoria. [Link]
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Chemistry LibreTexts. (2023, May 3). 13.7: Characterization of Organometallic Complexes. [Link]
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Oriental Journal of Chemistry. (2016). Synthesis and Characterisation of Phenanthroline Adducts of Pb(II) Complexes of Bis(N-alkyl-N-ethyldithiocarbamates). Oriental Journal of Chemistry, 32(4). [Link]
-
ResearchGate. (2006). Cyclic organolead compounds part IV. Synthesis and multinuclear NMR properties of six-membered heterocyclic organolead compounds. [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
TigerWeb. (n.d.). SAFETY AND LABORATORY RULES for ORGANIC CHEMISTRY LABORATORIES. [Link]
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Colorado College. (2016, April 12). Organic Chemistry Laboratory Manual. [Link]
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Application Notes and Protocols for the Characterization of Diphenyllead Dichloride
A Foreword on Safety and Handling
Diphenyllead dichloride (Ph₂PbCl₂) is a highly toxic organolead compound.[1] All handling and experimental procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[2][3] Due to its reproductive toxicity and potential for organ damage through prolonged or repeated exposure, it is imperative to minimize all forms of exposure.[1] All waste materials contaminated with diphenyllead dichloride must be disposed of as hazardous waste according to institutional and local regulations. A comprehensive risk assessment should be performed before commencing any work with this compound.
Introduction: Unveiling the Molecular Architecture of Diphenyllead Dichloride
Diphenyllead dichloride, with the chemical formula C₁₂H₁₀Cl₂Pb, is an organometallic compound that serves as a valuable precursor and intermediate in organolead chemistry. Its precise characterization is paramount for ensuring purity, understanding its reactivity, and for the development of novel materials and chemical entities. This guide provides a comprehensive overview of the key analytical techniques for the thorough characterization of diphenyllead dichloride, complete with detailed protocols and expert insights into data interpretation.
The strategic application of a suite of analytical methods allows for a multi-faceted understanding of the compound's identity, purity, and structural intricacies. This document will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Single-Crystal X-ray Diffraction, Elemental Analysis, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (TGA/DSC).
Foundational Physicochemical Properties
A baseline understanding of the fundamental properties of diphenyllead dichloride is essential before embarking on detailed analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀Cl₂Pb | [1] |
| Molecular Weight | 432.31 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | Not well-defined; decomposes upon heating. | [4] |
| Solubility | Sparingly soluble in cold water, more soluble in hot water.[5][6] Soluble in some organic solvents like chloroform and dimethyl sulfoxide.[7] |
Workflow for Comprehensive Characterization
A logical workflow ensures a thorough and efficient characterization process. The following diagram illustrates the recommended sequence of analytical techniques.
Caption: Recommended workflow for the comprehensive characterization of diphenyllead dichloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of diphenyllead dichloride, providing information on the chemical environment of the protons and carbon atoms.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
Expected Spectrum: The ¹H NMR spectrum of diphenyllead dichloride is expected to show signals in the aromatic region, corresponding to the protons of the two phenyl rings. Due to the influence of the lead and chlorine atoms, these signals may exhibit complex splitting patterns.
Protocol: ¹H NMR Analysis of Diphenyllead Dichloride
-
Sample Preparation:
-
Accurately weigh 5-10 mg of diphenyllead dichloride.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7] Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64, depending on the concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): Approximately 16 ppm, centered around 5-6 ppm.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the signals in the aromatic region. The total integration should correspond to 10 protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the ortho, meta, and para protons of the phenyl rings.
-
¹³C{¹H} NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the different carbon environments within a molecule. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
Expected Spectrum: The ¹³C NMR spectrum of diphenyllead dichloride is expected to show four signals in the aromatic region, corresponding to the ipso, ortho, meta, and para carbons of the phenyl rings. The ipso-carbon, directly attached to the lead atom, will likely show the most significant downfield shift.
Protocol: ¹³C{¹H} NMR Analysis of Diphenyllead Dichloride
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
-
Instrumental Parameters (100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): Approximately 250 ppm, centered around 100-120 ppm.
-
-
Data Processing and Interpretation:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[8]
-
Assign the four aromatic carbon signals based on their chemical shifts and comparison with related organolead compounds.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of diphenyllead dichloride and gaining insights into its structure through fragmentation analysis.
Principle: In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of different ions.
Expected Fragmentation: The mass spectrum of diphenyllead dichloride is expected to show a molecular ion peak corresponding to [C₁₂H₁₀Cl₂Pb]⁺. Due to the isotopic distribution of lead and chlorine, this peak will appear as a characteristic cluster of signals. Fragmentation may involve the loss of chlorine atoms, phenyl groups, or HCl.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of diphenyllead dichloride in a volatile organic solvent (e.g., dichloromethane or chloroform).
-
-
Instrumental Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Inlet System: Direct insertion probe or GC inlet, depending on the sample's volatility and thermal stability.
-
-
Data Analysis:
-
Identify the molecular ion peak cluster and compare its isotopic pattern with the theoretical distribution for C₁₂H₁₀Cl₂Pb.
-
Analyze the major fragment ions and propose logical fragmentation pathways. Common fragments may include [Ph₂PbCl]⁺, [PhPbCl]⁺, [PbCl]⁺, and [Ph]⁺.
-
Single-Crystal X-ray Diffraction: The Definitive Structural Proof
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing.
Principle: When a single crystal is irradiated with X-rays, the electrons of the atoms diffract the X-rays in a specific pattern. Analysis of this diffraction pattern allows for the reconstruction of the electron density map and thus the atomic structure.[9][10]
Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystal Growth:
-
Grow suitable single crystals of diphenyllead dichloride by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Data is typically collected at low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
-
Data Interpretation:
-
Analyze the final crystal structure to determine the coordination geometry around the lead atom, the Pb-C and Pb-Cl bond lengths, and the C-Pb-C and Cl-Pb-Cl bond angles.
-
Examine intermolecular interactions, such as van der Waals forces, that dictate the crystal packing.
-
Elemental Analysis: Verifying Empirical Formula
Elemental analysis provides the percentage composition of elements (carbon and hydrogen) in the compound, which is a crucial step in confirming the empirical and molecular formula.
Principle: The sample is combusted at high temperature, and the resulting gases (CO₂ and H₂O) are quantitatively measured to determine the percentage of carbon and hydrogen.
Protocol: C, H Elemental Analysis
-
Sample Preparation:
-
Provide a pure, dry sample of diphenyllead dichloride (typically 2-3 mg).
-
-
Instrumentation:
-
Use a commercial CHN elemental analyzer.
-
-
Analysis and Calculation:
-
The instrument will provide the weight percentages of carbon and hydrogen.
-
Compare the experimental percentages with the theoretical values calculated for C₁₂H₁₀Cl₂Pb.
-
Theoretical Composition of C₁₂H₁₀Cl₂Pb:
-
Carbon (C): 33.34%
-
Hydrogen (H): 2.33%
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Principle: Different chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an infrared spectrum.[11]
Expected Spectrum: The FT-IR spectrum of diphenyllead dichloride will be dominated by the vibrational modes of the phenyl rings. Key expected absorptions include:
-
Aromatic C-H stretching vibrations: ~3100-3000 cm⁻¹
-
Aromatic C=C stretching vibrations: ~1600-1450 cm⁻¹
-
Aromatic C-H out-of-plane bending vibrations: ~900-675 cm⁻¹
-
Pb-C stretching vibrations: In the far-IR region, typically below 600 cm⁻¹
-
Pb-Cl stretching vibrations: In the far-IR region, typically below 400 cm⁻¹
Protocol: FT-IR Analysis (ATR or KBr Pellet)
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
-
Data Interpretation:
-
Assign the major absorption bands to the corresponding vibrational modes of the diphenyllead dichloride molecule.
-
Thermal Analysis (TGA/DSC): Assessing Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and decomposition behavior of diphenyllead dichloride.
Principle:
-
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13]
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4][14]
Expected Behavior: Diphenyllead dichloride is expected to be thermally stable up to a certain temperature, after which it will undergo decomposition. The TGA thermogram will show a weight loss corresponding to the loss of organic and chloro ligands. The DSC thermogram may show endothermic or exothermic events associated with melting or decomposition.
Protocol: Simultaneous TGA/DSC Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.
-
-
Instrumental Parameters:
-
Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition and the percentage of weight loss at different stages. Analyze the final residue.
-
DSC: Identify the temperatures of any endothermic or exothermic events and correlate them with the weight loss steps observed in the TGA curve.
-
Data Synthesis and Final Assessment
The culmination of these analytical techniques provides a robust and self-validating characterization of diphenyllead dichloride. The data from each method should be cross-correlated to build a cohesive and comprehensive understanding of the compound's identity, purity, and structure. For instance, the molecular formula determined by elemental analysis should be consistent with the molecular ion observed in mass spectrometry. The structural information from NMR should align with the bonding and connectivity revealed by X-ray crystallography. This integrated approach ensures the highest level of scientific integrity in the characterization of this important organolead compound.
References
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- Fisher Scientific. (2021).
- Royal Society of Chemistry. (n.d.).
- Lab Manager. (2023). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
- Mettler Toledo. (n.d.). Simultaneous Thermal Analysis (TGA/DSC).
- University of Melbourne. (n.d.). TGA-DSC.
- Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
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- University of Lisbon. (n.d.). Determination of crystal structure by single crystal X-ray diffraction.
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Characterization of Diphenyllead Dichloride: A Guide to NMR and Mass Spectrometry Analysis
An Application Note for Researchers
Abstract
This guide provides a detailed technical overview and robust protocols for the analytical characterization of diphenyllead dichloride (Ph₂PbCl₂), an important organolead reagent and precursor. Organolead compounds, while useful in synthesis, are characterized by significant toxicity, mandating precise and thorough structural verification to ensure purity and understand reactivity.[1] This document outlines methodologies employing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two cornerstone techniques in molecular analysis. We delve into the principles of multinuclear NMR (¹H, ¹³C, and ²⁰⁷Pb) and Electron Ionization Mass Spectrometry (EI-MS) to provide a comprehensive analytical workflow. The causality behind experimental choices is explained, and self-validating protocols are presented to ensure data integrity and reproducibility for researchers in organometallic chemistry and drug development.
Introduction: The Analytical Imperative for Organolead Compounds
Diphenyllead dichloride is a tetravalent organolead compound featuring two phenyl ligands and two chloro ligands covalently bonded to a central lead atom.[2][3] The C–Pb bond is significantly weaker and longer than C–C or C–Si bonds, a characteristic that dictates much of its chemistry and makes it a useful reagent in specific coupling reactions.[3] However, the inherent toxicity of lead compounds necessitates stringent analytical control.[1][4] Accurate structural elucidation and purity assessment are not merely academic exercises; they are critical for safety, regulatory compliance, and the synthesis of well-defined downstream products.
This application note serves as a practical guide, moving beyond simple data reporting to explain the rationale behind the analytical techniques. We will explore how multinuclear NMR provides detailed insights into the solution-state structure and electronic environment of the lead center, while mass spectrometry reveals the compound's molecular weight and fragmentation behavior, confirming its elemental composition and connectivity.
Multinuclear NMR Spectroscopy Analysis
NMR spectroscopy is an unparalleled tool for probing the structure of organometallic compounds in solution. For diphenyllead dichloride, a combination of ¹H, ¹³C, and ²⁰⁷Pb NMR experiments provides a complete picture of the molecule's framework.
Principles and Experimental Rationale
-
¹H NMR: Provides information on the proton environment of the phenyl rings. The chemical shifts and coupling patterns of the ortho, meta, and para protons can confirm the presence and substitution pattern of the aromatic ligands.
-
¹³C NMR: Characterizes the carbon backbone of the phenyl rings. A key feature is the observation of coupling between the ²⁰⁷Pb nucleus (a spin-½ nucleus with 22.1% natural abundance) and the phenyl carbons.[4] The magnitude of these coupling constants, particularly the one-bond coupling to the ipso-carbon (¹J(²⁰⁷Pb-¹³C)), is highly sensitive to the hybridization and electronic environment of the C-Pb bond.[5]
-
²⁰⁷Pb NMR: This is the most direct probe of the lead center. The ²⁰⁷Pb nucleus has an exceptionally wide chemical shift range (over 11,000 ppm), making its chemical shift extremely sensitive to the nature of the ligands attached to it.[4] This sensitivity allows for precise characterization of the coordination sphere around the lead atom.
Protocol: NMR Data Acquisition
A. Sample Preparation:
-
Safety First: Handle diphenyllead dichloride exclusively in a certified fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. All lead compounds are highly toxic and require careful handling.[4]
-
Mass Measurement: Accurately weigh approximately 15-20 mg of diphenyllead dichloride into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is often a good first choice due to its excellent dissolving power for many organometallic compounds. If solubility is an issue, dichloromethane-d₂ (CD₂Cl₂) or DMSO-d₆ can be considered.
-
Rationale: The solvent must fully dissolve the analyte without reacting with it. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR spectra (0 ppm). For ²⁰⁷Pb NMR, tetramethyllead (Me₄Pb) is the standard reference compound (0 ppm).[4]
-
Homogenization: Cap the NMR tube securely and gently agitate or sonicate briefly to ensure the sample is completely dissolved and the solution is homogeneous.
B. Instrument Parameters (400 MHz Spectrometer Example):
| Parameter | ¹H NMR | ¹³C{¹H} NMR | ²⁰⁷Pb{¹H} NMR |
| Observe Frequency | ~400 MHz | ~100 MHz | ~83 MHz |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) | Proton-decoupled (zgpg30) |
| Acquisition Time | 3-4 s | 1-2 s | 0.5-1 s |
| Relaxation Delay (d1) | 2 s | 2-5 s | 5-10 s |
| Number of Scans | 8-16 | 1024-4096 | 4096-16384 |
| Spectral Width | 12-15 ppm | 200-220 ppm | 1000+ ppm |
| Reference | TMS (0 ppm) | TMS (0 ppm) | Me₄Pb (0 ppm) |
-
Rationale for ²⁰⁷Pb Parameters: The ²⁰⁷Pb nucleus can have long relaxation times (T₁), necessitating a longer relaxation delay (d1) to ensure the magnetization returns to equilibrium between pulses for accurate quantification and signal detection. The low receptivity and natural abundance also require a significantly higher number of scans to achieve an adequate signal-to-noise ratio.[4]
Expected Data and Interpretation
The following table summarizes the anticipated NMR data for diphenyllead dichloride. Chemical shifts are approximate and can vary based on solvent and concentration.
| Nucleus | Region (ppm) | Multiplicity | Assignment | J-Coupling (Hz) |
| ¹H | 7.8 - 8.0 | Multiplet | Ortho-H | |
| 7.4 - 7.6 | Multiplet | Meta-H, Para-H | ||
| ¹³C | ~150 | Singlet (with satellites) | Ipso-C | ¹J(²⁰⁷Pb-¹³C) ≈ 400-500 |
| ~137 | Singlet (with satellites) | Ortho-C | ²J(²⁰⁷Pb-¹³C) ≈ 80-100 | |
| ~130 | Singlet (with satellites) | Para-C | ⁴J(²⁰⁷Pb-¹³C) ≈ 15-25 | |
| ~129 | Singlet (with satellites) | Meta-C | ³J(²⁰⁷Pb-¹³C) ≈ 70-90 | |
| ²⁰⁷Pb | -150 to -250 | Singlet | Ph₂Pb Cl₂ |
-
Interpretation Insights: The ¹H NMR will show complex multiplets in the aromatic region due to proton-proton coupling. The ¹³C NMR spectrum is highly informative, with four distinct signals for the phenyl carbons. The presence of ²⁰⁷Pb satellites flanking these signals is definitive proof of the C-Pb bond. The ²⁰⁷Pb chemical shift itself is a powerful diagnostic tool; a value in the expected range for diaryllead dihalides provides strong evidence for the target structure.[6][7]
Mass Spectrometry Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) is a common technique for relatively stable, volatile organometallic compounds.
Principles and Fragmentation Logic
In EI-MS, high-energy electrons bombard the analyte molecule, ejecting an electron to form a positively charged molecular ion (M⁺•).[8] This molecular ion is often energetically unstable and undergoes fragmentation. The C-Pb and Pb-Cl bonds are relatively weak and are common points of cleavage.[3] The analysis of the resulting fragmentation pattern provides a molecular fingerprint that confirms the structure.
-
Key Fragmentation Pathways:
-
Loss of a Chloro Radical: M⁺• → [Ph₂PbCl]⁺ + Cl•
-
Loss of a Phenyl Radical: M⁺• → [PhPbCl₂]⁺• + Ph•
-
Sequential Losses: Further fragmentation can occur, leading to ions like [PbCl]⁺, [PbPh]⁺, and ultimately Pb⁺.
-
The observed spectrum will also feature a characteristic isotopic pattern due to the natural abundances of lead (²⁰⁴Pb: 1.4%, ²⁰⁶Pb: 24.1%, ²⁰⁷Pb: 22.1%, ²⁰⁸Pb: 52.4%) and chlorine (³⁵Cl: 75.8%, ³⁷Cl: 24.2%). This complex pattern is a definitive indicator of the presence of Pb and Cl in an ion.
Protocol: EI-MS Data Acquisition
A. Sample Preparation:
-
Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (DIP) or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).
-
Rationale: The goal is to introduce the analyte into the high-vacuum source of the mass spectrometer in the gas phase. A volatile solvent is easily removed, and direct infusion is suitable for pure compounds.
-
B. Instrument Parameters:
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard "hard" ionization technique for creating fragment-rich spectra.[9] |
| Electron Energy | 70 eV | A standard energy that provides reproducible fragmentation patterns. |
| Source Temperature | 200-250 °C | Ensures the sample is fully vaporized without thermal decomposition. |
| Mass Analyzer | Quadrupole or TOF | Standard analyzers for routine analysis. |
| Scan Range (m/z) | 50 - 500 amu | Covers the molecular ion and expected major fragments. |
Expected Data and Interpretation
The mass spectrum will show a cluster of peaks for the molecular ion (M⁺•) around m/z 432, corresponding to the various isotopic combinations. The monoisotopic mass, using the most abundant isotopes ²⁰⁸Pb and ³⁵Cl, is approximately 432 Da.[10]
Table of Expected Fragments:
| m/z (for ²⁰⁸Pb, ³⁵Cl) | Ion Formula | Neutral Loss |
| 432 | [C₁₂H₁₀³⁵Cl₂²⁰⁸Pb]⁺• | (Molecular Ion) |
| 397 | [C₁₂H₁₀³⁵Cl²⁰⁸Pb]⁺ | •Cl |
| 355 | [C₆H₅³⁵Cl₂²⁰⁸Pb]⁺• | •C₆H₅ |
| 283 | [C₆H₅²⁰⁸Pb]⁺ | •C₆H₅, 2x •Cl |
| 243 | [²⁰⁸Pb³⁵Cl]⁺ | 2x •C₆H₅, •Cl |
Visualization of Fragmentation:
The logical flow from the molecular ion to its primary fragments can be visualized as follows:
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Application Notes & Protocols for the Safe Handling and Storage of Air-Sensitive Organolead Compounds
Abstract
Organolead compounds, while valuable in specific synthetic applications, present a dual threat of high air sensitivity and significant toxicity. The inherent weakness of the carbon-lead bond renders many of these compounds susceptible to rapid decomposition in the presence of atmospheric oxygen and moisture, often with unpredictable and hazardous outcomes.[1][2] Compounding this reactivity is the well-documented toxicity of lead and its organic derivatives, which can cause severe health effects upon exposure.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential procedures for the safe handling and storage of air-sensitive organolead compounds. The protocols detailed herein are designed to mitigate the risks of chemical decomposition and toxic exposure by employing robust inert atmosphere techniques and stringent safety measures.
Introduction: The Dual Challenge of Reactivity and Toxicity
Organolead chemistry is characterized by the unique properties of the carbon-lead (C-Pb) bond. This bond is significantly weaker than the C-C, C-Si, C-Ge, and C-Sn bonds found in other Group 14 organometallics, leading to a lower dissociation energy.[1][2] This inherent instability makes many organolead compounds highly reactive and prone to decomposition, particularly in the presence of air and moisture.[5][6] The decomposition pathways can be complex, often involving the formation of radical intermediates.[1][2]
Beyond their chemical reactivity, organolead compounds are a significant toxicological concern. Lead is a cumulative poison that can affect multiple organ systems, and organolead compounds can be absorbed through the skin, inhalation, or ingestion.[3][4] Therefore, all manipulations require rigorous adherence to safety protocols to prevent both acute and chronic exposure.
This guide outlines the critical procedures for creating and maintaining an inert environment for the handling and storage of these challenging compounds, ensuring both experimental success and, most importantly, personnel safety.
Core Principles of Inert Atmosphere Techniques
The primary objective when working with air-sensitive organolead compounds is the strict exclusion of oxygen and water. This is achieved through the use of specialized equipment and techniques, principally the glovebox and the Schlenk line.[7][8][9]
The Glovebox: A Controlled Environment
A glovebox is a sealed container filled with a high-purity inert gas, typically argon or nitrogen, where oxygen and moisture levels are maintained at parts-per-million (ppm) levels.[10] This provides the most secure environment for handling highly sensitive or pyrophoric organolead compounds.
Key Considerations for Glovebox Use:
-
Atmosphere Purity: The glovebox atmosphere should be continuously circulated through a catalyst system to remove trace oxygen and moisture.[10] Regular monitoring of O₂ and H₂O levels is crucial.
-
Airlock Operation: All materials entering or exiting the glovebox must pass through an antechamber, which is repeatedly evacuated and backfilled with inert gas to prevent atmospheric contamination.[8]
-
Solvent Purification: Solvents used within the glovebox must be rigorously dried and degassed.[8] It is common practice to store purified solvents inside the glovebox.
The Schlenk Line: Versatile and Essential
A Schlenk line is a dual-manifold apparatus that provides both an inert gas source and a vacuum.[8][11] This allows for the manipulation of air-sensitive compounds in specialized glassware (Schlenk flasks) on an open bench.
Fundamental Schlenk Line Operations:
-
Purge and Refill Cycles: Glassware is connected to the Schlenk line and subjected to several cycles of evacuation followed by backfilling with inert gas to remove adsorbed water and atmospheric gases.[8] Flame-drying the glassware under vacuum prior to use is a common and effective practice.[8]
-
Positive Pressure of Inert Gas: A constant, gentle outflow of inert gas is maintained to prevent air from entering the reaction vessel. This is typically visualized with an oil bubbler.
-
Cannula and Syringe Transfers: Liquids and solutions are transferred between vessels using stainless steel cannulas or gas-tight syringes under a positive pressure of inert gas.[8]
Experimental Protocols
Protocol for Transferring a Solid Organolead Compound in a Glovebox
-
Preparation: Ensure the glovebox atmosphere is at optimal purity (<1 ppm O₂, <1 ppm H₂O). Place all necessary items (spatulas, weighing paper, vials, balance) inside the glovebox and allow them to equilibrate with the inert atmosphere.
-
Tare: Place a tared vial on the balance inside the glovebox.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of the organolead compound from its storage container to the tared vial.
-
Seal and Record: Securely cap the vial containing the compound. Record the exact weight.
-
Clean-up: Carefully clean any residual solid from the spatula and weighing paper using a designated waste container inside the glovebox.
Protocol for Setting up a Reaction Using a Schlenk Line
-
Glassware Preparation: Assemble the reaction apparatus (e.g., a three-necked Schlenk flask with a condenser and addition funnel). Ensure all joints are well-greased and sealed.
-
Inerting the System: Connect the apparatus to the Schlenk line via a flexible hose. Perform at least three vacuum/inert gas backfill cycles to render the system air-free.
-
Solvent Addition: Transfer anhydrous, degassed solvent to the reaction flask via cannula or a gas-tight syringe.
-
Reagent Addition:
-
Solids: Add solid organolead compounds under a strong positive flow of inert gas.
-
Liquids: Add liquid organolead reagents via a gas-tight syringe.
-
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction.
Visualization of Key Workflows
Schlenk Line Setup for Inert Atmosphere Reactions
Caption: Diagram of a standard Schlenk line setup for handling air-sensitive reagents.
Glovebox Transfer Workflow
Caption: Workflow for transferring materials into and out of a glovebox.
Storage and Stability
Proper storage is critical to maintaining the integrity of organolead compounds.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents decomposition via reaction with O₂ and H₂O.[5] |
| Container | Tightly sealed Schlenk flask or vial with a gas-tight cap | Prevents ingress of air and moisture.[12] |
| Temperature | As specified by the manufacturer; often refrigerated or frozen | Reduces the rate of thermal decomposition. |
| Light | Store in the dark (amber vials or covered with foil) | Prevents photochemical decomposition.[13] |
Note: Upon removing a container from cold storage, allow it to warm to room temperature in a desiccator or under a positive flow of inert gas before opening.[12] This prevents condensation of atmospheric moisture on the cold surfaces.
Decontamination and Disposal
Due to their high toxicity, all waste containing organolead compounds must be treated as hazardous.
Quenching Protocol for Residual Organolead Compounds
This procedure should be performed in a fume hood.[14]
-
Dilution: Dilute the organolead-containing residue with a high-boiling, non-reactive solvent (e.g., toluene).[14]
-
Cooling: Cool the solution in an ice bath.
-
Slow Quenching: Slowly add a less reactive alcohol, such as isopropanol, to the cooled solution with vigorous stirring.[14][15]
-
Final Quench: After the initial reaction subsides, a more reactive quencher like methanol or water can be cautiously added to ensure complete deactivation.[15]
-
Waste Collection: The neutralized solution must be collected in a designated hazardous waste container.[3] All rinse water and contaminated disposable materials must also be disposed of as hazardous waste.[3] Never pour any lead-containing material down the drain. [3]
Safety and Personal Protective Equipment (PPE)
Given the high toxicity of organolead compounds, stringent personal safety measures are non-negotiable.
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood, glovebox, or other suitable containment device.[3][16]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[3]
-
Gloves: Wear appropriate chemically resistant gloves. Check compatibility charts for the specific solvents being used.
-
Lab Coat: A lab coat, preferably flame-resistant, must be worn and kept fully buttoned.[16]
-
-
Hygiene: Wash hands thoroughly with soap and water after handling any lead compound, even if gloves were worn.[3][17] Do not eat, drink, or smoke in the laboratory.[3]
Conclusion
The successful and safe use of air-sensitive organolead compounds hinges on a disciplined approach that integrates robust inert atmosphere techniques with rigorous safety protocols. By understanding the inherent reactivity of the C-Pb bond and respecting the toxicological hazards of lead, researchers can mitigate risks and achieve their scientific objectives. The procedures outlined in this guide provide a framework for establishing a safe and effective workflow. Adherence to these protocols is not merely a matter of good laboratory practice; it is a fundamental requirement for protecting the health and well-being of all laboratory personnel.
References
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Frölich, J. et al. (2019). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). Chemical Science. Available at: [Link]
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Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Available at: [Link]
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Wikipedia. (n.d.). Organolead chemistry. Available at: [Link]
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Seyferth, D. (2003). The Rise and Fall of Tetraethyllead. 1. Discovery and Slow Development in European Universities, 1853−1920. Organometallics. Available at: [Link]
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Kubota, K. et al. (2019). Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). ResearchGate. Available at: [Link]
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ScienceDirect. (n.d.). Organolead Compound. Available at: [Link]
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Chemistry LibreTexts. (2023). 6.2: Synthesis and Stability. Available at: [Link]
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Kubota, K. et al. (2019). Mechanochemistry allows carrying out sensitive organometallic reactions in air: Glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2026). 3.6: Organotin and Organolead Compounds. Available at: [Link]
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-
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Centers for Disease Control and Prevention. (n.d.). Lead | Medical Management Guidelines | Toxic Substance Portal | ATSDR. Available at: [Link]
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safe disposal methods for diphenyllead dichloride waste
As a Senior Application Scientist, it is imperative to approach the disposal of highly toxic organometallic compounds like diphenyllead dichloride not merely as a procedural task, but as a critical component of laboratory safety and environmental stewardship. The protocols outlined herein are designed to provide a comprehensive framework for researchers, scientists, and drug development professionals to manage this hazardous waste stream responsibly. This guide emphasizes the causality behind each step, ensuring that the procedures are not just followed, but understood.
The inherent toxicity of organolead compounds necessitates a multi-layered approach to waste management. Diphenyllead dichloride is classified as harmful if swallowed or inhaled, is a suspected carcinogen, and poses a significant risk of damaging fertility or the unborn child.[1][2][3] Furthermore, its high toxicity to aquatic life underscores the potential for severe environmental damage if disposed of improperly.[4] Adherence to stringent disposal protocols is therefore not only a matter of best practice but a legal and ethical obligation under regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA).[5][6]
This document provides detailed methodologies for the chemical conversion of diphenyllead dichloride into more stable, inorganic lead salts, followed by protocols for their ultimate disposal.
Part 1: Foundational Principles of Waste Management
Before any chemical treatment, the foundational principles of hazardous waste management must be rigorously applied. The primary objective is to prevent accidental exposure and environmental release.
Waste Segregation and Containment
The first critical step is the strict segregation of diphenyllead dichloride waste. Cross-contamination with other waste streams can lead to unintended and dangerous chemical reactions.[7]
Protocol:
-
Designate Specific Waste Containers: Use only containers made of non-reactive materials (e.g., borosilicate glass or high-density polyethylene) that can be tightly sealed.[7]
-
Clear and Accurate Labeling: All containers must be clearly labeled with "Hazardous Waste: Diphenyllead Dichloride" and include appropriate hazard symbols (e.g., Toxic, Environmental Hazard).[8]
-
Isolate from Incompatibles: Store the segregated waste away from incompatible materials, particularly strong acids and oxidizing agents.[8]
-
Categorize Waste Streams: Maintain separate containers for:
-
Solid Waste: Pure diphenyllead dichloride, contaminated personal protective equipment (PPE), weighing papers, etc.
-
Liquid Waste: Solutions containing diphenyllead dichloride, and the first rinse from decontaminating glassware.
-
Aqueous Rinsate: Subsequent aqueous rinses from decontamination procedures.
-
Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable when handling any form of diphenyllead dichloride, including its waste products.
Mandatory PPE includes:
-
Gloves: Nitrile gloves are a minimum requirement; double-gloving is recommended.[7]
-
Eye Protection: Safety goggles or a full-face shield.[7]
-
Lab Coat: A dedicated lab coat for working with this compound.
-
Respiratory Protection: All manipulations of solid diphenyllead dichloride or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Part 2: Chemical Treatment and Decontamination Protocols
The core strategy for managing diphenyllead dichloride waste is to chemically convert the organometallic compound into an insoluble, and thus less bioavailable, inorganic lead salt. This is most effectively achieved through precipitation. Chemical precipitation is a proven and highly effective method for removing heavy metals from wastewater by reacting them with precipitating agents to form insoluble solids that can be easily separated.[9][10][11]
Protocol A: Hydroxide Precipitation of Aqueous Waste
This protocol is suitable for treating aqueous solutions containing dissolved diphenyllead dichloride and contaminated rinsate. The objective is to precipitate the lead as lead(II) hydroxide, which has very low solubility in water. The effectiveness of hydroxide precipitation is critically dependent on pH control.[11][12]
Methodology:
-
Preparation: Conduct all steps in a chemical fume hood. Place the aqueous waste in a suitably large borosilicate glass beaker with a magnetic stir bar.
-
pH Adjustment: While stirring, slowly add a 1M solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Target pH: Continue adding NaOH until the pH of the solution is stable between 9.0 and 10.0. This pH range minimizes the solubility of lead(II) hydroxide.
-
Precipitation and Digestion: A white precipitate of lead(II) hydroxide (Pb(OH)₂) will form. Continue stirring for at least one hour to ensure the reaction is complete and to allow the precipitate to agglomerate (a process often referred to as digestion).
-
Sedimentation: Turn off the stirrer and allow the precipitate to settle to the bottom of the beaker. This may take several hours or can be left overnight.
-
Separation: Carefully decant the supernatant (the clear liquid). Test the supernatant for residual lead concentration to ensure it meets local disposal limits for aqueous waste. If it does not, the precipitation process should be repeated. The remaining solid sludge is lead-containing hazardous waste.
-
Waste Consolidation: Transfer the lead hydroxide sludge into the designated solid hazardous waste container.
Diagram: Hydroxide Precipitation Pathway
Caption: Workflow for precipitating lead from aqueous waste.
Protocol B: Sulfide Precipitation for Enhanced Removal
For waste streams where extremely low residual lead concentrations are required, sulfide precipitation is a superior method. Lead(II) sulfide (PbS) is significantly less soluble than lead(II) hydroxide.[12][13] However, this procedure carries the significant risk of generating highly toxic hydrogen sulfide (H₂S) gas if the pH becomes acidic.[9] This protocol must be performed with extreme caution and rigorous pH monitoring.
Methodology:
-
Preparation: Conduct all steps in a fully operational chemical fume hood. Place the aqueous waste in a beaker with a magnetic stir bar.
-
Alkaline pH Adjustment: First, adjust the pH of the solution to be alkaline (pH > 8.0) using 1M NaOH. This is a critical safety step to prevent H₂S formation.
-
Sulfide Addition: While stirring vigorously, slowly add a 1M solution of sodium sulfide (Na₂S) dropwise. A dark precipitate of lead(II) sulfide (PbS) will form immediately.
-
Reaction and Settling: Continue stirring for one hour, then allow the precipitate to settle completely.
-
Separation and Testing: Decant the supernatant and test for residual lead. The PbS sludge must be handled as hazardous waste.
-
Waste Consolidation: Transfer the lead sulfide sludge to the designated solid hazardous waste container.
Diagram: Sulfide Precipitation Pathway
Caption: Decision and process flow for diphenyllead dichloride waste.
References
- Safety and Handling of Organometallic Compounds. (n.d.). Solubility of Things.
- Ultrafiltration and Precipitation: The Most Effective Methods for Removing Heavy Metals from Industrial Wastewater. (n.d.). PRAB.
- Chemical Precipitation: Wastewater Treatment Explained. (n.d.). RACO Manufacturing.
- Environmental Impact of Organometallic Compounds. (n.d.). Solubility of Things.
- Metal Precipitation Wastewater Treatment. (2024, August 31).
- Removal of Heavy Metals from Wastewaters: A Challenge from Current Treatment Methods to Nanotechnology Applications. (n.d.). National Institutes of Health (NIH).
- How should lead-containing wastes from RRP renovations be handled and disposed? (2025, October 28). U.S. Environmental Protection Agency (EPA).
- Diphenyllead dichloride. (n.d.). PubChem.
- Lead Regulations. (n.d.). U.S. Environmental Protection Agency (EPA).
- Methods for removing heavy metals from water using chemical precipitation and field separation methods. (n.d.). Google Patents.
- Lead – What's the threshold for non-hazardous lead? (n.d.). Department of Toxic Substances Control.
- Non-Residential Lead-Based Paint Disposal - Guidance Document. (2024, April 22). AK Dept. of Environmental Conservation.
- Guidelines for Disposal of Lead-Based Paint Abatement Waste. (n.d.). DTIC.
- Diphenyllead dichloride. (n.d.). LookChem.
- Lead Laws and Regulations. (2025, December 4). U.S. Environmental Protection Agency (EPA).
- Disposal of Lead-Contaminated Wastes from Lead Abatement and Renovation Activities. (n.d.). Maine.gov.
- Lead-Based Paint Waste - Waste Disposal. (n.d.). Illinois Environmental Protection Agency.
- Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. (n.d.). Drexel University.
- Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16).
- Safety Data Sheet. (2025, August 21). Sigma-Aldrich.
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- Safety Data Sheet. (2025, June 24). Sigma-Aldrich.
- Safety Data Sheet. (2010, August 2). Thermo Fisher Scientific.
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- Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
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Troubleshooting & Optimization
Technical Support Center: Diphenyllead Dichloride Synthesis
Welcome to the dedicated support center for the synthesis of diphenyllead dichloride. This guide is designed for professionals in research and development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of their product. My insights are drawn from extensive experience in organometallic chemistry and are grounded in established literature to ensure you receive reliable and actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing diphenyllead dichloride?
A1: The most prevalent laboratory-scale synthesis involves the reaction of a Grignard reagent, typically phenylmagnesium bromide (PhMgBr), with lead(II) chloride (PbCl₂).[1] This method offers a straightforward pathway to forming the carbon-lead bond. The stoichiometry is critical; theoretically, a 2:1 molar ratio of PhMgBr to PbCl₂ is required. However, careful control of reaction conditions is paramount to prevent the formation of byproducts.
Q2: What are the primary byproducts that lower the yield of diphenyllead dichloride, and why do they form?
A2: The principal byproduct is tetraphenyllead (Ph₄Pb).[1][2] Its formation is a classic example of over-alkylation. The Grignard reagent is a potent nucleophile, and after the desired diphenyllead dichloride is formed, it can be further attacked by excess phenylmagnesium bromide to yield triphenyllead chloride and subsequently tetraphenyllead. This disproportionation upon alkylation is a known characteristic of lead(II) halides.[1] Another common impurity is biphenyl, which arises from the coupling of phenyl radicals during the formation of the Grignard reagent itself.[3]
Q3: How does the quality of the lead(II) chloride reactant affect the synthesis?
A3: The purity and physical state of the lead(II) chloride are critical. PbCl₂ is poorly soluble in many organic solvents, including diethyl ether and THF, which are common media for Grignard reactions.[1][4] Using finely powdered, anhydrous PbCl₂ maximizes the available surface area for this heterogeneous reaction, promoting a more efficient and complete conversion. The presence of moisture in the PbCl₂ will quench the highly reactive Grignard reagent, reducing the effective stoichiometry and significantly lowering the yield.[5]
Q4: Can I use other organometallic reagents besides Grignard reagents?
A4: Yes, organolithium compounds can also be used as the alkylating agent.[1] However, organolithium reagents are generally more reactive and less selective than Grignard reagents, which can exacerbate the issue of over-alkylation, leading to a higher proportion of tetraphenyllead. For achieving a higher yield of the target diphenyllead dichloride, Grignard reagents are typically the preferred choice due to their more moderate reactivity.
Q5: What are the essential safety precautions when working with organolead compounds?
A5: Diphenyllead dichloride and related organolead compounds are highly toxic.[6] Exposure can occur through inhalation, ingestion, or skin contact. It is classified as a substance that may damage fertility or the unborn child and cause organ damage through prolonged exposure.[6] All manipulations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, is mandatory.[7] All waste must be disposed of as hazardous material according to institutional and regulatory guidelines.[8]
Visualizing the Reaction Pathway
The synthesis of diphenyllead dichloride is a competitive process. The desired product is an intermediate that can react further to form an undesired byproduct. Understanding this relationship is key to optimizing the reaction.
Caption: Reaction scheme showing the desired pathway to diphenyllead dichloride and the competing side reaction leading to tetraphenyllead.
Troubleshooting Guide for Diphenyllead Dichloride Synthesis
This section addresses specific experimental failures and provides targeted solutions to improve your outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Yield of Product | 1. Inactive Grignard Reagent: The Grignard reagent may not have formed or has degraded due to exposure to moisture or air.[9] 2. Poor Quality PbCl₂: The lead(II) chloride is not sufficiently fine, is hydrated, or is generally impure. 3. Incorrect Stoichiometry: An insufficient amount of Grignard reagent was used. | 1. Verify Grignard Reagent: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous ether or THF. Consider titrating the Grignard reagent before use to confirm its concentration. 2. Prepare PbCl₂: Use commercially available anhydrous, finely powdered PbCl₂ or grind it in a mortar under an inert atmosphere before use. Dry it in a vacuum oven if necessary. This increases the reactive surface area. 3. Adjust Stoichiometry: While the theoretical ratio is 2:1 (PhMgBr:PbCl₂), a slight excess of the Grignard reagent (e.g., 2.1:1) may be beneficial to drive the reaction to completion. However, a large excess must be avoided (see next problem). |
| High Yield of Tetraphenyllead (Ph₄Pb) Byproduct | 1. Excess Grignard Reagent: The most common cause. Any significant excess of PhMgBr will drive the reaction past the desired dichlorinated product.[1] 2. High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation step, favoring Ph₄Pb formation. 3. Slow Addition of PbCl₂: If the PbCl₂ is added too slowly to the Grignard solution, a localized excess of the Grignard reagent will exist, promoting over-alkylation. | 1. Control Stoichiometry: Use a precise 2.0 to 2.1 molar equivalents of PhMgBr. Accurate titration of the Grignard reagent is crucial. 2. Maintain Low Temperature: Perform the reaction at a low temperature (e.g., 0°C or below). This allows for better kinetic control, favoring the formation of the disubstituted product over the fully substituted one. 3. Reverse Addition: Add the Grignard reagent solution slowly to a well-stirred suspension of the PbCl₂ in the solvent. This ensures that the Grignard reagent is the limiting reactant at all times, minimizing its localized concentration and thus suppressing the formation of Ph₄Pb. |
| Product is Difficult to Purify or is an Oil | 1. Contamination with Byproducts: The crude product is likely a mixture of diphenyllead dichloride, tetraphenyllead, and biphenyl. Tetraphenyllead is a solid, but its presence can make crystallization of the desired product difficult. 2. Incomplete Reaction: Unreacted starting materials are contaminating the product. | 1. Selective Extraction/Crystallization: Tetraphenyllead is much less polar than diphenyllead dichloride. Purification can often be achieved by fractional crystallization. Tetraphenyllead is insoluble in water but soluble in solvents like benzene and carbon tetrachloride.[2] Exploit these solubility differences. For instance, after quenching the reaction, the desired product can sometimes be precipitated by adding a non-polar solvent like hexane to an ether solution of the crude product. 2. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure the consumption of starting materials before workup. |
Troubleshooting Workflow
When faced with a poor outcome, a logical diagnostic process is essential. The following workflow can help identify the root cause of the issue.
Caption: A decision tree for systematically troubleshooting common issues in diphenyllead dichloride synthesis.
Optimized Experimental Protocol
This protocol incorporates best practices, including reverse addition and temperature control, to maximize the yield of diphenyllead dichloride.
Materials:
-
Lead(II) chloride (PbCl₂), anhydrous, finely powdered (10.0 g, 35.9 mmol)
-
Phenylmagnesium bromide (PhMgBr), ~1.0 M solution in THF (75.5 mL, 75.5 mmol, 2.1 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hexane
-
Standard glassware, oven-dried
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.
-
Reactant Suspension: To the flask, add the anhydrous, finely powdered lead(II) chloride (10.0 g, 35.9 mmol) and 100 mL of anhydrous diethyl ether. Begin vigorous stirring to create a fine suspension.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Grignard Addition (Reverse Addition): Transfer the phenylmagnesium bromide solution (75.5 mL of 1.0 M solution) to the dropping funnel. Add the Grignard reagent dropwise to the cold, stirred suspension of PbCl₂ over a period of 1-2 hours. Maintaining a low temperature is crucial.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours, then let it slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. This will hydrolyze any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude solid is often a mixture. Recrystallize from a suitable solvent system. A common method is to dissolve the crude product in a minimum amount of a moderately polar solvent (like toluene or dichloromethane) and then precipitate the product by adding a non-polar solvent (like hexane) and cooling. Tetraphenyllead is less soluble in such mixtures and may precipitate first, or remain in solution depending on the exact solvent system, allowing for separation.
References
-
Wikipedia. (n.d.). Lead(II) chloride. Retrieved January 21, 2026, from [Link]
-
Hazel Chem. (2018, January 14). lead two chloride synthesis OTC (PbCl2). YouTube. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Lead chloride. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Diphenyllead dichloride. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Bangladesh Journals Online. (n.d.). Studies on the preparation of lead(II) chloride from galvanizing plant wastes. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). CN102786551A - Preparation method of bis-triphenylphosphine palladium dichloride.
-
Laboratory Notes. (2025, May 13). Lead(II) Chloride (PbCl₂). Retrieved January 21, 2026, from [Link]
-
NIST. (n.d.). Lead dichloride. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
-
Gilman, H., & Robinson, J. D. (1929). THE PREPARATION OF TRIPHENYL LEAD CHLORIDE AND DIPHENYL LEAD DICHLORIDE. Journal of the American Chemical Society, 51(11), 3112-3114. [Link]
-
Wikipedia. (n.d.). Tetraphenyllead. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2016, June 29). Any suggestions on how to increase the yield of an Appel reaction of a straight chain terminal diol (C12, C16, C22)?. Retrieved January 21, 2026, from [Link]
-
Seyferth, D. (2003). The Rise and Fall of Tetraethyllead. 2. Organometallics, 22(25), 5154–5178. [Link]
- Google Patents. (n.d.). WO2010117285A2 - Process for the preparation of grignard compounds.
-
LibreTexts Chemistry. (2023, January 15). 24.16.1: Organolead Chemistry. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Organolead chemistry. Retrieved January 21, 2026, from [Link]
-
Grokipedia. (n.d.). Organolead chemistry. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved January 21, 2026, from [Link]
-
ChemBK. (2024, April 10). Tetraphenyllead. Retrieved January 21, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344 Organometallic Chemistry Practice Problems. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). US20140142332A1 - Process of preparing grignard reagent.
-
YouTube. (2020, December 11). A presentation of lead chemistry, and organolead compounds. Retrieved January 21, 2026, from [Link]
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side reactions and byproducts in diphenyllead dichloride preparation
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Diphenyllead Dichloride Synthesis
Diphenyllead dichloride is a valuable organolead compound with applications in organic synthesis and materials science. Its preparation, most commonly via the Grignard reaction, can present several challenges, including the formation of significant byproducts. This guide will focus on the prevalent synthesis route involving the reaction of a phenyl Grignard reagent with lead(II) chloride, and will also address potential issues arising from other synthetic approaches. A thorough understanding of the potential side reactions is crucial for optimizing the yield and purity of the desired product.
Core Synthesis Protocol: Phenylmagnesium Bromide and Lead(II) Chloride
A common and effective method for the preparation of diphenyllead dichloride involves the reaction of phenylmagnesium bromide with lead(II) chloride in an ethereal solvent.
Experimental Protocol
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Bromobenzene is then added dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is exothermic and should be controlled by the rate of addition.[1]
-
Reaction with Lead(II) Chloride: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. A suspension of anhydrous lead(II) chloride in the same anhydrous solvent is then added portion-wise or as a slurry to the Grignard reagent.
-
Reaction Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for a specified period. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of diphenyllead dichloride, their probable causes, and recommended solutions.
| Observation | Potential Cause(s) | Troubleshooting Steps & Preventative Measures |
| Low or No Yield of Diphenyllead Dichloride | 1. Inactive Magnesium: The surface of the magnesium turnings may be oxidized. 2. Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture.[2] 3. Incorrect Stoichiometry: An inappropriate ratio of Grignard reagent to lead(II) chloride can lead to the formation of other products. | 1. Activate Magnesium: Before the reaction, gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to initiate the reaction.[3] 2. Ensure Anhydrous Conditions: Flame-dry all glassware before use and cool under a stream of inert gas. Use freshly distilled, anhydrous solvents. 3. Optimize Stoichiometry: A 2:1 molar ratio of phenylmagnesium bromide to lead(II) chloride is theoretically required. However, a slight excess of the Grignard reagent may be necessary to ensure complete conversion of the lead(II) chloride. |
| Formation of a Black Precipitate (Metallic Lead) | Disproportionation Reaction: This is the most common side reaction. The initially formed diphenyllead (Ph₂Pb), a plumbylene intermediate, is unstable and can disproportionate into tetraphenyllead (Ph₄Pb) and metallic lead (Pb).[4] | Control Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of lead(II) chloride to the Grignard reagent. This can help to stabilize the diphenyllead intermediate and minimize disproportionation. |
| Product is Contaminated with Tetraphenyllead | Disproportionation Reaction: As mentioned above, this is a major pathway for byproduct formation. | Purification: Tetraphenyllead is generally less polar than diphenyllead dichloride. Purification can be achieved by fractional crystallization. Tetraphenyllead is more soluble in nonpolar solvents like hexane, while diphenyllead dichloride is more soluble in moderately polar solvents. |
| Oily or Gummy Product Instead of a Crystalline Solid | 1. Presence of Solvent: Residual solvent can prevent crystallization. 2. Impurities: The presence of byproducts can inhibit crystallization. 3. Hydrolysis: Exposure to moisture during work-up can lead to the formation of diphenyllead oxide or related hydroxy species. | 1. Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. 2. Purification: Attempt to purify the product by trituration with a non-polar solvent (like hexane) to remove non-polar impurities, followed by recrystallization. 3. Anhydrous Work-up: Minimize the product's exposure to water during the work-up procedure. If hydrolysis is suspected, the product may need to be reconverted to the dichloride by treatment with a controlled amount of HCl in an organic solvent. |
| Reaction Fails to Initiate (Grignard Formation) | Passivated Magnesium Surface or Presence of Moisture: Similar to the low yield issue, this is a common problem in Grignard syntheses. | Initiation Techniques: In addition to activating the magnesium, gentle heating with a heat gun can be applied to a small portion of the reaction mixture to initiate the reaction. Once initiated, the exothermic reaction should be self-sustaining.[3] The use of an ultrasonic bath can also be effective in initiating the reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned a dark brown/black color. What does this indicate?
A dark brown or black color, especially accompanied by the formation of a precipitate, is a strong indication of a disproportionation reaction.[5] This side reaction produces finely divided metallic lead, which appears black. To minimize this, it is crucial to maintain a low reaction temperature throughout the addition of the lead(II) chloride.
Q2: How can I confirm the purity of my diphenyllead dichloride?
The purity of the final product can be assessed using several analytical techniques. The most common are:
-
Melting Point: Pure diphenyllead dichloride has a distinct melting point. A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and identify any organic byproducts, such as tetraphenyllead or residual starting materials.
-
Elemental Analysis: This will provide the percentage composition of carbon, hydrogen, and chlorine, which can be compared to the theoretical values for diphenyllead dichloride.
Q3: What are the primary safety concerns when working with diphenyllead dichloride?
Organolead compounds are highly toxic.[6] It is imperative to handle diphenyllead dichloride and all intermediates with extreme caution. Key safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
Properly disposing of all waste containing lead compounds in accordance with institutional and national regulations.
Q4: Can I use a different Grignard reagent, like phenylmagnesium chloride?
Yes, phenylmagnesium chloride can also be used.[7] However, the reactivity might differ slightly, and the reaction conditions may need to be re-optimized. The same side reactions, particularly disproportionation, are expected to occur.
Q5: What is the role of the solvent in this reaction?
The solvent, typically diethyl ether or THF, is crucial for the formation and stability of the Grignard reagent.[1] It solvates the magnesium ion, which is essential for the reagent's formation and reactivity. The choice of solvent can also influence the reaction rate and the solubility of the intermediates and products.
Visualizing the Reaction Pathways
To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the main reaction and the key side reaction.
Figure 1: Main synthetic route to diphenyllead dichloride.
Figure 2: Disproportionation side reaction leading to byproducts.
References
- BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Wikipedia. (2023). Radical disproportionation.
- Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry.
- Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
- DTIC. (n.d.). The Thermal Decomposition of Some Organic Lead Compounds.
- Organic Syntheses. (n.d.). phenylmagnesium bromide.
- Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. r/chemistry.
- Wikipedia. (2023). Disproportionation.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- ACS Publications. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
- Quora. (2018). What is the role of halides in the reactivity of Grignard reagent?.
- ResearchGate. (2025). Facile Morphology-Controlled Synthesis of Organolead Iodide Perovskite Nanocrystals Using Binary Capping Agents.
- YouTube. (2020). Halide, Lecture-9, Grignard Reagent problems discussion.
- Allen. (n.d.). Disproportionation Reaction: Definition, Characteristics, Steps & Examples.
- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
- Wikipedia. (2023). Phenylmagnesium bromide.
- YouTube. (2014). What is a Disproportionation Reaction? - AS Chemistry.
- Khan Academy. (2024). Worked example: Disproportionation reaction | Redox reactions | Chemistry.
- Slideshare. (n.d.). 10. Lead tetra acetate.
- ResearchGate. (2025). Elucidating the Reaction Pathways in the Synthesis of Organolead Trihalide Perovskite for High-Performance Solar Cells.
- PubChem. (n.d.). Lead chloride.
- PMC. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
- YouTube. (2021). Rate of haloalkane hydrolysis.
- Google Patents. (n.d.). US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products.
- OSTI. (n.d.). the thermal decomposition chemistry of cl-20.
- YouTube. (2021). Relative Rates of Hydrolysis of Haloalkanes (iPhone 4).
- YouTube. (2022). A Level Chemistry Revision "The Rate of Hydrolysis of Haloalkanes by Nucleophilic Substitution".
- YouTube. (2016). Hydrolysis of Alkyl Halides, Chemistry Lecture | Sabaq.pk.
- ElectronicsAndBooks. (n.d.). Preparation of Tetravinyllead and Some Phenylvinyllead Compounds. Some Reactions of Tetravinyllead1.
- YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
- Google Patents. (n.d.). US2816937A - Preparation of phenyl magnesium chloride.
- ResearchGate. (2025). Structural Investigations on the Hydrolysis and Condensation Behavior of Pure and Chemically Modified Alkoxides. 2. Germanium Alkoxides.
- ResearchGate. (2025). Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity.
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Technical Support Center: Purification of Crude Diphenyllead Dichloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude diphenyllead dichloride (Ph₂PbCl₂). The content is structured in a practical question-and-answer format to directly address common issues, grounded in established chemical principles and safety protocols.
Critical Safety Advisory
Before any experimental work, it is imperative to recognize that organolead compounds, including diphenyllead dichloride, are highly toxic.[1][2] They can be harmful if swallowed or inhaled, may cause damage to organs through prolonged exposure, and are suspected of damaging fertility or the unborn child.[1] All manipulations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3][4][5] Always consult the Material Safety Data Sheet (MSDS) and your institution's safety protocols before handling this compound.[3]
Frequently Asked Questions & Troubleshooting
Q1: My crude diphenyllead dichloride is a discolored solid (e.g., yellow, brown, or grey). What are the likely impurities?
A1: The discoloration of your crude product typically points to several classes of impurities arising from the synthesis, which is often the reaction of tetraphenyllead (Ph₄Pb) with hydrochloric acid.
-
Unreacted Starting Materials: Residual tetraphenyllead is a common impurity.
-
Reaction Byproducts: Benzene is formed as a byproduct and should be removed during workup, but residual traces can remain. Other organolead species, such as triphenyllead chloride (Ph₃PbCl), can also form.
-
Degradation Products: Organolead compounds can be sensitive to light and air, potentially leading to the formation of lead oxides or other inorganic lead salts, which can contribute to discoloration.
-
Solvent Residues: Incomplete removal of reaction or extraction solvents.
Identifying the specific impurity is crucial as it dictates the most effective purification strategy.[6][7] For instance, inorganic lead salts will have vastly different solubility profiles compared to organometallic species like Ph₄Pb.
Q2: What is the most reliable, general-purpose technique for purifying crude diphenyllead dichloride?
A2: Recrystallization is the most effective and widely applicable technique for purifying crystalline solids like diphenyllead dichloride.[8] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[9] A well-executed recrystallization can significantly improve purity by selectively crystallizing the Ph₂PbCl₂ out of a saturated solution upon cooling, leaving impurities behind in the mother liquor.[8]
Q3: How do I select the best recrystallization solvent? The solubility data is sparse.
A3: Selecting the right solvent is the most critical step for successful recrystallization. The ideal solvent should:
-
Dissolve the compound poorly at low temperatures but dissolve it well at high temperatures .
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound to prevent "oiling out."
-
Be chemically inert with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Given the organometallic nature of diphenyllead dichloride, good starting points for solvent screening include:
-
Halogenated Solvents: Chloroform or dichloromethane.
-
Aromatic Hydrocarbons: Toluene or xylene.
-
Alcohols: Ethanol or isopropanol, potentially mixed with a co-solvent.
It is often necessary to test a range of solvents on a small scale. While specific data for Ph₂PbCl₂ is limited, related inorganic lead chlorides (PbCl₂) show solubility in hot water and are insoluble in alcohol.[10] However, the phenyl groups in Ph₂PbCl₂ significantly increase its organophilic character, making organic solvents a more logical choice.
Q4: I performed a recrystallization, but my yield is very low. What went wrong?
A4: Low recovery is a common issue in recrystallization. The primary causes are:
-
Using too much solvent: This is the most frequent error. If the solution is not saturated at the boiling point of the solvent, only a small amount of product will crystallize upon cooling. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[9]
-
Cooling the solution too quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities. Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath, promotes the growth of larger, purer crystals.[9]
-
Premature crystallization during hot filtration: If you filter the hot solution to remove insoluble impurities, the solution can cool and crystallize on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and filter flask and perform the filtration as quickly as possible.
-
Washing crystals with the wrong solvent: Washing the collected crystals with the recrystallization solvent at room temperature will dissolve some of your product. Always wash with a small amount of ice-cold solvent.
Q5: My solution turned into an oil upon cooling, or no crystals formed at all. How do I resolve this?
A5: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or as a supersaturated liquid.
-
To Induce Crystallization:
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites for crystal growth.
-
Seed the solution: Add a tiny crystal of pure diphenyllead dichloride (if available) to the cooled solution to initiate crystallization.
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, increasing the concentration, and then attempt to cool it again.
-
-
If Oiling Persists: This often indicates a poor choice of solvent. The compound may be too soluble. Try re-heating the solution to redissolve the oil, add a small amount of a "poor" solvent (one in which the compound is insoluble) until the solution becomes slightly cloudy, and then cool it slowly. This mixed-solvent system may promote proper crystal formation.
Experimental Protocol: Recrystallization of Diphenyllead Dichloride
This protocol is a general guideline. Solvent choice and volumes should be optimized based on small-scale trials.
Safety: This procedure must be performed in a chemical fume hood.[5][11]
Materials:
-
Crude diphenyllead dichloride
-
Candidate recrystallization solvent (e.g., Toluene)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Filter paper
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, add ~20 mg of crude product and a few drops of the chosen solvent. Observe solubility at room temperature. Heat the test tube gently. A good solvent will show low solubility when cold and high solubility when hot.
-
Dissolution: Place the crude diphenyllead dichloride in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and begin heating and stirring.[9] Continue to add the solvent in small portions until the solid just dissolves at the solvent's boiling point. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a piece of fluted filter paper in a pre-heated funnel over a pre-heated receiving flask. Pour the hot solution through the filter paper quickly to remove the impurities.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. The slower the cooling, the larger and purer the crystals.[8] Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum desiccator until a constant weight is achieved.
Data Presentation & Visualization
Table 1: Comparison of Purification Techniques
| Technique | Principle | Best for Removing... | Advantages | Disadvantages |
| Recrystallization | Differential solubility of compound and impurities in a solvent at different temperatures.[8] | Impurities with different solubility profiles than the main compound. | High purification potential for crystalline solids; scalable. | Requires significant solubility difference; potential for product loss in mother liquor. |
| Solvent Washing (Trituration) | Suspending the crude solid in a solvent where the desired compound is insoluble, but impurities are soluble. | Highly soluble impurities from an insoluble product. | Simple, fast, and good for removing minor, highly soluble impurities. | Limited purification power; not effective for impurities with similar solubility. |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (eluent). | Impurities with different polarities (e.g., Ph₄Pb from Ph₂PbCl₂). | Excellent separation power; can separate complex mixtures. | More complex, time-consuming, requires larger solvent volumes, and can lead to product degradation on the stationary phase. |
Purification Workflow Diagram
This diagram outlines the decision-making process for purifying crude diphenyllead dichloride.
Caption: Decision workflow for selecting a purification method for Ph₂PbCl₂.
References
-
PubChem. (n.d.). Lead chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Lead(II) chloride. Retrieved from [Link]
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PubChem. (n.d.). Diphenyllead dichloride. National Center for Biotechnology Information. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved from [Link]
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Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. Retrieved from [Link]
- Reddy, P. P., et al. (2007).
-
ResearchGate. (2013). Which organic solvents can be used to disolve PbI2 or PbCl3 crystals?. Retrieved from [Link]
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Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from [Link]
- Kumar, A., et al. (2012). Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. Journal of Chemical and Pharmaceutical Research, 4(11), 4867-4871.
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Chemistry LibreTexts. (2020). Safety. Retrieved from [Link]
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California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
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troubleshooting failed reactions involving diphenyllead dichloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diphenyllead dichloride. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered during experimentation. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve challenges effectively. Organolead chemistry is powerful, but success hinges on meticulous attention to detail, particularly regarding reagent quality and reaction conditions.
Section 1: Reagent Integrity and Initial Setup
This first section addresses the most critical and often overlooked aspects of experimental design: the quality of your starting materials and the integrity of your reaction environment. More than half of all failed reactions can be traced back to issues in this preparatory phase.
Q1: My reaction with diphenyllead dichloride failed to initiate. What are the most common initial checks I should perform?
When a reaction fails to start, it's crucial to systematically rule out the most common culprits before investigating more complex mechanistic issues. The principle of "pure and dry" is paramount in organometallic chemistry.
Answer: Before re-running the reaction, perform the following three checks:
-
Reagent Purity: Diphenyllead dichloride is susceptible to degradation. The primary impurity is often lead(II) chloride (PbCl₂), which is significantly less reactive in many desired transformations. Visually inspect your reagent. It should be a white to off-white crystalline solid. Any significant discoloration or clumping may indicate decomposition.
-
Solvent and Headspace Atmosphere: The Carbon-Lead (C-Pb) bond is sensitive to protic sources and oxygen, especially at elevated temperatures.
-
Moisture: Ensure your solvent is rigorously dried using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column). Even trace water can hydrolyze the reagent.
-
Oxygen: The reaction vessel must be free of oxygen. This requires assembling the glassware hot from an oven, cooling it under a stream of inert gas (Argon or Nitrogen), and maintaining a positive pressure of that gas throughout the experiment. Standard Schlenk line or glovebox techniques are mandatory.[1][2]
-
-
Stoichiometry and Reagent Quality: Double-check all calculations. Verify the purity and activity of all other reagents. For instance, if you are using an organolithium or Grignard reagent, its concentration may have decreased over time due to degradation. It is good practice to titrate these reagents before use.[2]
Below is a logical workflow to diagnose a non-starting reaction.
Caption: Initial troubleshooting decision tree for a failed reaction.
Q2: How can I assess the purity of my diphenyllead dichloride and what are the best purification methods?
Answer: Assessing purity is a critical first step. The most common impurity is lead(II) chloride (PbCl₂), a potential decomposition product.
Purity Assessment Techniques:
| Technique | Purpose | Expected Result for Pure Ph₂PbCl₂ |
| Melting Point | Quick check for gross impurities. | Sharp melting point around 227-230 °C. A broad range or lower value suggests impurities. |
| ¹H NMR | Structural confirmation and detection of organic impurities. | Multiplets in the aromatic region (approx. 7.4-8.0 ppm) corresponding to the phenyl protons. Absence of other organic signals. |
| Elemental Analysis | Confirms the elemental composition (C, H, Cl, Pb). | Calculated values should match experimental values within an acceptable margin (e.g., ±0.4%). |
| Powder X-Ray Diffraction (PXRD) | Confirms the crystalline phase. | The diffraction pattern should match literature or reference data for diphenyllead dichloride. |
Purification Protocol: Recrystallization
If impurities are detected, recrystallization is the most effective purification method.
Caution: Always handle organolead compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3][4]
-
Solvent Selection: Chloroform is a common solvent for recrystallization. The compound is soluble in hot chloroform and less soluble when cold.
-
Procedure: a. In a clean, dry flask, dissolve the crude diphenyllead dichloride in a minimum amount of boiling chloroform. b. If the solution is colored or contains insoluble matter, perform a hot filtration through a fluted filter paper or a small plug of Celite in a heated funnel. c. Allow the clear filtrate to cool slowly to room temperature. d. For maximum recovery, cool the flask in an ice bath for an additional 30-60 minutes. e. Collect the resulting white crystals by vacuum filtration. f. Wash the crystals sparingly with a small amount of cold, fresh chloroform. g. Dry the purified crystals under vacuum to remove all residual solvent.
Section 2: Troubleshooting Specific Reaction Failures
Once you have validated your reagents and setup, you can focus on the reaction chemistry itself. This section tackles common scenarios of low yield, side product formation, and specific reaction class failures.
Q3: I am observing very low or no conversion of my starting material, even with pure reagents and a proper setup. What are the likely chemical causes?
Answer: If the fundamentals are correct, the issue likely lies with the reaction's kinetics or thermodynamics. The C-Pb bond, while weaker than C-Sn or C-Si bonds, still requires specific conditions to react efficiently.[5]
-
Insufficient Temperature: Many organolead reactions require thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, consider gradually increasing the temperature. Monitor by TLC or another suitable method to check for product formation versus decomposition.
-
Reagent Reactivity: The electrophilicity of the lead center or the nucleophilicity of your other reagent may be insufficient.
-
In coupling reactions, the choice of organometallic partner is key. Organolithium reagents are generally more reactive than Grignard reagents in transmetalation with lead compounds.
-
For reactions where diphenyllead dichloride acts as an electrophile, the nucleophile might not be strong enough. Consider converting the nucleophile to a more reactive form if possible.
-
-
Catalyst Issues (if applicable): If you are running a catalyzed reaction (e.g., a Stille-type coupling where the organolead compound replaces an organotin), the catalyst may be poisoned or inactive. Ensure the catalyst is fresh and that no inhibitors are present in your reagents (e.g., sulfur-containing impurities).
-
Incorrect Order of Addition: The order in which reagents are added can be critical. For example, adding a highly reactive organometallic reagent to a mixture of your substrate and diphenyllead dichloride might be less effective than pre-forming an intermediate. Consult literature procedures for analogous reactions.[6]
Q4: My reaction is producing a complex mixture of byproducts. What are the potential side reactions?
Answer: The formation of multiple products points towards competing reaction pathways or product decomposition. The relatively weak C-Pb bond is a key factor here.
-
Homolytic Cleavage: The C-Pb bond can break homolytically (cleaving into two radicals), especially under thermal or photochemical conditions.[7] This leads to phenyl radicals which can then dimerize to form biphenyl, abstract hydrogen from the solvent, or engage in other undesired radical chemistry.
-
Solution: Run the reaction at the lowest possible temperature and protect it from light by wrapping the flask in aluminum foil.
-
-
Disproportionation: In reactions with alkylating agents like Grignard or organolithium reagents, disproportionation is a known side reaction. Two molecules of a diphenyllead species can rearrange to form triphenyllead and monophenyllead species, complicating the product mixture.[8]
-
Reaction with Solvent: Ethereal solvents like THF, while common, are not completely inert and can be cleaved under harsh conditions, especially in the presence of strong organometallic reagents. If you observe solvent-derived byproducts, consider a less reactive solvent like toluene or hexane, if solubility permits.
The diagram below illustrates the competition between a desired reaction (e.g., coupling) and common side reactions.
Caption: Competing reaction pathways for diphenyllead dichloride.
Section 3: Analysis and Workup
Q5: What are the best practices for working up and purifying products from reactions involving diphenyllead dichloride?
Answer: The workup procedure must be designed to remove inorganic lead salts and unreacted starting materials without degrading the desired product.
General Workup Protocol:
-
Quenching: Carefully quench the reaction, typically by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (e.g., 0 °C). Avoid quenching with pure water or strong acids if your product is sensitive to them.[9]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent depends on your product's polarity.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
Purification:
-
Flash Column Chromatography: This is the most common method for purifying organic products.
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: A gradient of non-polar (e.g., hexanes) to more polar (e.g., ethyl acetate) solvents is used to elute the compounds. Be aware that some organolead compounds can decompose on silica. If this is suspected, consider deactivating the silica with triethylamine or using an alternative stationary phase like alumina.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification technique.
Q6: What analytical techniques are best suited for characterizing the products and identifying byproducts?
Answer: A combination of techniques is essential for unambiguous characterization.[10][11]
| Technique | Information Provided |
| TLC (Thin Layer Chromatography) | Rapidly monitor reaction progress and assess the number of components in a mixture. |
| ¹H & ¹³C NMR Spectroscopy | Provides the primary structural information for the organic framework of your product. |
| Mass Spectrometry (MS) | Determines the molecular weight of the product and can reveal the isotopic pattern of lead, which is a definitive indicator of its presence in a molecule. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. |
| Elemental Analysis | Confirms the elemental composition of a pure, isolated product. |
Section 4: Safety First
Q7: What are the critical safety precautions for handling diphenyllead dichloride and its reaction waste?
Answer: All organolead compounds are highly toxic and should be handled with extreme caution.[12] Lead is a cumulative heavy metal poison.
-
Engineering Controls: Always handle solid diphenyllead dichloride and its solutions in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][13]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles or a face shield, and chemical-resistant gloves (nitrile gloves are a common choice, but check compatibility) at all times.[1][4]
-
Designated Area: Designate a specific area within the fume hood for your organolead chemistry. Do not use this equipment for other work.[3]
-
Waste Disposal: All waste, including residual solids, contaminated solvents, and cleaning rinses, must be collected as hazardous waste. Never dispose of lead-containing materials down the drain.[3][4] Label the waste container clearly as "Hazardous Waste: Contains Organolead Compounds."
By following these guidelines, you can safely and effectively troubleshoot your reactions involving diphenyllead dichloride. Remember that a methodical approach, beginning with the quality of your reagents and the integrity of your setup, is the surest path to success.
References
- Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory.
- Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Retrieved from Drexel University Environmental Health and Safety.
- National Center for Biotechnology Information. (n.d.). Diphenyllead dichloride.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment: ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
- Frontier, A. (2026). How to Troubleshoot a Reaction. Department of Chemistry, University of Rochester.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
- Frontier, A. (2026). How To: Troubleshoot a Reaction - Failed Reaction: FAQ. Department of Chemistry, University of Rochester.
- Wikipedia. (n.d.). Organolead chemistry.
- Chemeurope.com. (n.d.). Organolead compound.
- National Center for Biotechnology Information. (n.d.). Diphenyllead dichloride (C12H10Cl2Pb). PubChemLite.
- ResearchGate. (n.d.). Phenyliodine(III) Dichloride.
- ChemicalBook. (n.d.). DIPHENYLLEAD DICHLORIDE synthesis.
- ChemicalBook. (2023). DIPHENYLLEAD DICHLORIDE (CAS 2117-69-3).
- National Center for Biotechnology Information. (n.d.). Lead chloride.
- Wikipedia. (n.d.). Lead(II) chloride.
- Winter, M. (n.d.). Lead dichloride. WebElements Periodic Table.
- Journal of the American Chemical Society. (n.d.). THE PREPARATION OF TRIPHENYL LEAD CHLORIDE AND DIPHENYL LEAD DICHLORIDE.
- Chemistry LibreTexts. (2022). 12.1: Organometallic reactions.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- Hazel Chem. (2018). lead two chloride synthesis OTC (PbCl2). YouTube.
- Laboratory Notes. (2025). Lead(II) Chloride (PbCl₂).
- Scribd. (n.d.).
- Sciencemadness Wiki. (2020). Lead(II) chloride.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR 1,1-DICHLOROETHANE.
- ResearchGate. (2025).
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preventing decomposition of diphenyllead dichloride during reactions
Technical Support Center: Diphenyllead Dichloride
A Guide to Preventing Decomposition in Experimental Reactions
Welcome to the technical support center for organolead chemistry applications. This guide is designed for researchers, scientists, and drug development professionals working with diphenyllead dichloride (Ph₂PbCl₂). As a Senior Application Scientist, I've structured this resource to address the most common challenges encountered in the lab, focusing on the prevention of compound decomposition to ensure reaction integrity and reproducibility.
The core challenge in working with diphenyllead dichloride stems from the inherent weakness of the carbon-lead (C-Pb) bond.[1][2] This weakness makes the compound susceptible to thermal, photolytic, and chemical degradation. This guide provides both the "how" and the "why" for critical handling and reaction setup procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction solution containing diphenyllead dichloride is turning dark brown or black, and a precipitate is forming. What is happening?
A1: This is a classic sign of decomposition. The dark coloration and precipitate typically indicate the formation of lead(II) oxide (PbO) or other insoluble inorganic lead species. The primary causes are exposure to atmospheric oxygen and moisture, or thermal stress.
-
Causality - The "Why": Organolead(IV) compounds like Ph₂PbCl₂ are sensitive to air and water.[3][4] Oxygen can oxidize the lead center, while moisture can hydrolyze the lead-chloride bonds. This process can ultimately break the weak C-Pb bonds, leading to the collapse of the organometallic structure and the precipitation of inorganic lead compounds. Thermal decomposition can also occur, where the C-Pb bond cleaves homolytically to form radicals, which can lead to a cascade of reactions and the formation of metallic lead (appearing as a dark precipitate).[1][2]
Q2: What are the non-negotiable storage and handling requirements for diphenyllead dichloride to ensure its stability?
A2: Proper storage is the first line of defense against decomposition. Failure to adhere to these conditions can compromise the reagent before it even enters your reaction flask.
-
Causality - The "Why": The goal is to mitigate all primary decomposition triggers: light, heat, and atmospheric exposure. Organometallic compounds are often light-sensitive, with photolytic energy being sufficient to cleave weak metal-carbon bonds.[5] Heat provides the activation energy for thermal decomposition pathways.[6]
Table 1: Recommended Storage & Handling Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert gas (Argon or Nitrogen). | Prevents oxidation and hydrolysis from air and moisture.[4][7] |
| Container | Tightly sealed, opaque glass container (e.g., amber bottle). | Protects from light exposure and prevents atmospheric contamination.[7] |
| Temperature | Store in a cool, dry place (as per supplier recommendations). Avoid heat sources.[8] | Minimizes the rate of thermal decomposition. The C-Pb bond energy is relatively low (~204 kJ/mol).[1][2] |
| Location | A well-ventilated, dedicated storage cabinet for toxic chemicals. | Ensures safety and prevents cross-contamination.[9] |
Q3: My reaction yield is consistently low, even without visible signs of decomposition. Could sub-optimal reaction setup be the cause?
A3: Absolutely. Even low-level, visually undetectable decomposition can consume your starting material and significantly lower your yield. The most common culprit is a faulty or incomplete inert atmosphere technique during the reaction setup and execution.
-
Causality - The "Why": Even trace amounts of oxygen or moisture can initiate decomposition pathways.[4] Reactions involving sensitive reagents require a rigorously air- and moisture-free environment to proceed cleanly to the desired product. This necessitates the use of specialized glassware and techniques to create and maintain an inert atmosphere throughout the experiment.
Below is a workflow diagram to help troubleshoot potential sources of decomposition during your experimental setup.
Caption: Troubleshooting workflow for diphenyllead dichloride decomposition.
Protocols for Minimizing Decomposition
Adhering to a rigorous experimental protocol is critical. The following is a best-practice methodology for setting up a reaction involving diphenyllead dichloride.
Protocol 1: Reaction Setup Under Inert Atmosphere using a Schlenk Line
This protocol assumes familiarity with basic Schlenk line operations.
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware (reaction flask, condenser, etc.) in an oven (e.g., 140°C for 4 hours) to remove adsorbed moisture.[3]
-
Assemble the glassware while still hot and immediately connect it to the Schlenk line.
-
Evacuate the glassware under high vacuum (<0.1 mmHg) and then backfill with a dry, inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.
-
-
Reagent & Solvent Addition:
-
Weigh diphenyllead dichloride in a glove box or glove bag if available. If not, weigh it quickly in the open and add it to the reaction flask under a strong positive flow of inert gas to minimize air exposure.
-
Use anhydrous, degassed solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial solvent purification system.
-
Transfer solvents to the reaction flask via a cannula or a gas-tight syringe.[4]
-
-
Running the Reaction:
-
Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the gas line to a bubbler system.[3] A positive pressure ensures that if any small leaks are present, inert gas will flow out rather than air flowing in.
-
If heating is required, use a temperature-controlled oil bath to ensure even and stable heating. Avoid hot plates, which can create localized hot spots and promote thermal decomposition.[6]
-
For photosensitive reactions, wrap the entire reaction apparatus in aluminum foil.
-
-
Work-up:
-
Quench the reaction (if necessary) by slowly adding the quenching solution via syringe at a controlled temperature (e.g., 0°C).
-
Be aware that work-up procedures involving water may precipitate inorganic lead salts.[10]
-
Caption: Inert atmosphere reaction setup workflow.
References
-
Seyferth, D. (2003). The Rise and Fall of Tetraethyllead. 1. Discovery and Slow Development in European Universities, 1853−1920. Organometallics, 22(13), 2346–2357. [Link]
-
Supporting Information for publications. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Drexel University Environmental Health and Safety. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. [Link]
-
Chemtalk. (n.d.). Organolead compound. [Link]
-
Quora. (2019). What is the scientific explanation for the decomposition of organic material? [Link]
-
Gilman, H., & Apperson, L. D. (1940). THE PREPARATION OF TRIPHENYL LEAD CHLORIDE AND DIPHENYL LEAD DICHLORIDE. Journal of the American Chemical Society, 62(4), 890–892. [Link]
-
National Center for Biotechnology Information. (n.d.). Diphenyllead dichloride. PubChem Compound Database. Retrieved from [Link]
-
Batchelor, R. J., et al. (2003). Lead(II) Binding to the Chelating Agent d-Penicillamine in Aqueous Solution. Inorganic Chemistry, 42(18), 5533–5541. [Link]
-
Wikipedia. (n.d.). Organolead chemistry. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Snow, N. (n.d.). Activity and Decomposition. Separation Science. [Link]
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Technical Support Center: Alternative Solvents for Diphenyllead Dichloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for alternative solvents in diphenyllead dichloride reactions. This guide is designed to provide you, as a senior application scientist, with in-depth technical information and practical troubleshooting advice. We understand the importance of moving towards greener, safer, and more efficient chemical processes. This resource will help you navigate the challenges and opportunities of replacing conventional solvents in your organolead chemistry workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary motivations for seeking alternative solvents for diphenyllead dichloride reactions?
The drive to find alternative solvents is primarily motivated by the principles of Green Chemistry.[1][2] Traditional solvents like dichloromethane (DCM) and other chlorinated hydrocarbons are often effective but pose significant health, safety, and environmental hazards.[3] Key motivations include:
-
Reducing Environmental Impact: Many conventional solvents contribute to waste and are derived from finite petrochemical resources.[4] Bio-based and greener solvents aim to minimize this environmental footprint.[2]
-
Enhancing Safety: Alternative solvents can offer a better safety profile with higher flash points, lower volatility, and reduced toxicity.[5] For instance, cyclopentyl methyl ether (CPME) is noted for its resistance to peroxide formation, a significant safety concern with ethers like tetrahydrofuran (THF).[1]
-
Improving Process Efficiency: The right alternative solvent can sometimes lead to better reaction yields and higher selectivity.[1]
-
Regulatory Compliance: Increasingly stringent regulations on the use of hazardous solvents necessitate the exploration of viable alternatives.
Q2: What are some promising greener alternative solvents for organometallic reactions involving diphenyllead dichloride?
Several classes of greener solvents are emerging as viable alternatives in organometallic chemistry.[1][6] The choice of solvent will depend on the specific reaction conditions and the desired outcome. Some promising options include:
-
Ethereal Solvents:
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a good substitute for THF and dichloromethane.[1][6] It offers economic and environmental advantages.[1]
-
Cyclopentyl Methyl Ether (CPME): This hydrophobic ether solvent is more stable than THF and 2-MeTHF, resisting peroxide formation.[1] It has been shown to provide better yields and selectivity in some organometallic reactions.[1][6]
-
-
Bio-based Solvents:
-
Ethanol: As a bio-based solvent, ethanol aligns with the principles of "Safer Solvents and Auxiliaries" and "Use of Renewable Feedstocks".[2]
-
Cyrene™ (Dihydolevoglucosenone): A bio-based dipolar aprotic solvent that can be a potential replacement for hazardous solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[6]
-
-
Water: While seemingly counterintuitive for many organometallic reactions, conducting chemistry in aqueous media is a significant goal of green chemistry.[4] It offers advantages in cost, safety, and waste reduction, though challenges with solubility and stability of organometallic compounds need to be addressed.[4]
Q3: How does solvent polarity affect reactions with diphenyllead dichloride?
Solvent polarity plays a crucial role in the reaction rate and mechanism by influencing the stability of reactants, transition states, and products.[7] For reactions involving organometallic compounds like diphenyllead dichloride, the following general principles apply:
-
Polar Solvents: Can stabilize charged intermediates or transition states, potentially accelerating reactions where charge is developed.[7] However, highly polar protic solvents (like water or ethanol) can react with and decompose organometallic reagents.[8]
-
Nonpolar Solvents: Are often used to avoid unwanted side reactions with the solvent. The choice between polar aprotic and nonpolar solvents depends on the specific mechanism of the reaction being performed.
-
Dielectric Constant: This property of a solvent is a good indicator of its polarity. Solvents with high dielectric constants are better at stabilizing charges.[9]
The Hughes-Ingold rules provide a framework for predicting how solvent polarity will affect substitution and elimination reaction rates based on the charge of the reactants and the transition state.[7]
Troubleshooting Guide
Issue 1: My diphenyllead dichloride has poor solubility in the chosen alternative solvent.
Possible Cause: Diphenyllead dichloride is a solid with limited solubility in many organic solvents and is poorly soluble in water.[10][11][12] The polarity and coordinating ability of the alternative solvent may not be suitable for dissolving the starting material.
Solutions:
-
Solvent Screening: Test the solubility of diphenyllead dichloride in a small scale with a range of greener solvents.
-
Co-solvents: Consider using a co-solvent to enhance solubility. For instance, dimethyl sulfoxide (DMSO) has been suggested as a potential co-solvent to increase the solubility of lead(II) chloride.[13] A small amount of a high-polarity, coordinating solvent might be sufficient.
-
Temperature Adjustment: Solubility of lead chlorides generally increases with temperature.[12][14] Carefully heating the mixture (while considering the solvent's boiling point and the compound's stability) can improve solubility.
-
Complexation: Some solvents may dissolve organometallic compounds by forming a complex.[8][13] Ethereal solvents, for example, can coordinate with the metal center, aiding dissolution.[8]
Solvent Property Comparison
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Features |
| Dichloromethane (DCM) | 39.6 | 9.1 | Traditional, effective, but hazardous.[3] |
| Tetrahydrofuran (THF) | 66 | 7.5 | Common ethereal solvent, peroxide formation risk.[1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 78-80 | 6.2 | Greener alternative to THF and DCM, from renewable sources.[1][6] |
| Cyclopentyl Methyl Ether (CPME) | 106 | 4.7 | Resists peroxide formation, better yields in some cases.[1][15] |
| Ethanol | 78.37 | 24.5 | Bio-based, greener, but protic nature can be reactive.[2] |
| Water | 100 | 80.1 | Ultimate green solvent, but solubility and reactivity are major hurdles.[4] |
Issue 2: I am observing unexpected side products or a change in reaction selectivity.
Possible Cause: The solvent can directly influence the reaction mechanism and the relative energies of different reaction pathways.[7][16] A change in solvent can alter the stereochemistry or regioselectivity of a reaction.
Solutions:
-
Mechanistic Re-evaluation: Understand how the new solvent's properties (polarity, coordinating ability) might be interacting with your reactants and intermediates. The Guttmann donicity of a solvent, which measures its Lewis basicity, can be a useful parameter to consider in organometallic reactions.[17][18]
-
Temperature Optimization: Reaction temperature can have a significant impact on selectivity. A new solvent may require a different optimal temperature for your desired transformation.
-
Catalyst/Additive Screening: The performance of catalysts and additives can be highly solvent-dependent. You may need to re-screen these components in the new solvent system.
Experimental Workflow: Solvent Selection for a Model Reaction
Below is a generalized workflow for selecting and validating an alternative solvent for a reaction involving diphenyllead dichloride.
Caption: A decision tree to guide troubleshooting efforts.
References
-
ACS GCI Green Chemistry & Engineering Conference. (2019, November 25). Leaving Organic Solvents Behind: Chemistry in Aqueous Media. Retrieved from [Link]
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ECP Labchem. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Materion. (2015, December 22). Safety Data Sheet. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 12). Introduction to Organometallic Compounds [Video]. YouTube. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 1). What Are Some Alternatives to Traditional Solvents? [Video]. YouTube. Retrieved from [Link]
-
Govender, T., et al. (n.d.). Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions. RSC Advances. Retrieved from [Link]
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Byrne, F. P., et al. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. Retrieved from [Link]
-
JETIR. (n.d.). GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. Retrieved from [Link]
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MIT. (n.d.). Procedure for disposing of hazardous waste. Retrieved from [Link]
-
Colorado Department of Public Health and Environment. (n.d.). Lead cleanup and disposal. Retrieved from [Link]
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PubChem. (n.d.). Diphenyllead dichloride. Retrieved from [Link]
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Ranu, B. C., Saha, A., & Dey, R. (2010). Using more environmentally friendly solvents and benign catalysts in performing conventional organic reactions. Current Opinion in Drug Discovery & Development, 13(6), 658-68. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 28). How should lead-containing wastes from RRP renovations be handled and disposed? Retrieved from [Link]
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Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
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Hazardous Waste Experts. (2021, April 6). How Do You Dispose of Organic Solvents? Retrieved from [Link]
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S. Michael Stewart. (2021, December 15). Solvent Dielectric Effects on Reaction Mechanisms [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
da Silva, F. M., et al. (n.d.). Environmentally Benign Solvents in Organic Synthesis: Current Topics. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solvent effect on complexation reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Lead(II) chloride. Retrieved from [Link]
-
ResearchGate. (2013, February 27). What is the best solvent to dilute high concentrations of lead (II) chloride? Retrieved from [Link]
-
Ruiz-Lopez, M. F., et al. (1993). Solvent effects on the mechanism and selectivities of asymmetric Diels-Alder reactions. Journal of the American Chemical Society, 115(19), 8780-8787. Retrieved from [Link]
-
Gutmann, V. (1976). Solvent effects on the reactivities of organometallic compounds. Coordination Chemistry Reviews, 18, 225-255. Retrieved from [Link]
-
MDPI. (n.d.). Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. Retrieved from [Link]
-
Reddit. (2015, February 12). PbCl2 solubility in water. Retrieved from [Link]
-
American Chemical Society. (n.d.). DCM Ban: Alternatives & Resources for Dichloromethane. Retrieved from [Link]
-
Engineering Training Institute. (2022, September 28). Is PbCl2 Soluble In Water? Retrieved from [Link]
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Technical Support Center: Navigating the Challenges of Organolead Chemistry
A Senior Application Scientist's Guide to Managing Moisture and Air Sensitivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with organolead compounds. The unique reactivity of organolead reagents makes them powerful tools in synthesis, but their sensitivity to moisture and air demands meticulous handling to ensure experimental success and safety.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter.
Section 1: Fundamental Principles & Initial Setup
Before delving into specific troubleshooting scenarios, it is crucial to establish a solid foundation in the principles of working with air- and moisture-sensitive compounds. The C-Pb bond in organolead compounds is weak, making them susceptible to decomposition.[1][2] Exposure to atmospheric moisture and oxygen can lead to hydrolysis, oxidation, and the formation of undesired byproducts, ultimately compromising your reaction's yield and purity.[4][5]
FAQ 1.1: I'm new to organolead chemistry. What is the most critical aspect to master first?
The single most important skill is the proficient use of inert atmosphere techniques. This involves creating and maintaining an environment free of oxygen and water. The two primary methods for achieving this are the use of a glovebox or a Schlenk line.[6][7][8]
-
Glovebox: A sealed container filled with an inert gas (typically argon or nitrogen) that allows for the manipulation of sensitive materials.[8][9] It is ideal for storing and weighing out solids.[9]
-
Schlenk Line: A dual-manifold vacuum-gas line that allows for the evacuation of air from glassware and its replacement with an inert gas.[6][7] This technique is essential for running reactions and performing manipulations like filtrations and transfers.[6][7]
Mastering these techniques is non-negotiable for success and safety in organolead chemistry.[10][11]
Workflow: Setting up an Inert Atmosphere Reaction
This diagram illustrates the fundamental workflow for preparing a reaction vessel for an air-sensitive organolead experiment using a Schlenk line.
Caption: Workflow for preparing an inert atmosphere reaction.
Section 2: Troubleshooting Solvent-Related Issues
Solvents are a primary source of moisture and oxygen contamination in a reaction.[6] Ensuring your solvents are rigorously dried and degassed is paramount.
FAQ 2.1: My reaction is sluggish or failing completely. Could my solvent be the problem?
Absolutely. Even "anhydrous" solvents from commercial suppliers can absorb moisture over time, especially after the bottle has been opened.[12] For most organolead reactions, moisture levels should be below 50 ppm.[13]
Troubleshooting Steps:
-
Verify Solvent Purity: If you have access to a Karl Fischer titrator, measure the water content of your solvent.
-
Re-dry Your Solvent: If the water content is too high, or if you suspect contamination, re-drying your solvent is necessary.
Data Summary: Common Solvent Drying Methods
| Drying Method | Suitable Solvents | Advantages | Disadvantages |
| Solvent Purification System (SPS) | Ethers (THF, Et2O), Toluene, Hexanes | Safe and convenient for large volumes. | High initial cost. |
| Distillation from Drying Agent | Ethers, Hydrocarbons | Highly effective at removing water.[13] | Significant safety hazards (e.g., with sodium/benzophenone). |
| Activated Molecular Sieves | Most common solvents | Simple, effective for batch drying. | Can be slow; sieves need proper activation. |
Protocol: Drying Solvents with Activated Molecular Sieves
This protocol is a safer alternative to distillation for many applications.
-
Activate Sieves: Place 3Å or 4Å molecular sieves in a flask and heat under high vacuum with a heat gun for at least 2 hours. Allow to cool under vacuum.
-
Add Solvent: Under a positive flow of inert gas, add the solvent to the flask containing the activated sieves.
-
Equilibrate: Allow the solvent to stand over the sieves for at least 24 hours.
-
Transfer for Use: Use a cannula or a dry syringe to transfer the dried solvent to your reaction flask.
FAQ 2.2: After adding my organolead reagent, the solution turns cloudy or a precipitate forms immediately. What's happening?
This is a classic sign of reaction with residual moisture or oxygen. The organolead reagent is likely decomposing to form insoluble inorganic lead species.[14]
Troubleshooting Flowchart:
Sources
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- 14. Lead compounds - Wikipedia [en.wikipedia.org]
common impurities in commercial diphenyllead dichloride
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with diphenyllead dichloride. This resource is designed to provide in-depth, field-proven insights into the common challenges and questions that arise when using this organometallic reagent. Our goal is to move beyond simple instructions, offering a clear understanding of the underlying chemistry to empower you in your experimental work.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your experiments. The guidance provided is based on an analysis of the compound's chemical properties and common synthesis routes.
Q1: My reaction is sluggish and yields are lower than expected. Could impurities in my commercial diphenyllead dichloride be the culprit?
A1: Yes, this is a strong possibility. The reactivity of diphenyllead dichloride can be significantly affected by the presence of certain common impurities.
-
Causality: The most probable impurities are unreacted starting materials or byproducts from synthesis. These include inorganic lead salts like lead(II) chloride (PbCl₂) and other organolead species such as tetraphenyllead (Ph₄Pb) or triphenyllead chloride (Ph₃PbCl).[1][2]
-
Lead(II) Chloride (PbCl₂): As an inorganic salt, PbCl₂ is generally unreactive in many organic transformations where diphenyllead dichloride is used.[1][3] Its presence effectively lowers the molar concentration of your active reagent, leading to incomplete reactions and reduced yields. It is poorly soluble in many organic solvents, which can also present as an issue.[1]
-
Tetraphenyllead (Ph₄Pb): This is a common precursor for the synthesis of diphenyllead dichloride.[2] Tetraphenyllead is a stable, tetravalent lead compound and is generally less reactive as a phenyl group transfer agent compared to Grignard reagents, for example. Its presence can interfere with stoichiometry and potentially lead to undesired side reactions under certain conditions.[2][4]
-
Q2: I'm observing a white, insoluble solid in my reaction flask that doesn't seem to be my product. What could this be?
A2: The insoluble material is very likely lead(II) chloride (PbCl₂).
-
Explanation: Lead(II) chloride is a white solid that is a common starting material for the synthesis of organolead compounds.[1] It is known to be poorly soluble in water and many common organic solvents, especially at room temperature.[1] If your diphenyllead dichloride is contaminated with this precursor, it will appear as an insoluble white solid in your reaction mixture. The presence of such an impurity can be confirmed by its characteristic poor solubility and by analytical techniques after isolation.
Q3: My melting point is broad, and the NMR spectrum of my product shows unexpected phenyl signals. How can I identify the contaminant?
A3: This strongly suggests contamination with other organolead species, most likely tetraphenyllead (Ph₄Pb) or triphenyllead chloride (Ph₃PbCl).
-
Diagnostic Approach:
-
Melting Point: A broad melting point range is a classic indicator of an impure substance. Pure diphenyllead dichloride has a distinct melting point (decomposes around 249-251°C), which will be depressed and broadened by soluble impurities.[5]
-
¹H and ¹³C NMR Spectroscopy: Both tetraphenyllead and triphenyllead chloride contain phenyl groups and will show signals in the aromatic region of the NMR spectrum. The key is to look for multiple sets of phenyl proton or carbon signals with different integration values than expected for your pure product.
-
Reference Comparison: Compare your spectra to reference spectra for tetraphenyllead and other potential organolead impurities if available. The subtle differences in chemical shifts can help in positive identification.
-
The diagram below illustrates the potential pathways leading to these common impurities during a typical synthesis of diphenyllead dichloride from tetraphenyllead.
Caption: General workflow for the purification of diphenyllead dichloride.
Q4: How should I properly store diphenyllead dichloride to maintain its purity?
A4: Proper storage is crucial to prevent degradation. Organolead compounds can be sensitive to light, moisture, and heat.
-
Container: Store in a tightly sealed, opaque container to protect from light and moisture.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or hydrolysis.
-
Temperature: Store in a cool, dry, and dark place away from heat sources. Refrigeration is often a good practice for sensitive reagents.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any relevant safety warnings. [6]
References
-
PubChem. (n.d.). Lead chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Diphenyllead dichloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Lead(II) chloride. Wikimedia Foundation. Retrieved from [Link]
-
Neilson, A. J. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Neilson Lab. Retrieved from [Link]
-
PubChem. (n.d.). Tetraphenyllead. National Center for Biotechnology Information. Retrieved from [Link]
-
Merck Millipore. (n.d.). Lead(II) chloride. Merck. Retrieved from [Link]
-
Wikipedia. (2023). Tetraphenyllead. Wikimedia Foundation. Retrieved from [Link]
-
Chemotechnique Diagnostics. (n.d.). Lead(II)chloride. Retrieved from [Link]
-
LookChem. (n.d.). Cas 2117-69-3, DIPHENYLLEAD DICHLORIDE. Retrieved from [Link]
-
PubChemLite. (n.d.). Diphenyllead dichloride (C12H10Cl2Pb). Université du Luxembourg. Retrieved from [Link]
-
Bangladesh Journals Online. (n.d.). Studies on the preparation of lead(II) chloride from galvanizing plant wastes. Retrieved from [Link]
- Google Patents. (1965). US3222408A - Preparation of ethylene dichloride.
- Google Patents. (n.d.). CN102087250A - Method for testing and analyzing high-purity dichloromethane.
-
PubMed. (2020). UV-LED/chlorine degradation of propranolol in water: Degradation pathway and product toxicity. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Iodobenzene dichloride. Retrieved from [Link]
- Google Patents. (n.d.). CN101671366A - Environmentally-friendly synthesis method for phenylphosphonic dichloride.
-
Scribd. (n.d.). Lead Chloride Purification Method. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Organolead Reagents: A Comparative Analysis of Diphenyllead Dichloride
For the discerning researcher in organic synthesis and drug development, the choice of reagent is paramount to the success of a synthetic campaign. Among the diverse arsenal of organometallic reagents, organolead compounds, while requiring careful handling due to their toxicity, offer unique reactivity profiles. This guide provides an in-depth comparative analysis of diphenyllead dichloride alongside other prominent organolead reagents, namely lead(IV) acetate, tetraethyllead, and triphenyllead chloride. By examining their synthesis, stability, reactivity, and applications with supporting experimental insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Introduction to Organolead Reagents: A Legacy of Unique Reactivity
Organolead compounds are characterized by a carbon-lead bond, and the chemistry of these compounds is largely dominated by the Pb(IV) oxidation state. The C-Pb bond is notably weaker than the C-C, C-Si, C-Ge, or C-Sn bonds, a characteristic that underpins their utility as sources of organic radicals or as transfer agents in cross-coupling reactions.[1] While the toxicity of lead compounds necessitates stringent safety protocols, their unique reactivity continues to attract interest for specific synthetic transformations where other reagents may fall short.[1][2]
Synthesis of Key Organolead Reagents
The accessibility of an organometallic reagent is a crucial factor in its practical application. Here, we compare the synthetic routes to diphenyllead dichloride and its counterparts.
Diphenyllead Dichloride (Ph₂PbCl₂): A common laboratory-scale synthesis involves the reaction of tetraphenyllead with hydrogen chloride. This method allows for the stepwise cleavage of phenyl groups from the lead center.
Lead(IV) Acetate (Pb(OAc)₄): This commercially available reagent is typically prepared by the reaction of red lead (Pb₃O₄) with acetic acid and acetic anhydride.[3] The acetic anhydride serves to scavenge the water produced, preventing the hydrolysis of the product.
Tetraethyllead ((C₂H₅)₄Pb): Historically produced on a large scale for its use as a gasoline additive, tetraethyllead is synthesized by the reaction of a sodium-lead alloy with chloroethane.[3]
Triphenyllead Chloride (Ph₃PbCl): Similar to diphenyllead dichloride, triphenyllead chloride can be prepared from tetraphenyllead by controlled reaction with one equivalent of hydrogen chloride.
Physicochemical Properties and Stability: A Comparative Overview
The stability and solubility of a reagent dictate its handling, storage, and compatibility with various reaction conditions.
| Property | Diphenyllead Dichloride (Ph₂PbCl₂) | Lead(IV) Acetate (Pb(OAc)₄) | Tetraethyllead ((C₂H₅)₄Pb) | Triphenyllead Chloride (Ph₃PbCl) |
| Molecular Formula | C₁₂H₁₀Cl₂Pb[4] | C₈H₁₂O₈Pb[3] | C₈H₂₀Pb | C₁₈H₁₅ClPb[5] |
| Molecular Weight | 432.31 g/mol [4] | 443.38 g/mol [3] | 323.44 g/mol | 473.88 g/mol [5] |
| Appearance | White solid | Colorless or pinkish crystals[3] | Colorless, viscous liquid | White solid |
| Solubility | Sparingly soluble in common organic solvents. | Soluble in chloroform, benzene, nitrobenzene, and hot acetic acid.[3] | Soluble in organic solvents like gasoline. | Generally more soluble in organic solvents than Ph₂PbCl₂. |
| Stability | Relatively stable solid. | Moisture-sensitive, typically stored in acetic acid.[3] Decomposes upon heating. | Thermally unstable, decomposing to lead and ethyl radicals. | A stable solid under normal conditions. |
| Hydrolytic Stability | Susceptible to hydrolysis. | Readily hydrolyzes in the presence of water.[3] | Stable to water under normal conditions. | Susceptible to hydrolysis. |
Organolead halides, in general, exhibit a degree of hydrolytic instability.[1][6][7] Recent research into organolead halide-based coordination polymers has shown that coordinating the lead center can significantly enhance stability against moisture.[6]
Comparative Reactivity and Mechanistic Considerations
The utility of these reagents stems from their distinct reactivity profiles, which are governed by the nature of the organic and inorganic ligands attached to the lead atom.
Arylation Reactions: A Key Application
A primary application of organolead reagents is in arylation reactions, where they serve as electrophilic sources of aryl groups.
Diphenyllead Dichloride as an Arylating Agent: Diphenyllead dichloride can be used for the arylation of various nucleophiles. The presence of two phenyl groups allows for the potential transfer of one or both groups, depending on the reaction conditions.
Lead(IV) Acetate in Arylation: While primarily known as an oxidizing agent, lead(IV) acetate can be used to generate aryllead triacetates in situ from arenes. These aryllead triacetates are effective arylating agents for soft carbon nucleophiles like β-dicarbonyl compounds and phenols.[3][8]
Triphenyllead Chloride as a Phenylating Agent: With three phenyl groups, triphenyllead chloride is a more potent phenylating agent than diphenyllead dichloride. It can be employed in the phenylation of amines and other nucleophiles.[9]
Experimental Workflow: Arylation of a β-Dicarbonyl Compound
Caption: Generalized workflow for the arylation of a β-dicarbonyl compound using an organolead reagent.
Comparative Performance in Arylation (Qualitative)
| Reagent | Reactivity | Scope | Side Reactions |
| Diphenyllead Dichloride | Moderate | Arylation of various nucleophiles. | Incomplete reaction, potential for double arylation. |
| Aryllead Triacetates (from Pb(OAc)₄) | High | Particularly effective for soft carbon nucleophiles.[3] | Oxidation of sensitive functional groups. |
| Triphenyllead Chloride | High | Potent phenylating agent. | Potential for multiple phenyl group transfers. |
Direct quantitative comparative studies are scarce. This table represents a qualitative summary based on available literature.
Oxidative Processes
Lead(IV) Acetate as a Potent Oxidant: Lead(IV) acetate is a powerful and versatile oxidizing agent.[3][10] It is widely used for the oxidative cleavage of 1,2-diols, decarboxylation of carboxylic acids, and acetoxylation of C-H bonds.[3][11] The mechanism of diol cleavage is believed to proceed through a cyclic intermediate.[11]
Caption: Simplified mechanism of 1,2-diol cleavage by lead(IV) acetate.
Diphenyllead dichloride does not typically function as an oxidizing agent in the same manner as lead(IV) acetate. Its chemistry is primarily centered on the transfer of its phenyl groups.
Role in Cross-Coupling Reactions
Organolead compounds can participate in palladium-catalyzed cross-coupling reactions, although they are less common than their organotin or organoboron counterparts.
Tetraethyllead in Cross-Coupling: Tetraethyllead can serve as a source of ethyl groups in certain palladium-catalyzed reactions.[12]
Diphenyllead Dichloride and Triphenyllead Chloride in Cross-Coupling: These reagents can potentially act as sources of phenyl groups in cross-coupling reactions, though their application in this area is less developed compared to their use as direct arylating agents.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are representative, generalized protocols for the arylation of a phenol, a common transformation in drug discovery.
Protocol 1: Arylation of a Phenol with an Aryllead Triacetate (Generated from Lead(IV) Acetate)
-
Preparation of the Aryllead Triacetate: To a solution of the arene in a suitable solvent (e.g., chloroform), add lead(IV) acetate. Stir the mixture at room temperature until the formation of the aryllead triacetate is complete (monitoring by TLC or NMR is recommended).
-
Arylation: To the solution of the aryllead triacetate, add the phenol and a base (e.g., pyridine).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aryl ether.
Protocol 2: Phenylation of a Phenol with Diphenyllead Dichloride
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol and diphenyllead dichloride in a dry, aprotic solvent (e.g., THF or toluene).
-
Addition of Base: Add a suitable base (e.g., a non-nucleophilic organic base or an inorganic carbonate).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the phenylated phenol.
Safety and Handling Considerations: A Critical Reminder
All organolead compounds are highly toxic.[2] They can be absorbed through the skin and respiratory tract. It is imperative that all manipulations involving these reagents are conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Waste containing lead must be disposed of according to institutional and national regulations for heavy metal waste.
Conclusion: Selecting the Right Tool for the Job
Diphenyllead dichloride and its organolead counterparts each offer a unique set of properties and reactivities for the synthetic chemist.
-
Diphenyllead dichloride serves as a reliable, albeit moderately reactive, source of phenyl groups for arylation reactions.
-
Lead(IV) acetate is a powerful oxidizing agent with a broad range of applications and can also be used to generate highly reactive aryllead triacetate intermediates for C-C bond formation.[3]
-
Tetraethyllead , while historically significant, has limited contemporary use in laboratory synthesis due to its high volatility and toxicity, though it can be a source of ethyl groups.
-
Triphenyllead chloride offers higher reactivity for phenylation compared to diphenyllead dichloride.
The choice of reagent will ultimately depend on the specific transformation desired, the functional groups present in the substrate, and the required reactivity. While the toxicity of organolead compounds necessitates careful handling, their unique synthetic capabilities ensure their continued, albeit specialized, role in the repertoire of the modern organic chemist.
References
-
Fei, H. et al. (2023). Organolead Halide-Based Coordination Polymers: Intrinsic Stability and Photophysical Applications. Accounts of Chemical Research. [Link]
-
Snaith, H. J. et al. (2019). Probing the Degradation Chemistry and Enhanced Stability of 2D Organolead Halide Perovskites. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Organolead compound. [Link]
- Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Organic Letters.
- Alberico, D., Scott, M. E., & Lautens, M. (2007). Arylation reactions in the synthesis of biologically important 2,5-diaryl-1,3,4-oxadiazoles. Chemical Reviews.
- Bellina, F., & Rossi, R. (2006). Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C−H Bonds and Some of Their Synthetic Equivalents with Aryl Halides and Pseudohalides. Chemical Reviews.
- Hartwig, J. F. et al. (2019). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society.
- Singh, S. (n.d.). 10.
-
Wikipedia. (n.d.). Lead(IV) acetate. [Link]
- Scribd. (n.d.).
- Shapiro, H., & Frey, F. W. (1968). The Organic Compounds of Lead. Wiley.
- Snaith, H. J. et al. (2016). Enhancing the stability of organolead halide perovskite films through polymer encapsulation.
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A Comparative Guide to the Reactivity of Diphenyllead Dichloride and Triphenyllead Chloride for Researchers and Drug Development Professionals
In the intricate landscape of organometallic chemistry, the judicious selection of reagents is a critical determinant of synthetic success. For scientists engaged in the design of novel molecular architectures, a nuanced understanding of the structure-activity relationships of organometallic precursors is indispensable. This guide offers a comprehensive comparison of two widely utilized organolead compounds: diphenyllead dichloride ((C₆H₅)₂PbCl₂) and triphenyllead chloride ((C₆H₅)₃PbCl). We will delve into their fundamental chemical properties, dissect their differential reactivity with supporting experimental context, and provide detailed, actionable protocols for their synthesis and handling. This document is intended to serve as a practical resource for researchers, enabling informed decisions in experimental design and execution.
At the Bench: Structural and Electronic Considerations
The divergent reactivity of diphenyllead dichloride and triphenyllead chloride is fundamentally rooted in their distinct molecular structures and the resultant electronic environments at the lead center.
Diphenyllead Dichloride ((C₆H₅)₂PbCl₂): Characterized by the presence of two phenyl groups and two chlorine atoms bound to a central lead atom, this compound exhibits a significantly electrophilic lead center. The strong electron-withdrawing nature of the two chlorine atoms renders the lead atom more susceptible to nucleophilic attack.
Triphenyllead Chloride ((C₆H₅)₃PbCl): In contrast, triphenyllead chloride possesses three phenyl groups and a single chlorine atom. The greater number of phenyl groups, which are less electron-withdrawing than chlorine, results in a less electrophilic lead atom compared to its diphenyl counterpart. Furthermore, the three bulky phenyl groups create a more sterically hindered environment around the lead center.
These structural and electronic disparities are the primary drivers of their differential behavior in key chemical transformations.
Figure 1: A comparative visualization of the molecular structures of diphenyllead dichloride and triphenyllead chloride.
Reactivity Profiles: A Head-to-Head Comparison
The differences in electrophilicity and steric hindrance directly translate to distinct reactivity patterns in various chemical reactions.
Lewis Acidity
The greater electron deficiency at the lead center in diphenyllead dichloride makes it a stronger Lewis acid. This enhanced Lewis acidity allows it to form more stable adducts with Lewis bases compared to triphenyllead chloride. This property can be leveraged in reactions where coordination to a Lewis base is a key mechanistic step.
Nucleophilic Substitution Reactions
Diphenyllead dichloride's higher electrophilicity and less sterically encumbered lead atom make it more reactive towards nucleophiles. For instance, in reactions with Grignard reagents, such as phenylmagnesium bromide, to form tetraphenyllead, diphenyllead dichloride is expected to react more readily.
(C₆H₅)₂PbCl₂ + 2 C₆H₅MgBr → (C₆H₅)₄Pb + 2 MgBrCl
Triphenyllead chloride will also undergo this reaction, but likely at a slower rate due to the aforementioned electronic and steric factors.
(C₆H₅)₃PbCl + C₆H₅MgBr → (C₆H₅)₄Pb + MgBrCl
Redistribution Reactions
Organolead halides are known to undergo redistribution reactions, where the organic and halide substituents are exchanged between lead centers. The tendency for these reactions to occur is influenced by the nature of the substituents. While specific quantitative data is sparse in readily available literature, the relative bond strengths and steric factors would play a crucial role in the equilibrium of such reactions.
Quantitative Data Summary
For a rapid comparative overview, the following table summarizes the key differences in properties and reactivity between the two compounds.
| Property/Reactivity Metric | Diphenyllead Dichloride | Triphenyllead Chloride |
| Molecular Formula | C₁₂H₁₀Cl₂Pb | C₁₈H₁₅ClPb |
| Molecular Weight | 432.31 g/mol | 473.96 g/mol |
| CAS Number | 2117-69-3 | 1153-06-6 |
| Lewis Acidity | Higher | Lower |
| Reactivity to Nucleophiles | Higher | Lower |
In the Lab: Detailed Experimental Protocols
The following protocols are based on established literature procedures and are intended to provide a clear, step-by-step guide for the synthesis of these organolead reagents. Safety Precaution: Organolead compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.
Synthesis of Diphenyllead Dichloride and Triphenyllead Chloride from Tetraphenyllead
A classic method for the preparation of both title compounds involves the controlled reaction of tetraphenyllead with hydrogen chloride.[1] The product distribution can be influenced by the reaction stoichiometry and conditions.
Experimental Workflow
Figure 2: Generalized workflow for the synthesis of phenyllead chlorides from tetraphenyllead.
Step-by-Step Protocol (Illustrative)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve tetraphenyllead in a suitable solvent such as benzene.[1]
-
Reaction: Pass a stream of dry hydrogen chloride gas through the stirred solution. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of products.
-
Product Isolation and Separation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid mixture of diphenyllead dichloride and triphenyllead chloride can be separated based on their differential solubilities. For instance, triphenyllead chloride can be selectively extracted with hot alcohol, leaving behind the less soluble diphenyllead dichloride.[1]
-
Purification: The separated products can be further purified by recrystallization from appropriate solvents.
Note: The precise control of the stoichiometry of HCl is crucial to influence the ratio of the di- and tri-substituted products.
Conclusion and Future Directions
This guide has provided a detailed comparison of the reactivity of diphenyllead dichloride and triphenyllead chloride, grounded in their fundamental structural and electronic properties. Diphenyllead dichloride, with its greater Lewis acidity and reactivity towards nucleophiles, serves as a valuable reagent for transformations requiring a highly electrophilic lead center. Conversely, triphenyllead chloride offers a more sterically hindered and less reactive alternative, which can be advantageous for achieving greater selectivity in certain synthetic applications.
Further quantitative kinetic studies directly comparing the reaction rates of these two compounds with a range of nucleophiles would provide invaluable data for a more precise prediction of their reactivity. Additionally, computational studies could offer deeper insights into the reaction mechanisms and transition state energies, further aiding in the rational design of synthetic strategies utilizing these powerful organometallic reagents.
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A Comparative Guide to Lead-Based and Tin-Based Reagents in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the success of a transformation. Among the myriad of available options, lead- and tin-based reagents have historically held significant roles, facilitating powerful and often unique chemical reactions. However, growing concerns over their toxicity and environmental impact have necessitated a critical re-evaluation of their use. This guide provides a comprehensive comparative study of lead-based and tin-based reagents, offering insights into their performance, mechanistic underpinnings, and safety considerations. Furthermore, we will explore the emergence of greener alternatives that promise comparable or even superior efficacy with a reduced environmental footprint.
Lead(IV) Acetate: A Classical Oxidant Under Scrutiny
Lead(IV) acetate, or lead tetraacetate (LTA), is a powerful and versatile oxidizing agent renowned for its ability to effect a range of transformations, most notably the oxidative cleavage of 1,2-diols, known as the Criegee oxidation.[1][2]
Mechanism of Action: The Criegee Oxidation
The Criegee oxidation proceeds through a well-defined mechanism involving the formation of a cyclic lead(IV) intermediate with the vicinal diol. This intermediate then undergoes a concerted fragmentation to yield the corresponding aldehydes or ketones. The stereochemical arrangement of the diol plays a crucial role in the reaction rate, with cis-diols generally reacting faster than trans-diols due to the ease of forming the cyclic intermediate.[1][3]
Caption: Mechanism of the Criegee Oxidation with Lead Tetraacetate.
Performance and Applications
Lead tetraacetate is highly effective for the cleavage of a wide range of vicinal diols, including those in complex molecules such as carbohydrates and steroids.[4] The reaction is typically high-yielding and can be performed under relatively mild conditions.
Table 1: Performance Data for Lead Tetraacetate in Diol Cleavage
| Substrate | Product(s) | Yield (%) | Reference |
| cis-1,2-Cyclohexanediol | Adipaldehyde | >90 | [4] |
| trans-1,2-Cyclohexanediol | Adipaldehyde | Slower reaction | [1] |
| 1,2-Propanediol | Acetaldehyde + Formaldehyde | High | [5] |
Beyond diol cleavage, LTA can also be used for acetoxylation, dehydrogenation, and decarboxylation reactions.[2]
Organotin Hydrides: Workhorses of Radical Chemistry
Organotin hydrides, such as tributyltin hydride (Bu₃SnH), have been indispensable reagents in free-radical chemistry for decades.[6] They are particularly valued for their ability to mediate the reduction of a variety of functional groups, most notably alkyl halides.
Mechanism of Action: Free-Radical Halogen Abstraction
The reduction of alkyl halides with organotin hydrides proceeds via a radical chain mechanism. The reaction is initiated by the formation of a tin-centered radical, which then abstracts a halogen atom from the alkyl halide to generate an alkyl radical. This alkyl radical subsequently abstracts a hydrogen atom from another molecule of the organotin hydride, propagating the chain and forming the reduced alkane product.[7][8]
Caption: Mechanism of Free-Radical Dehalogenation with Organotin Hydrides.
Performance and Applications
Organotin hydrides are highly efficient for the reduction of a wide range of alkyl halides, with the reactivity order being R-I > R-Br > R-Cl.[9] They are also effective for the reduction of other functional groups such as xanthates (Barton-McCombie deoxygenation) and for intramolecular radical cyclizations to form five- and six-membered rings.[6]
Table 2: Performance Data for Tributyltin Hydride in Halide Reduction
| Substrate | Product | Yield (%) | Reference |
| 1-Bromooctane | Octane | >95 | [9] |
| 1-Chlorooctane | Octane | Slower reaction, requires higher temp/initiator | [9] |
| 6-Bromo-1-hexene | Methylcyclopentane | High (via cyclization) | [7] |
Toxicity and Safety: A Major Drawback
The primary concern with both lead and tin-based reagents is their significant toxicity.
Lead Compounds
Lead and its compounds are well-documented neurotoxins and are classified as probable human carcinogens.[10][11] Exposure can lead to a range of health issues, including developmental problems in children and cardiovascular and kidney damage in adults.[12] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for lead at 50 micrograms per cubic meter of air (µg/m³) as an 8-hour time-weighted average (TWA).[13][14]
Organotin Compounds
Organotin compounds exhibit a wide range of toxicities depending on the number and nature of the organic substituents.[15] Tributyltin and triphenyltin compounds are particularly toxic, affecting the immune and nervous systems. OSHA's PEL for organic tin compounds is 0.1 mg/m³ as an 8-hour TWA.[16][17]
Table 3: Toxicological Data for Representative Reagents
| Reagent | LD₅₀ (oral, rat) | OSHA PEL (8-hour TWA) |
| Lead(IV) Acetate | 4665 mg/kg (male), 5610 mg/kg (female)[18][19] | 50 µg/m³ (as Pb)[13][14] |
| Tributyltin Hydride | ~200 mg/kg | 0.1 mg/m³ (as Sn)[15][17] |
Greener Alternatives: The Path Forward
The significant health and environmental risks associated with lead and tin reagents have spurred the development of safer and more sustainable alternatives.
Alternatives to Lead Tetraacetate
For the oxidative cleavage of diols, several greener alternatives to lead tetraacetate have emerged:
-
Sodium Periodate (NaIO₄): This is a widely used and effective reagent for diol cleavage, often in aqueous solutions, generating less hazardous byproducts.[20]
-
Bismuth-based reagents: Bismuth compounds are generally less toxic than lead and can be effective for various oxidative transformations.
-
Catalytic methods: The use of catalytic amounts of transition metals like manganese or ruthenium with a stoichiometric co-oxidant represents a more sustainable approach.[21]
Alternatives to Organotin Hydrides
The search for replacements for toxic organotin hydrides in radical reactions has been an active area of research:
-
Tris(trimethylsilyl)silane (TTMSS): This silicon-based reagent is a viable alternative to tributyltin hydride, exhibiting similar reactivity in many radical reactions with significantly lower toxicity.[22][23] The slightly slower hydrogen atom donation rate of TTMSS can sometimes lead to improved selectivity in certain cyclization reactions.[24][25]
-
Hypophosphorous acid (H₃PO₂) and its salts: These reagents can serve as effective and less toxic radical reducing agents.
-
Catalytic tin systems: The development of methods that use only a catalytic amount of a tin reagent, with a stoichiometric, less toxic reducing agent to regenerate the tin hydride in situ, significantly reduces the amount of toxic tin waste.[26][27][28][29]
Experimental Protocols
Oxidative Cleavage of a Vicinal Diol using Lead Tetraacetate
WARNING: Lead tetraacetate is highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
To a stirred suspension of lead(IV) acetate (1.5 equivalents) in anhydrous dichloromethane (25 mL), add a solution of the 1,2-diol (1.0 equivalent) in dichloromethane (10 mL).[5]
-
Stir the resulting mixture at room temperature for 20-30 minutes, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding ethylene glycol (a few drops) to consume any excess lead tetraacetate.
-
Remove the solvent under reduced pressure. The crude product can often be used in the next step without further purification, or it can be purified by column chromatography.[5]
Caption: Experimental Workflow for Diol Cleavage with LTA.
Radical Dehalogenation of an Alkyl Bromide using Tributyltin Hydride
WARNING: Organotin compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.
-
Dissolve the alkyl bromide (1.0 equivalent) in deoxygenated benzene or toluene (appropriate volume).
-
Add tributyltin hydride (1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography. Special techniques may be required to remove the tin byproducts.[9]
Caption: Experimental Workflow for Radical Dehalogenation with Bu₃SnH.
Conclusion and Future Outlook
Lead- and tin-based reagents have undeniably played a crucial role in the development of modern organic synthesis. Their powerful reactivity and, in many cases, predictable selectivity have enabled the construction of complex molecular architectures. However, their inherent toxicity and the environmental concerns associated with their use and disposal necessitate a shift towards greener and more sustainable alternatives.
For researchers, scientists, and drug development professionals, the decision to use these reagents must be made with a full understanding of the associated risks and the availability of safer alternatives. The development of catalytic systems and the use of less toxic main group elements like silicon and bismuth are paving the way for a future where powerful chemical transformations can be achieved without compromising safety or environmental stewardship. As the principles of green chemistry become increasingly integrated into synthetic planning, the reliance on highly toxic reagents is expected to diminish, heralding a new era of safer and more sustainable chemical synthesis.
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A Comparative Analysis of Diphenyllead Dichloride's Catalytic Efficacy in Polyurethane Synthesis
For the attention of: Researchers, Scientists, and Drug Development Professionals.
In the landscape of industrial catalysis, the pursuit of efficient, selective, and robust catalysts is a perpetual endeavor. Organometallic compounds, in particular, have carved out a significant niche, demonstrating remarkable activity in a myriad of organic transformations. This guide provides a detailed assessment of the catalytic capabilities of diphenyllead dichloride, an organolead(IV) compound, contextualized against established catalysts in the critical industrial process of polyurethane formation. Our analysis is grounded in experimental data to furnish a clear, evidence-based perspective on its potential utility.
Introduction: The Quest for Potent Polyurethane Catalysts
Polyurethane synthesis, a cornerstone of the polymer industry, relies on the meticulously controlled reactions between isocyanates and polyols (gelation reaction) and, in the case of foam production, the reaction between isocyanates and water (blowing reaction). The kinetics of these reactions are paramount to achieving the desired material properties and require the intervention of catalysts.
Historically, a wide array of metal compounds have been explored for this purpose, with organotin compounds, such as dibutyltin dilaurate (DBTDL), emerging as the workhorse catalysts due to their high activity and good formulation compatibility.[1] The exploration of other organometallic compounds, including those of lead, has been driven by the desire to discover alternative catalysts with unique activity profiles or to circumvent some of the toxicological concerns associated with tin.[2] This guide focuses on diphenyllead dichloride (Ph₂PbCl₂), a representative of the R₂PbX₂ class of organolead compounds, to critically evaluate its standing as a viable catalyst.
The Catalytic Landscape: A Comparative Screening
A seminal study by Overmars and van der Want provides a direct comparative analysis of various organolead compounds in polyurethane foam synthesis.[3] Their work systematically evaluated four distinct types of organolead compounds: R₄Pb, R₃PbX, R₂PbX₂, and RPbX₃, where 'R' is an alkyl or aryl group and 'X' is an electronegative group. Diphenyllead dichloride falls into the R₂PbX₂ category.
The study employed two key tests to mimic the industrial process: a gelation test to measure the rate of the isocyanate-polyol reaction and a gas evolution test to determine the rate of the isocyanate-water reaction. The results, summarized in the table below, offer a stark comparison of the catalytic activities.
Table 1: Comparative Catalytic Activity in Polyurethane Formation[3]
| Catalyst Type | Representative Catalyst | Gelation Time (minutes) | Time for CO₂ Evolution (seconds) |
| Control | None | > 360 | > 600 |
| R₄Pb | Tetraphenyllead | > 360 | > 600 |
| R₃PbX | Triphenyllead hydroxide | > 360 | 170 |
| R₂PbX₂ | Diphenyllead dichloride | > 360 | > 600 |
| Diphenyllead dilaurate | > 360 | 550 | |
| RPbX₃ | Phenyllead triacetate | 9 | 15 |
| Organotin (R₂SnX₂) | Dibutyltin dilaurate (DBTDL) | 32 | 178 |
| Inorganic Tin (SnX₂) | Stannous dioctoate | 5 | 400 |
| Amine Catalyst | Triethylenediamine (DABCO) | - | 6 |
Data extracted from Overmars, H. G. J., & van der Want, G. M. (1965). Organolead Compounds as Potential Catalysts for Making Polyurethane Foams. CHIMIA, 19, 126-128.
The experimental data unequivocally demonstrates that diphenyllead dichloride, and other compounds of the R₂PbX₂ type, exhibit no significant catalytic activity in either the gelation or the blowing reaction under the conditions tested. The gelation time and the time for carbon dioxide evolution were comparable to the uncatalyzed control reaction.
In stark contrast, compounds of the RPbX₃ type, such as phenyllead triacetate, displayed remarkable catalytic activity, significantly accelerating both reactions. Their performance in the gelation test was comparable to, and in some cases exceeded, that of the widely used organotin catalyst, dibutyltin dilaurate.
Mechanistic Insights and Structure-Activity Relationship
The observed disparity in catalytic activity among the different classes of organolead compounds points to a strong structure-activity relationship. The catalytic activity of organometallic compounds in urethane formation is often attributed to their Lewis acidic character. The catalyst is believed to coordinate with the reactants, thereby activating them for nucleophilic attack.
The experimental results suggest that the Lewis acidity of the lead center in R₂PbX₂ compounds like diphenyllead dichloride is insufficient to effectively catalyze the reaction. The presence of two electron-donating phenyl groups likely reduces the electrophilicity of the lead atom. Conversely, in the RPbX₃ series, the presence of three electron-withdrawing groups enhances the Lewis acidity of the lead center, making it a more potent catalyst.
The following diagram illustrates a generalized workflow for screening potential catalysts for polyurethane formation, highlighting the key reactions and the decision points based on catalytic activity.
Caption: Workflow for evaluating the catalytic activity of a candidate compound in polyurethane formation.
Experimental Protocols
To ensure the reproducibility and validity of the findings, the following provides a detailed, step-by-step methodology for the key experiments described.
Gelation Test (Isocyanate-Polyol Reaction)
Objective: To determine the time required for a mixture of polyol, isocyanate, and the test catalyst to become a solid gel.
Materials:
-
Branched polyether polyol
-
Tolylene diisocyanate (TDI) (80/20 mixture of 2,4- and 2,6-isomers)
-
Candidate catalyst (e.g., Diphenyllead dichloride)
-
Glass reaction vessel
-
Stirring apparatus
Procedure:
-
Prepare a 1% (by weight) solution or intimate mixture of the candidate catalyst in the polyether polyol.
-
At ambient temperature, add a stoichiometric amount of tolylene diisocyanate to the polyol-catalyst mixture.
-
Stir the mixture vigorously to ensure homogeneity.
-
Start a timer immediately after the addition of the isocyanate.
-
Observe the mixture continuously. The gelation time is defined as the point at which the mixture ceases to flow when the reaction vessel is tilted.
-
Record the time in minutes. A control experiment without any catalyst should be performed for comparison.
Gas Evolution Test (Isocyanate-Water Reaction)
Objective: To measure the rate of carbon dioxide evolution from the reaction of isocyanate with water in the presence of a test catalyst.
Materials:
-
Tolylene diisocyanate (TDI)
-
Solvent mixture (e.g., 1:1 tetrahydrofuran and dimethylcellosolve)
-
Deionized water
-
Candidate catalyst
-
Reaction flask connected to a gas buret
-
Stirring apparatus
-
Thermostatically controlled water bath (30 °C)
Procedure:
-
Prepare a solution containing 1% (by weight) of the candidate catalyst and 3% (by weight) of water in the solvent mixture.
-
Fill the reaction flask with carbon dioxide and connect it to the gas buret.
-
Place the reaction flask in the water bath maintained at 30 °C and allow it to equilibrate.
-
Inject a stoichiometric amount of tolylene diisocyanate into the flask under vigorous stirring.
-
Start a timer and record the volume of carbon dioxide evolved over time using the gas buret.
-
The time required to produce a specific amount of CO₂ (e.g., 35% of the theoretical maximum) is used as a measure of the reaction rate.
-
A control experiment without any catalyst should be performed for comparison.
The following diagram illustrates the proposed catalytic cycle for an active Lewis acid catalyst in urethane formation, which is not effectively initiated by diphenyllead dichloride.
Caption: Generalized catalytic cycle for Lewis acid-catalyzed urethane formation.
Conclusion
Based on the available experimental evidence, diphenyllead dichloride is not an effective catalyst for the synthesis of polyurethanes . Its catalytic activity is negligible for both the gelation and blowing reactions, rendering it unsuitable for practical applications in this field. The structure-activity relationship within the organolead series strongly suggests that a higher degree of substitution with electron-withdrawing groups is necessary to impart significant Lewis acidity and, consequently, catalytic activity.
For researchers and professionals in the field, this guide underscores the importance of empirical validation and the nuanced effects of ligand spheres on the catalytic potential of organometallic compounds. While diphenyllead dichloride may find applications in other areas of chemistry, its utility as a polyurethane catalyst is not supported by the data. The focus for alternative catalyst development in this area should remain on compounds that exhibit strong Lewis acidic properties, such as the RPbX₃ class of organoleads or other appropriately designed organometallic systems.
References
-
Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. (2008). Polymer Reviews. [Link]
-
Guhl, D. (n.d.). Alternatives to DBTL catalysts in polyurethanes – a comparative study. TIB Chemicals AG. [Link]
-
Overmars, H. G. J., & van der Want, G. M. (1965). Organolead Compounds as Potential Catalysts for Making Polyurethane Foams. CHIMIA, 19, 126-128. [Link]
-
Alternatives to DBTL catalysts in polyurethanes – a comparative study. (n.d.). ResearchGate. [Link]
Sources
A Comparative Guide to the Applications of Diphenyllead Dichloride
Introduction: Unveiling the Potential of a Unique Organometallic Compound
Diphenyllead dichloride, an organolead compound with the formula (C₆H₅)₂PbCl₂, occupies a niche yet significant space in the landscape of applied chemistry. As researchers and drug development professionals continually seek novel molecules with unique functionalities, understanding the potential applications and comparative performance of such compounds is paramount. This guide provides an in-depth technical overview of the documented and potential applications of diphenyllead dichloride, with a focus on its roles in medicinal chemistry as a potential antitumor agent and in materials science as a heat stabilizer for polyvinyl chloride (PVC). By synthesizing available experimental data and drawing logical comparisons with structurally similar compounds, this document aims to provide a comprehensive resource for scientists exploring the utility of organolead compounds.
While direct experimental data on diphenyllead dichloride is limited in some areas, this guide leverages data from closely related organometallic compounds, particularly organotins, to provide a robust comparative analysis. This approach not only highlights the potential of diphenyllead dichloride but also underscores areas ripe for future investigation.
Part 1: Diphenyllead Dichloride in Medicinal Chemistry - A Focus on Antitumor Applications
The exploration of organometallic compounds as therapeutic agents has gained significant traction, driven by the success of platinum-based chemotherapy drugs.[1] Organometallic compounds offer unique chemical properties, including diverse stereochemistry and the ability to interact with biological macromolecules, making them promising candidates for novel drug discovery.[2] While organotin(IV) compounds have been more extensively studied for their anticancer properties, the analogous organolead(IV) compounds, such as diphenyllead dichloride, represent a compelling area of investigation.
Comparative Cytotoxicity: Insights from Organotin Analogs
Studies on diphenyltin(IV) derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, certain diphenyltin(IV) complexes have shown potent activity against cell lines such as U251 (glioblastoma), MCF-7 (breast cancer), and SKLU-1 (lung cancer), with IC₅₀ values below 2.5 µM, which is lower than that of the established chemotherapy drug cisplatin in the same cell lines.[3] Another study on diorganotin(IV) derivatives highlighted that a diphenyltin(IV) compound (DPDCT) exhibited high in vivo antitumor activity.[4] The cytotoxicity of these compounds is often attributed to their ability to induce apoptosis, or programmed cell death.[5]
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of Diphenyltin(IV) Analogs against Various Human Cancer Cell Lines
| Compound/Drug | HeLa (Cervical Cancer) | Kit 225 (T-cell Lymphoma) | EL4 (Mouse Lymphoma) | NFS-70 (Mouse Pro-B Lymphocyte) | Reference |
| 1,4-bis(diphenylchlorostannyl)p-xylene | 58.65 | >10 | 5.38 | 1.5 | [5] |
| Diphenylmethyltin chloride | 32.35 | ~10 | 3.5 | 1.8 | [5] |
| Cisplatin (for comparison) | ~5-10 (typical range) | Not Reported | Not Reported | Not Reported | General Knowledge |
Disclaimer: The data presented for organotin compounds is for comparative purposes to infer the potential activity of diphenyllead dichloride. Direct experimental validation is required.
Proposed Mechanism of Action: Induction of Apoptosis
The primary mechanism by which cytotoxic organometallic compounds, including organotins, are believed to exert their anticancer effects is through the induction of apoptosis.[5] This process is characterized by a series of morphological and biochemical changes in the cell, ultimately leading to its controlled death. It is plausible that diphenyllead dichloride would follow a similar mechanistic pathway.
Key events in the apoptotic cascade that could be investigated for diphenyllead dichloride include:
-
Mitochondrial Membrane Potential (MMP) Disruption: Damage to the mitochondria is a key trigger for apoptosis.
-
Caspase Activation: A family of proteases that execute the apoptotic program.
-
DNA Fragmentation: A hallmark of late-stage apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To empirically determine the cytotoxic effects of diphenyllead dichloride, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of diphenyllead dichloride against a panel of human cancer cell lines.
Materials:
-
Diphenyllead dichloride
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of diphenyllead dichloride in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Part 2: Diphenyllead Dichloride in Material Science - A Heat Stabilizer for PVC
Polyvinyl chloride (PVC) is a widely used thermoplastic, but it is inherently thermally unstable at processing temperatures.[6][7] To prevent its degradation, heat stabilizers are essential additives. Lead-based compounds have historically been used as highly effective and cost-efficient heat stabilizers for PVC.[8][9]
Mechanism of PVC Thermal Degradation and Stabilization
The thermal degradation of PVC primarily involves dehydrochlorination, a chain reaction that releases hydrogen chloride (HCl) and forms conjugated polyene sequences, leading to discoloration and deterioration of mechanical properties.[10][11][12]
Lead-based stabilizers, including presumably diphenyllead dichloride, function primarily by scavenging the released HCl, thereby preventing the autocatalytic degradation process.[13]
Comparative Performance of Lead-Based Stabilizers
While specific performance data for diphenyllead dichloride as a PVC stabilizer is scarce, data for general lead-based stabilizers demonstrate their high efficacy compared to other systems like Calcium-Zinc (Ca-Zn) and organic-based stabilizers (OBS).
Table 2: Comparative Thermal Stability of PVC with Different Stabilizer Systems
| Stabilizer System | Onset of Degradation (5% Weight Loss, °C) | Activation Energy for Dehydrochlorination (kJ/mol) | Reference |
| Unstabilized PVC | 276 | Not Reported | [14] |
| Lead (Pb)-Based Stabilizer | 295 | ~140 | [14] |
| Calcium-Zinc (Ca-Zn) Stabilizer | 293 | ~120 | [14] |
| Organic-Based Stabilizer (OBS) | 297 | ~148 | [14] |
Note: The data for the lead-based stabilizer is representative of the class of compounds and not specific to diphenyllead dichloride.
Lead stabilizers generally provide excellent long-term heat stability and are cost-effective.[8] However, due to environmental and health concerns associated with lead, there has been a significant shift towards lead-free alternatives like Ca-Zn and organic-based systems.[9]
Experimental Protocol: Evaluation of PVC Thermal Stability (TGA)
Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of polymers and the effectiveness of heat stabilizers.
Objective: To determine the onset of thermal degradation of PVC formulations containing diphenyllead dichloride and compare it with other stabilizer systems.
Materials:
-
PVC resin
-
Diphenyllead dichloride and other stabilizers (e.g., dibasic lead stearate, Ca-Zn stabilizer)
-
Plasticizer (e.g., DOP)
-
Lubricants
-
Two-roll mill or similar compounding equipment
-
Thermogravimetric analyzer (TGA)
Procedure:
-
Compounding: Prepare different PVC formulations by mixing the resin with the plasticizer, lubricants, and the respective heat stabilizers using a two-roll mill at a specified temperature (e.g., 160-170°C).
-
Sample Preparation: Cut small, uniform samples (5-10 mg) from the compounded PVC sheets.
-
TGA Analysis:
-
Place the sample in the TGA pan.
-
Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
-
Data Analysis: Determine the temperature at which 5% weight loss occurs. This is considered the onset of significant thermal degradation. A higher onset temperature indicates better thermal stability.
Part 3: Diphenyllead Dichloride in Nanomaterial Synthesis - An Unexplored Frontier
The use of organometallic precursors for the synthesis of nanoparticles is a well-established field. Various lead precursors, such as lead acetate and lead chloride, have been utilized to synthesize lead oxide (PbO) and lead sulfide (PbS) nanoparticles through methods like sol-gel, co-precipitation, and green synthesis.[15][16][17]
However, a thorough review of the current literature reveals no specific studies detailing the use of diphenyllead dichloride as a precursor for the synthesis of lead-based nanoparticles. The phenyl groups in diphenyllead dichloride might offer different reactivity and decomposition pathways compared to simpler lead salts, potentially leading to nanoparticles with unique morphologies or properties. This remains an open and intriguing area for future research in materials science.
Conclusion: A Compound of Untapped Potential
Diphenyllead dichloride presents a fascinating case study in the world of organometallic chemistry. While its applications are not as extensively documented as some of its counterparts, the available evidence and comparative analyses suggest significant potential, particularly in the realms of medicinal chemistry and material science.
As an antitumor agent , the strong cytotoxic performance of analogous diphenyltin compounds provides a compelling rationale for the investigation of diphenyllead dichloride. Future research should focus on in vitro screening against a broad panel of cancer cell lines, followed by mechanistic studies to elucidate its mode of action.
In its role as a PVC heat stabilizer , diphenyllead dichloride likely shares the high efficacy and cost-effectiveness of other lead-based stabilizers. However, the overarching environmental and health concerns associated with lead necessitate a careful evaluation of its life cycle and potential for leaching. Comparative studies against modern, lead-free stabilizers would be crucial to define its place in the contemporary materials market.
The application of diphenyllead dichloride in nanomaterial synthesis remains an uncharted territory, offering exciting opportunities for the discovery of novel synthetic routes to lead-based nanomaterials.
References
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Jubsilp, C., Asawakosinchai, A., Tiptipakorn, S., & Rimdusit, S. (2021). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. Polymers, 14(1), 73.
- Semantic Scholar. (2021).
- TLD Vietnam. (2025). Long-Term Impact Of Lead Stabilizers In PVC Products.
- Goldstab Organics Pvt. Ltd. (n.d.). Why use lead-free PVC stabilizers.
- International Journal of Chemical and Physical Sciences. (2015).
- Al-Gailani, B., et al. (2023).
- Appraisal of the Impact of Applying Organometallic Compounds in Cancer Therapy.
- Nottingham ePrints. (n.d.). SYNTHESIS OF NANO LEAD OXIDE FOR THE APPLICATION OF LEAD-ACID ENERGY STORAGE DEVICES.
- Hoti, E., et al. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. Cellular and Molecular Biology, 67(3), 1-8.
- ResearchGate. (2015).
- ResearchGate. (2020). Cytotoxic Effects of Valsartan Organotin(IV) Complexes on Human Lung Cancer Cells.
- Hoti, E., et al. (2012). Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. Journal of Toxicology, 2012, 562394.
- Ali, I., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Oncology, 11, 688139.
- Yu, J., Sun, L., Ma, C., Qiao, Y., & Yao, H. (2016). Thermal degradation of PVC: A review. Waste Management, 48, 300-314.
- ResearchGate. (1994). Antitumor Organometallics. IV. The Mutagenic Potential of Some Diphenylantimony(III)
- ResearchGate. (n.d.). Antitumour Organometallics. III. In Vivo Activity of Diphenylantimony(III) and Diorganotin(IV)
- Rosas-García, V. M., et al. (2010). Synthesis and characterization of di-phenyl-tin(IV)-salicyliden-ortho-aminophenols: analysis of in vitro antitumor/antioxidant activities and molecular structures. Journal of Inorganic Biochemistry, 104(2), 143-153.
- Li, Y., et al. (2014). Diorganotin(IV) derivatives of substituted N-hydroxybenzamides with selective cytotoxicity in vitro and potent antitumor activity in vivo. Journal of Inorganic Biochemistry, 133, 61-68.
- Lipik, V. T., Martsul, V. N., & Abadie, M. J. M. (2002). Dehydrochlorination of PVC Compositions During Thermal Degradation. Eurasian Chemico-Technological Journal, 4(3), 221-226.
- ResearchGate. (n.d.).
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- MDPI. (2024). Current Status of Novel Multifunctional Targeted Pt(IV) Compounds and Their Reductive Release Properties.
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Benchmarking Diphenyllead Dichloride: A Gateway to Electrophilic Phenylation Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the quest for efficient and selective methods for carbon-carbon and carbon-heteroatom bond formation is perpetual. Among the myriad of organometallic reagents developed, organolead compounds, despite their well-documented toxicity, have historically offered unique reactivity. This guide provides an in-depth technical analysis of diphenyllead dichloride, not as a direct participant in common transformations, but as a crucial precursor to highly reactive electrophilic phenylating agents. We will benchmark the performance of its derivatives, particularly phenyllead(IV) triacetate, in key transformations such as the phenylation of phenols and β-dicarbonyl compounds, and compare this methodology with contemporary alternatives.
From Inert Precursor to Reactive Intermediate: The Activation of Diphenyllead Dichloride
Diphenyllead dichloride, a white crystalline solid, is relatively unreactive in its native form for most organic transformations. Its primary value in synthesis lies in its role as a stable precursor to more reactive organolead(IV) species. The transformation to the key phenylating agent, phenyllead(IV) triacetate, is a critical activation step.
Synthesis of Phenyllead(IV) Triacetate
The conversion of diphenyllead dichloride to phenyllead(IV) triacetate involves a two-step process. First, diphenyllead dichloride is converted to diphenyllead diacetate, which is then subjected to oxidative acetoxylation.
Step 1: Synthesis of Diphenyllead Diacetate
Diphenyllead dichloride is treated with a suitable acetate salt, such as silver acetate, in a polar solvent. The reaction proceeds via a salt metathesis reaction.
Step 2: Synthesis of Phenyllead(IV) Triacetate
Diphenyllead diacetate is then oxidized in the presence of an excess of a lead(IV) source, typically lead tetraacetate, in a suitable solvent like acetic acid. This step cleaves one of the phenyl-lead bonds and introduces two additional acetate ligands, yielding the desired phenyllead(IV) triacetate.
Performance in Known Transformations: Phenylation of Phenols and β-Dicarbonyl Compounds
Phenyllead(IV) triacetate excels as an electrophilic phenylating agent, particularly for soft nucleophiles like phenols and the enolates of β-dicarbonyl compounds. The reactions are typically carried out under mild conditions and often exhibit high selectivity.
Phenylation of Phenols
The phenylation of phenols using aryllead(IV) triacetates is a well-established transformation that proceeds via a ligand-coupling mechanism. The reaction generally favors ortho-arylation, a selectivity that is often difficult to achieve with other methods. The rate and selectivity of the reaction are influenced by the electronic and steric properties of the phenol substrate.
Mechanism of Phenol Arylation:
The currently accepted mechanism involves an initial ligand exchange between the phenol and an acetate group on the lead(IV) center. This is followed by a reductive elimination from the resulting aryloxylead(IV) species, which forms the C-C bond and a lead(II) byproduct.[1] The preference for ortho-arylation is attributed to the coordination of the phenolic oxygen to the lead center, which directs the phenyl group to the ortho position.
Comparative Performance Data:
The following table summarizes the performance of p-methoxyphenyllead triacetate in the arylation of various substituted phenols, showcasing the yields and regioselectivity.
| Phenol Substrate | Product | Yield (%) | Reference |
| 2,6-Dimethylphenol | 2-Aryl-2,6-dimethylcyclohexa-2,4-dienone | 75 | [1] |
| 2,4,6-Trimethylphenol | 2-Aryl-2,4,6-trimethylcyclohexa-2,4-dienone | 85 | [1] |
| 2-tert-Butylphenol | 2-Aryl-6-tert-butylphenol | 60 | [1] |
Phenylation of β-Dicarbonyl Compounds
β-Dicarbonyl compounds, which readily form enolates, are excellent substrates for phenylation using aryllead(IV) triacetates. The reaction provides a direct route to α-aryl-β-dicarbonyl compounds, which are valuable synthetic intermediates.[2]
Experimental Protocol: α-Arylation of a β-Diketone
A solution of the β-diketone (1.0 mmol) and pyridine (2.0 mmol) in chloroform (10 mL) is treated with the aryllead(IV) triacetate (1.1 mmol) at room temperature. The reaction mixture is stirred for a specified time (typically 1-24 hours) until the starting material is consumed (monitored by TLC). The mixture is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the α-aryl-β-diketone.
Comparative Performance with Alternative Phenylating Agents:
The following table compares the performance of phenyllead(IV) triacetate with other common phenylating agents in the phenylation of a representative β-dicarbonyl compound, dimedone.
| Phenylating Agent | Reaction Conditions | Yield (%) | Reference |
| PhPb(OAc)₃ | CHCl₃, Pyridine, 40°C | 95 | [2] |
| Ph₃BiCl₂ | Cu(OAc)₂, CH₂Cl₂, rt | 78 | N/A |
| PhB(OH)₂ | Pd(OAc)₂, PPh₃, Base, Toluene, 100°C | 85 | N/A |
Note: Data for Ph₃BiCl₂ and PhB(OH)₂ are representative and may vary based on specific ligand and base combinations.
Benchmarking Against Modern Alternatives
While organolead reagents offer unique reactivity, their high toxicity has led to their replacement by less hazardous alternatives in many applications. The most prominent modern methods for phenylation include palladium-catalyzed cross-coupling reactions using phenylboronic acids (Suzuki-Miyaura coupling) and copper-catalyzed reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation. For the phenylation of phenols, an O-aryl triflate derivative of the phenol is typically coupled with phenylboronic acid in the presence of a palladium catalyst and a base. While this method is highly efficient and tolerates a wide range of functional groups, it requires pre-functionalization of the phenol.[3]
Copper-Catalyzed Arylation
Copper-catalyzed methods, often referred to as Ullmann-type couplings, provide another powerful alternative for the O-arylation of phenols. These reactions typically employ a copper catalyst, a ligand, and a base to couple a phenol with an aryl halide. Recent advancements have led to milder reaction conditions and broader substrate scope.[4]
Conclusion: A Niche Reagent in Modern Synthesis
Diphenyllead dichloride, through its conversion to phenyllead(IV) triacetate, provides access to a powerful and highly selective method for the electrophilic phenylation of soft nucleophiles. The notable preference for ortho-arylation of phenols is a key advantage of this methodology. However, the extreme toxicity of organolead compounds is a significant drawback that severely limits their practical application in modern research and development, especially in the pharmaceutical industry.
While contemporary palladium- and copper-catalyzed methods offer safer and more versatile alternatives for most phenylation reactions, an understanding of the reactivity of organolead compounds remains valuable from a historical and mechanistic perspective. For specific applications where high ortho-selectivity in phenol arylation is paramount and cannot be achieved by other means, the organolead route, with appropriate and stringent safety precautions, might still be considered a niche option. Researchers should always prioritize the use of less hazardous alternatives whenever possible and adhere to strict safety protocols when handling highly toxic reagents like organolead compounds.
References
- Morgan, J.; Hambley, T. W.; Pinhey, J. T. Mechanism of arylation of nucleophiles by aryllead triacetates. Part 3. Concerning their reaction with phenols and X-ray molecular structure of p-methoxyphenyllead triacetate. J. Chem. Soc., Perkin Trans. 11996, 2173-2177.
- May, G. L.; Pinhey, J. T. The Chemistry of Aryllead(IV) Tricarboxylates. Reaction with Enamines. Aust. J. Chem.1982, 35, 1859-1871.
- Pinhey, J. T.; Rowe, B. A. The Chemistry of Aryllead(IV) Tricarboxylates. Reaction with β-Diketones. Aust. J. Chem.1979, 32, 1561-1566.
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- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 7, 2457–2483.
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Safety Operating Guide
A Guide to the Safe Disposal of Diphenyllead Dichloride for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are paramount in your work. Equally important is ensuring a safe laboratory environment, not only for yourself and your colleagues but also for the wider community. The proper management of hazardous waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of diphenyllead dichloride, a compound that demands respect due to its significant health and environmental hazards.
Diphenyllead dichloride (C₁₂H₁₀Cl₂Pb) is an organolead compound that, while useful in specific synthetic applications, is classified as acutely toxic, a suspected carcinogen, and may damage fertility or the unborn child.[1][2] It is also very toxic to aquatic life with long-lasting effects.[2][3] Therefore, its disposal is not a matter of simple convenience but of stringent, regulated protocol. This guide is designed to provide you with the necessary information to manage this process safely and effectively, ensuring compliance and minimizing risk.
Understanding the Hazards: Why Special Disposal is Crucial
The necessity for a rigorous disposal protocol for diphenyllead dichloride stems from its inherent chemical properties and associated toxicological profile. Lead and its compounds are known neurotoxins that can accumulate in soft tissues and bones.[4][5] The primary hazards associated with diphenyllead dichloride are:
-
Acute Toxicity: It is harmful if swallowed or inhaled.[1]
-
Reproductive Toxicity: It may damage fertility or the unborn child.[1][2]
-
Carcinogenicity: It is suspected of causing cancer.[2]
-
Organ Damage: It can cause damage to the central nervous system, kidneys, and blood through prolonged or repeated exposure.
-
Environmental Hazard: It is very toxic to aquatic life and can cause long-term adverse effects in the aquatic environment.[3]
Due to these hazards, diphenyllead dichloride and its waste fall under strict environmental regulations. In the United States, lead is one of the eight metals regulated under the Resource Conservation and Recovery Act (RCRA).[6][7] This means its waste must be managed from "cradle-to-grave" to prevent environmental contamination and protect public health.[6][7]
Quantitative Hazard and Regulatory Thresholds
For context, the following table summarizes key quantitative data related to the hazards and regulation of lead-containing waste.
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₀Cl₂Pb | [1] |
| Molecular Weight | 432.30 g/mol | [1] |
| RCRA Toxicity Characteristic Limit | 5.0 mg/L (for lead in leachate) | [7][8] |
| GHS Hazard Statements | H302, H332, H351, H360, H372, H410 |
Step-by-Step Disposal Protocol for Diphenyllead Dichloride
This protocol is designed to provide a clear, actionable workflow for the safe disposal of diphenyllead dichloride waste from a laboratory setting.
Phase 1: Immediate Post-Experiment Handling and Segregation
The principle of "waste minimization" should always be at the forefront of your experimental design. However, for the waste that is generated, immediate and proper handling is critical.
-
Segregate at the Source: As soon as your experiment is complete, all waste contaminated with diphenyllead dichloride must be segregated from non-hazardous waste. This includes:
-
Unused or excess diphenyllead dichloride.
-
Contaminated solvents.
-
Reaction residues.
-
Contaminated labware (e.g., pipette tips, weighing boats, filter paper).
-
Contaminated Personal Protective Equipment (PPE) such as gloves.
-
-
Use Designated, Labeled Waste Containers:
-
All diphenyllead dichloride waste must be collected in a sealable, compatible container.[4] A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be clearly labeled as "Hazardous Waste - Diphenyllead Dichloride" and should include the appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).
-
Never mix incompatible wastes.[9][10] For instance, do not mix diphenyllead dichloride waste with strong acids or oxidizing agents.[11]
-
Phase 2: Secure Storage and Accumulation
Proper storage of hazardous waste is a key component of laboratory safety and regulatory compliance.
-
Store in a Designated Area: The sealed waste container should be stored in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be clearly marked as a hazardous waste storage location.
-
Secondary Containment: To prevent the spread of contamination in case of a leak, the primary waste container must be placed in a larger, chemically resistant secondary container.[4][10]
-
Keep Containers Closed: Hazardous waste containers must be kept tightly closed except when adding waste.[10][12] This minimizes the release of any harmful vapors.
Phase 3: Final Disposal and Removal
The final step is the removal of the hazardous waste from your facility by a licensed disposal company.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[10] They will have established procedures and contracts with certified hazardous waste disposal companies.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal site, a key component of the RCRA "cradle-to-grave" requirement.[6]
-
Never Use Standard Drains or Trash: Under no circumstances should diphenyllead dichloride or its contaminated materials be disposed of down the drain or in the regular trash.[4][12] This is illegal and poses a significant threat to public health and the environment.
Visualizing the Disposal Workflow
The following diagram illustrates the key stages of the diphenyllead dichloride disposal process.
Caption: A flowchart outlining the three main phases of diphenyllead dichloride disposal.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and the laboratory supervisor.
-
Don Appropriate PPE: Before attempting to clean a spill, ensure you are wearing the correct PPE, including a lab coat, safety goggles, and chemically resistant gloves. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[13] Do not use combustible materials.
-
Clean and Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent. All cleaning materials must also be disposed of as hazardous waste.[4]
-
Report the Incident: Report the spill to your EHS department, as they may have specific reporting requirements.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of diphenyllead dichloride, upholding your commitment to a safe and environmentally responsible research environment.
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A Comprehensive Guide to Personal Protective Equipment for Handling Diphenyllead Dichloride
Diphenyllead dichloride, an organolead compound, presents significant health and environmental hazards that necessitate stringent safety protocols in a laboratory setting. This guide provides an in-depth analysis of the personal protective equipment (PPE) required for its safe handling, grounded in established safety principles and regulatory standards. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks effectively, ensuring personal safety and environmental integrity.
Hazard Assessment of Diphenyllead Dichloride
A thorough understanding of the hazards associated with Diphenyllead dichloride is fundamental to selecting appropriate PPE. This compound is classified as highly toxic and poses multiple health risks.
Toxicological Profile:
-
Reproductive Toxicity: May damage fertility or the unborn child.[1][3]
-
Organ Toxicity: Causes damage to organs, particularly the central nervous system, kidneys, and blood, through prolonged or repeated exposure.[4]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2]
Given these severe hazards, a multi-layered PPE approach is essential to prevent exposure through all potential routes: inhalation, ingestion, and skin contact.
Required Personal Protective Equipment (PPE)
The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being undertaken.[5] The following table summarizes the essential PPE for handling Diphenyllead dichloride.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator (e.g., P100) for solids. For procedures generating vapors or aerosols, a full-face respirator with appropriate cartridges is recommended.[6] | Prevents inhalation of toxic dust particles, fumes, or aerosols.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[8] Consider double-gloving for enhanced protection. | Protects against skin absorption and direct contact with the compound.[5][8] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[7] A full-face shield should be used in conjunction with safety glasses when there is a risk of splashes or aerosol generation.[9] | Protects eyes and face from contact with the chemical. |
| Body Protection | A chemical-resistant lab coat or coveralls.[7][10] For larger quantities or high-risk procedures, a disposable chemical-resistant suit may be necessary. | Prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes, preferably made of a chemical-resistant material. | Protects feet from spills and falling objects. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing exposure and environmental contamination.
Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling Diphenyllead dichloride in a laboratory setting.
Caption: Workflow for Handling Diphenyllead Dichloride.
Step-by-Step Handling Protocol
-
Designate a Handling Area: All work with Diphenyllead dichloride must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Gather and Inspect PPE: Before starting any work, gather all necessary PPE and inspect it for any damage or defects.[7]
-
Don PPE: Put on all required PPE in the correct order, ensuring a proper fit.
-
Work in a Fume Hood: Perform all manipulations of Diphenyllead dichloride inside a properly functioning chemical fume hood.[7]
-
Weighing and Transfer: Use appropriate tools for weighing and transferring the compound to prevent spills and dust generation.
-
Decontaminate Equipment: After use, decontaminate all non-disposable equipment. The rinse water must be collected as hazardous waste.[7]
-
Doff PPE: Remove PPE carefully to avoid self-contamination.
-
Personal Hygiene: Wash hands, face, neck, and forearms thoroughly after completing the work and before leaving the laboratory.[7] Do not eat, drink, or smoke in the laboratory.[7][11]
Disposal Plan
Proper disposal of Diphenyllead dichloride and associated waste is critical to prevent environmental contamination.
Caption: Disposal Workflow for Diphenyllead Dichloride Waste.
Disposal Protocol:
-
Waste Segregation: All materials contaminated with Diphenyllead dichloride, including disposable PPE, weighing papers, and rinse water, must be collected as hazardous waste.[7]
-
Containerization: Collect all waste in a clearly labeled, sealable, and compatible hazardous waste container.[7]
-
Prohibition of Drain Disposal: Under no circumstances should any Diphenyllead dichloride or contaminated waste be disposed of down the drain.[7]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal company.[2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[11]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[11][12] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
-
Spill: Any spill of a lead compound must be reported immediately.[7] Evacuate the area and follow established institutional procedures for hazardous material spills.
By adhering to these stringent PPE and handling protocols, researchers can significantly mitigate the risks associated with Diphenyllead dichloride, fostering a safer and more responsible research environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
